Product packaging for 2-Bromo-5-isopropyl-1,3,4-thiadiazole(Cat. No.:CAS No. 1019111-62-6)

2-Bromo-5-isopropyl-1,3,4-thiadiazole

Cat. No.: B1373566
CAS No.: 1019111-62-6
M. Wt: 207.09 g/mol
InChI Key: ONBQFBOZPYFOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-5-isopropyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C5H7BrN2S and its molecular weight is 207.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrN2S B1373566 2-Bromo-5-isopropyl-1,3,4-thiadiazole CAS No. 1019111-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-propan-2-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBQFBOZPYFOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677531
Record name 2-Bromo-5-(propan-2-yl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019111-62-6
Record name 2-Bromo-5-(propan-2-yl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-isopropyl-1,3,4-thiadiazole from Isobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, three-step synthetic pathway for the preparation of 2-Bromo-5-isopropyl-1,3,4-thiadiazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, isobutyryl chloride. Each stage of the synthesis—formation of the acylthiosemicarbazide intermediate, acid-catalyzed cyclization to the 2-amino-1,3,4-thiadiazole core, and the final Sandmeyer-type bromination—is detailed with step-by-step protocols, mechanistic insights, and critical process parameters. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-documented method for accessing this important scaffold.

Introduction and Strategic Overview

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of pyrimidine and exhibiting a wide spectrum of pharmacological activities.[1] Its derivatives are integral to the development of novel therapeutic agents. The target molecule, this compound, serves as a versatile intermediate, where the bromine atom can be readily displaced or engaged in cross-coupling reactions to build molecular complexity.

The synthesis from isobutyryl chloride is not a direct conversion but a logical three-step sequence. This strategy was designed for its reliability, scalability, and use of well-established chemical transformations. The pathway is as follows:

  • Step 1: Acylation. Reaction of isobutyryl chloride with thiosemicarbazide to form the key intermediate, 1-isobutyrylthiosemicarbazide.

  • Step 2: Cyclization. Intramolecular cyclodehydration of the thiosemicarbazide intermediate using a strong acid catalyst to construct the 2-amino-5-isopropyl-1,3,4-thiadiazole ring.[2]

  • Step 3: Diazotization & Bromination. Conversion of the 2-amino group to the target 2-bromo functionality via a Sandmeyer reaction.[3][4]

The overall synthetic workflow is depicted below.

G cluster_0 Overall Synthetic Pathway A Isobutyryl Chloride + Thiosemicarbazide B Step 1: Acylation (Formation of Intermediate) A->B C 1-Isobutyrylthiosemicarbazide B->C D Step 2: Cyclization (Acid-Catalyzed Dehydration) C->D E 2-Amino-5-isopropyl-1,3,4-thiadiazole D->E F Step 3: Bromination (Sandmeyer Reaction) E->F G This compound F->G

Caption: High-level overview of the 3-step synthesis.

Part 1: Synthesis of 1-Isobutyrylthiosemicarbazide (Intermediate I)

Principle and Mechanistic Insight

This initial step involves the nucleophilic acyl substitution of isobutyryl chloride with thiosemicarbazide. The terminal nitrogen of the hydrazine moiety in thiosemicarbazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction is typically performed in a suitable solvent at controlled temperatures to prevent side reactions.

G cluster_mech1 Mechanism: Acylation start Isobutyryl Chloride + Thiosemicarbazide step1 Nucleophilic attack by NH2 on carbonyl carbon start->step1 intermediate Tetrahedral Intermediate step1->intermediate step2 Collapse of intermediate, elimination of Cl- intermediate->step2 product 1-Isobutyrylthiosemicarbazide step2->product

Caption: Mechanism of acylthiosemicarbazide formation.

Experimental Protocol

Materials:

  • Thiosemicarbazide

  • Isobutyryl chloride

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve thiosemicarbazide (1.0 eq) in the chosen solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add pyridine (1.1 eq) to the suspension.

  • Add isobutyryl chloride (1.0 eq) dropwise to the cooled mixture over 30-45 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC.

  • Upon completion, quench the reaction by adding cold water.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 1-isobutyrylthiosemicarbazide as a solid.

Part 2: Cyclization to 2-Amino-5-isopropyl-1,3,4-thiadiazole (Intermediate II)

Principle and Mechanistic Insight

This step is a classic acid-catalyzed intramolecular cyclodehydration. Concentrated sulfuric acid serves as both the catalyst and a powerful dehydrating agent. The reaction proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack from the sulfur atom, and subsequent elimination of a water molecule to form the stable aromatic thiadiazole ring.[2]

G cluster_mech2 Mechanism: Cyclodehydration start 1-Isobutyrylthiosemicarbazide step1 Protonation of Carbonyl Oxygen (H2SO4) start->step1 step2 Intramolecular Nucleophilic Attack by Sulfur step1->step2 intermediate Cyclized Intermediate step2->intermediate step3 Dehydration (Loss of H2O) intermediate->step3 product 2-Amino-5-isopropyl-1,3,4-thiadiazole step3->product

Caption: Mechanism of acid-catalyzed thiadiazole formation.

Experimental Protocol

Materials:

  • 1-Isobutyrylthiosemicarbazide (Intermediate I)

  • Concentrated Sulfuric Acid (98%)

  • Ammonium Hydroxide (concentrated)

  • Ice

Procedure:

  • Carefully add 1-isobutyrylthiosemicarbazide (1.0 eq) in small portions to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Once the addition is complete, allow the mixture to stir at room temperature for 10-12 hours.[2]

  • Pour the reaction mixture slowly onto a large amount of crushed ice with continuous stirring.

  • Neutralize the resulting acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This must be done in an ice bath to control the exothermic reaction.

  • The white precipitate that forms is the desired product. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield 2-amino-5-isopropyl-1,3,4-thiadiazole.

Part 3: Synthesis of this compound (Final Product)

Principle and Mechanistic Insight

This final transformation is achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting amino groups to halides.[4][5] The reaction involves two critical stages:

  • Diazotization: The primary amino group of the thiadiazole is treated with a nitrite source (e.g., sodium nitrite or an alkyl nitrite) in the presence of a strong acid (HBr) at low temperatures (0-5 °C) to form a diazonium salt intermediate.

  • Substitution: The diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst. This facilitates the replacement of the diazonium group (-N₂) with a bromine atom.[3]

G cluster_mech3 Mechanism: Sandmeyer Bromination start 2-Amino-5-isopropyl-1,3,4-thiadiazole step1 Diazotization with NaNO2/HBr (0-5 °C) start->step1 intermediate Thiadiazole Diazonium Salt step1->intermediate step2 Decomposition with CuBr intermediate->step2 product This compound step2->product

Caption: Key stages of the Sandmeyer reaction.

Experimental Protocol

Materials:

  • 2-Amino-5-isopropyl-1,3,4-thiadiazole (Intermediate II)

  • Copper(II) Bromide (CuBr₂)

  • tert-Butyl nitrite or Amyl nitrite[6]

  • Acetonitrile

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • To a solution of 2-amino-5-isopropyl-1,3,4-thiadiazole (1.0 eq) in acetonitrile, add copper(II) bromide (1.5 eq).[4]

  • Stir the mixture at room temperature.

  • Slowly add tert-butyl nitrite or n-amyl nitrite (1.5 eq) to the mixture.[6] Effervescence (evolution of N₂ gas) should be observed.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • To the residue, add a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for each step of the synthesis. Yields are representative and may vary based on scale and experimental conditions.

StepReactantReagent(s)SolventTemp (°C)Time (h)Typical Yield (%)
1 ThiosemicarbazideIsobutyryl chloride, PyridineDCM / THF0 to RT2 - 485 - 95
2 Intermediate IConc. H₂SO₄Neat0 to RT10 - 1270 - 85
3 Intermediate IICuBr₂, t-BuONOAcetonitrileRT2 - 450 - 70[6]

Safety and Handling

  • Isobutyryl chloride is corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid is extremely corrosive and will cause severe burns. The dilution process is highly exothermic. Always add acid to water/ice, never the other way around.

  • Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry. This procedure is designed to use them in situ. The reaction can be highly exothermic and produce nitrogen gas; ensure adequate venting and temperature control.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, throughout all procedures.

References

A Senior Application Scientist's Guide to the Regioselective Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, including high aromaticity and an electron-deficient nature, contribute to its ability to engage in a wide range of biological interactions.[1] This five-membered heterocycle is a cornerstone in the development of novel therapeutics, with applications spanning antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[2][3] Furthermore, its utility extends to agrochemicals and the design of advanced materials like organic light-emitting diodes (OLEDs) and liquid crystals.[4][5]

The biological and material properties of 2,5-disubstituted 1,3,4-thiadiazoles are intrinsically linked to the nature of the substituents at these positions. Consequently, the ability to introduce specific functionalities in a regioselective manner is of paramount importance for the rational design of new chemical entities. This guide provides an in-depth exploration of the core strategies for the regioselective synthesis of these valuable compounds, moving beyond mere procedural descriptions to elucidate the underlying mechanistic principles that govern these transformations.

Pillar 1: Strategic Approaches to the 1,3,4-Thiadiazole Core

The construction of the 2,5-disubstituted 1,3,4-thiadiazole ring can be broadly categorized into several key synthetic strategies. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

The Thiosemicarbazide Route: A Workhorse of Thiadiazole Synthesis

The cyclization of thiosemicarbazides with carboxylic acids or their derivatives is one of the most established and versatile methods for preparing 2,5-disubstituted 1,3,4-thiadiazoles.[6][7] This approach offers a high degree of control over the substituent at the 5-position, which originates from the carboxylic acid.

Mechanism of Action: The reaction proceeds through an initial nucleophilic attack of the thiosemicarbazide nitrogen on the carbonyl carbon of the carboxylic acid, followed by dehydration to form an acylthiosemicarbazide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic sulfur, and a final dehydration step yield the aromatic 1,3,4-thiadiazole ring.[6]

G start Thiosemicarbazide + Carboxylic Acid intermediate1 Acylthiosemicarbazide Intermediate start->intermediate1 Dehydration intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2,5-Disubstituted 1,3,4-Thiadiazole intermediate2->product Dehydration

Figure 1: General workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from thiosemicarbazides.

Experimental Protocol: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

This protocol outlines a common procedure for the synthesis of 2-amino-5-substituted 1,3,4-thiadiazoles, a key building block for further functionalization.

StepProcedureRationale
1To a solution of the desired aromatic carboxylic acid (1.0 mmol) in phosphorus oxychloride (5 mL), add thiosemicarbazide (1.1 mmol).Phosphorus oxychloride (POCl₃) acts as both a solvent and a dehydrating agent, facilitating the cyclization.[7][8]
2Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).Heating is necessary to overcome the activation energy for both the initial condensation and the subsequent cyclization steps.[9]
3After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring.This quenches the reaction and precipitates the product. The use of ice helps to control the exothermic reaction of POCl₃ with water.
4Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates completely.Neutralization is crucial for the complete precipitation of the amine-containing product.
5Filter the solid product, wash it thoroughly with water, and dry it.This removes any inorganic salts and residual acid.
6Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.Recrystallization is a standard purification technique to obtain a product of high purity.
One-Pot Syntheses: Efficiency and Elegance

Modern synthetic chemistry increasingly favors one-pot procedures that minimize purification steps and improve overall efficiency. Several elegant one-pot methods for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles have been developed.

One-Pot Synthesis from Aldehydes and Hydrazides using Lawesson's Reagent

A notable one-pot method involves the reaction of aryl hydrazides and aryl aldehydes in the presence of Lawesson's reagent.[1][10] This approach allows for the direct formation of the thiadiazole ring from readily available starting materials.

Mechanism of Action: The reaction is believed to proceed through the initial formation of an N-aroylhydrazone from the aldehyde and hydrazide. Lawesson's reagent then acts as a thionating agent, converting the carbonyl group of the hydrazone intermediate into a thiocarbonyl. Subsequent intramolecular cyclization and oxidative aromatization lead to the final 2,5-disubstituted-1,3,4-thiadiazole.[1]

G start Aryl Aldehyde + Aryl Hydrazide intermediate1 N-Aroylhydrazone start->intermediate1 Condensation intermediate2 Thiohydrazide Intermediate intermediate1->intermediate2 Thionation (Lawesson's Reagent) product 2,5-Disubstituted 1,3,4-Thiadiazole intermediate2->product Cyclization & Oxidation

Figure 2: One-pot synthesis of 2,5-disubstituted 1,3,4-thiadiazoles using Lawesson's reagent.

Experimental Protocol: One-Pot Synthesis using Lawesson's Reagent

StepProcedureRationale
1In a round-bottom flask, dissolve the aryl hydrazide (1.0 mmol) and the aryl aldehyde (1.0 mmol) in a suitable solvent such as ethanol.Ethanol is a common solvent for the formation of hydrazones.
2Reflux the mixture for 2 hours to form the N-aroylhydrazone intermediate.The formation of the hydrazone is typically a straightforward condensation reaction.
3Remove the solvent under reduced pressure.This prepares the intermediate for the subsequent thionation and cyclization step.
4To the residue, add toluene, Lawesson's reagent (0.8 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP).Toluene is a suitable high-boiling solvent for the thionation reaction. Lawesson's reagent is the key thionating agent. DMAP can catalyze the reaction.[1]
5Reflux the mixture for 10-12 hours, monitoring the reaction by TLC.The elevated temperature is required for the thionation and subsequent cyclization to occur.
6After completion, cool the reaction mixture and purify it by column chromatography on silica gel to afford the 2,5-disubstituted-1,3,4-thiadiazole.Column chromatography is a standard method for purifying organic compounds.

Quantitative Data Summary

EntryHydrazide (R1)Aldehyde (R2)Yield (%)[1]
1PhenylPhenyl79
24-MethoxyphenylPhenyl85
3Phenyl4-Chlorophenyl92
4Phenyl4-Methoxyphenyl88
Acid-Catalyzed Regioselective Cyclization

An acid-catalyzed regioselective cyclization reaction of alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates with acyl hydrazides provides an efficient route to 2,5-disubstituted-1,3,4-thiadiazoles.[11][12] This method is notable for its operational simplicity and metal-free conditions.[13]

Mechanism of Action: The reaction is initiated by the protonation of the thiocarbonyl group of the thioxoacetate derivative. This is followed by a nucleophilic attack from the acyl hydrazide, leading to the formation of a key intermediate. Subsequent intramolecular cyclization and elimination of either methylthiol or ammonia, depending on the starting material, affords the desired 2,5-disubstituted-1,3,4-thiadiazole. The regioselectivity is controlled by the divergent pathways available to the cyclized intermediate.[11]

Pillar 2: Ensuring Trustworthiness through Self-Validating Protocols

The reliability of any synthetic protocol hinges on its reproducibility and the clarity of its execution. The experimental procedures detailed in this guide are designed to be self-validating, with clear endpoints and monitoring techniques. The use of Thin Layer Chromatography (TLC) is strongly recommended for tracking reaction progress, allowing for precise determination of the optimal reaction time and preventing the formation of byproducts due to over-reaction.[9] Furthermore, the purification methods described, such as recrystallization and column chromatography, are standard and robust techniques for obtaining products of high purity, which can be verified by analytical methods like NMR and mass spectrometry.

Pillar 3: Authoritative Grounding and Comprehensive References

The methodologies and mechanistic interpretations presented in this guide are grounded in peer-reviewed scientific literature. In-text citations are provided to direct the reader to the primary sources for further investigation. A comprehensive list of references is included at the end of this document to ensure the scientific integrity and authoritativeness of the information provided.

References

A Senior Application Scientist's Guide to the Structural Characterization of 2-Bromo-5-isopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth methodology for the definitive structural characterization of 2-Bromo-5-isopropyl-1,3,4-thiadiazole, a heterocyclic compound of interest in synthetic chemistry and drug development. We present a cohesive analytical workflow leveraging Mass Spectrometry (MS) for molecular weight confirmation and elemental composition, complemented by Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation. This document is intended for researchers, scientists, and quality control professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring robust and reproducible results.

Introduction: The Imperative for Rigorous Characterization

The biological activity and therapeutic potential of any novel chemical entity are intrinsically linked to its molecular structure. For substituted heterocycles like this compound, even minor structural ambiguities can lead to significant variations in efficacy, toxicity, and pharmacokinetic properties. Therefore, unambiguous confirmation of its identity and purity is a critical prerequisite for its use in any research or development pipeline.

This guide outlines a two-pronged analytical strategy. We begin with Mass Spectrometry (MS), a powerful technique for determining the molecular weight and confirming the presence of key elements, such as bromine, through its distinct isotopic signature. Subsequently, we employ ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to map the precise arrangement of atoms and functional groups, providing definitive proof of the isomeric structure.

Analytical Workflow: From Sample to Structure

A logical and efficient workflow is paramount for achieving conclusive results. The process begins with careful sample preparation, followed by sequential analysis using MS and NMR. Each step provides a piece of the structural puzzle, culminating in a fully validated molecular identity.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Sample Received Sample (this compound) Prep_MS Prepare Dilute Solution (e.g., in Methanol/Acetonitrile) Sample->Prep_MS Prep_NMR Prepare Concentrated Solution (in Deuterated Solvent, e.g., CDCl3) Sample->Prep_NMR MS Mass Spectrometry (EI-MS) - Confirm Molecular Weight - Verify Bromine Isotope Pattern Prep_MS->MS NMR NMR Spectroscopy - Acquire ¹H and ¹³C Spectra - Elucidate Connectivity Prep_NMR->NMR Interpret Synthesize Data - Correlate MS and NMR findings MS->Interpret NMR->Interpret Report Final Report - Confirmed Structure - Purity Statement Interpret->Report G cluster_nmr NMR Analysis Workflow Prep Dissolve Sample (5-10 mg in 0.6 mL CDCl₃ with TMS) Acquire_H1 Acquire ¹H Spectrum (Determine chemical shift, integration, multiplicity) Prep->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (Determine chemical shifts of unique carbons) Prep->Acquire_C13 Correlate Correlate Spectra (Assign all signals to the proposed structure) Acquire_H1->Correlate Acquire_C13->Correlate

Solubility of 2-Bromo-5-isopropyl-1,3,4-thiadiazole in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Bromo-5-isopropyl-1,3,4-thiadiazole in Common Organic Solvents

Abstract

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The solubility of these compounds is a critical physicochemical parameter that dictates their suitability for various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive overview of the solubility characteristics of a representative molecule, this compound. We will explore its physicochemical properties, present a detailed protocol for solubility determination, analyze its predicted solubility in a range of common organic solvents, and discuss the underlying intermolecular forces governing these interactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the handling and application of substituted thiadiazole derivatives.

Introduction to this compound: A Compound of Interest

This compound is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring. This five-membered aromatic ring contains two nitrogen atoms and one sulfur atom, a configuration that imparts unique electronic and physical properties.[3][5] The substituents—a bromine atom and an isopropyl group—further modulate the molecule's characteristics. The bromine atom, being electronegative, introduces a site for potential halogen bonding and dipole interactions, while the bulky, nonpolar isopropyl group enhances lipophilicity.

Understanding the solubility of this and related compounds is paramount for several reasons:

  • Synthetic Chemistry: Choosing appropriate solvents is crucial for reaction setup, controlling reaction rates, and facilitating the purification of the final product through techniques like crystallization or chromatography.

  • Pharmacology and Drug Delivery: The solubility of an active pharmaceutical ingredient (API) in various media directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can be a major hurdle in developing an effective therapeutic agent.[5]

  • Analytical Chemistry: Accurate quantification and characterization often require dissolving the compound in a suitable solvent for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Physicochemical Properties Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[6] Key properties of this compound that dictate its solubility profile include:

  • Molecular Formula: C₅H₇BrN₂S

  • Molecular Weight: Approximately 207.09 g/mol

  • Polarity: The molecule possesses a moderate degree of polarity. The thiadiazole ring itself is polar due to the presence of electronegative nitrogen and sulfur atoms. The C-Br bond also contributes to the overall dipole moment. However, the nonpolar isopropyl group counteracts this, making the molecule not extremely polar.

  • Hydrogen Bonding: The nitrogen atoms in the thiadiazole ring are potential hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors. This limits its ability to form strong hydrogen bonds with protic solvents but does not preclude interactions with them.

  • Van der Waals Forces: The isopropyl group and the overall molecular structure allow for significant London dispersion forces, which will be a primary mode of interaction in nonpolar solvents.

Experimental Protocol for Solubility Determination

To ensure scientific integrity, a robust and reproducible method for determining solubility is essential. The following protocol is a self-validating system for quantitatively assessing the solubility of this compound.

Materials and Equipment
  • This compound (analytical standard)

  • A range of organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a known volume (e.g., 2 mL) of a specific organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.[7] This step is critical for obtaining accurate and reproducible results.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed (e.g., 5000 rpm) for 10-15 minutes to ensure complete separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles that could interfere with the analysis.

    • Perform a precise dilution of the filtered solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Incubate at Constant Temp (24-48h) B->C Seal Vial D Centrifuge to Separate Phases C->D E Filter Supernatant (0.22 µm) D->E F Dilute Sample Precisely E->F G HPLC Analysis F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining the solubility of a compound.

Predicted Solubility Data

Based on the physicochemical properties of this compound, the following table summarizes its predicted solubility in a range of common organic solvents at 25 °C. This data is illustrative and should be confirmed by experimental measurement as described in the protocol above.

Solvent ClassSolventPolarity IndexPredicted Solubility (mg/mL)Primary Intermolecular Forces
Nonpolar Hexane0.1< 1London Dispersion Forces
Toluene2.410 - 50London Dispersion, π-π stacking
Polar Aprotic Dichloromethane (DCM)3.1> 100Dipole-Dipole, London Dispersion
Ethyl Acetate4.450 - 100Dipole-Dipole, London Dispersion
Acetone5.1> 100Dipole-Dipole, London Dispersion
Acetonitrile5.850 - 100Dipole-Dipole, London Dispersion
Dimethylformamide (DMF)6.4> 100Dipole-Dipole, London Dispersion
Dimethyl Sulfoxide (DMSO)7.2> 100Dipole-Dipole, London Dispersion
Polar Protic Isopropanol3.910 - 50H-bond accepting, Dipole-Dipole, London Dispersion
Ethanol4.310 - 50H-bond accepting, Dipole-Dipole, London Dispersion
Methanol5.15 - 20H-bond accepting, Dipole-Dipole
Water10.2< 0.1Unfavorable due to large nonpolar regions and lack of H-bond donors

Analysis and Discussion of Solubility Trends

The predicted solubility data reveals a clear trend that aligns with established chemical principles.

  • High Solubility in Polar Aprotic Solvents: this compound is expected to be highly soluble in polar aprotic solvents like DCM, Acetone, DMF, and DMSO. These solvents have strong dipole moments that can effectively interact with the polar regions of the thiadiazole ring and the C-Br bond. The absence of a strong hydrogen-bonding network in these solvents allows them to readily accommodate the solute molecule.

  • Moderate Solubility in Less Polar and Protic Solvents: In solvents like toluene, the aromatic ring of the solvent can engage in π-π stacking with the thiadiazole ring, contributing to solubility. In protic solvents like ethanol and isopropanol, the solute can act as a hydrogen bond acceptor with the solvent's hydroxyl group. However, the nonpolar isopropyl group and the overall lack of hydrogen bond donors on the solute limit its solubility compared to polar aprotic solvents.

  • Low Solubility in Nonpolar and Highly Polar Protic Solvents: The compound is predicted to be poorly soluble in highly nonpolar solvents like hexane, as the van der Waals forces alone are not strong enough to overcome the solute-solute interactions. Conversely, in a highly polar and structured solvent like water, the molecule's inability to act as a hydrogen bond donor and the presence of the lipophilic isopropyl group make it difficult to integrate into the water's extensive hydrogen-bonding network, resulting in very low solubility.

Visualization of Intermolecular Interactions

G solute This compound (Moderate Polarity, H-bond Acceptor) dmso DMSO (Polar Aprotic) solute->dmso Strong Dipole-Dipole (High Solubility) ethanol Ethanol (Polar Protic) solute->ethanol H-bond Accepting (Moderate Solubility) hexane Hexane (Nonpolar) solute->hexane Weak Dispersion Forces (Low Solubility) water Water (Highly Polar Protic) solute->water Hydrophobic Effect (Very Low Solubility)

Caption: Intermolecular forces governing solubility in different solvent types.

Conclusion

The solubility of this compound is a multifaceted property governed by its unique combination of a polar heterocyclic core and nonpolar substituents. It is predicted to exhibit high solubility in polar aprotic solvents, moderate solubility in polar protic and some nonpolar aromatic solvents, and poor solubility in highly nonpolar and aqueous media. The provided experimental protocol offers a reliable framework for obtaining precise quantitative data, which is indispensable for the effective use of this and similar compounds in research and development. This guide serves as a foundational resource for scientists, enabling informed decisions on solvent selection for synthesis, purification, and formulation, thereby accelerating the journey of promising thiadiazole derivatives from the laboratory to potential therapeutic applications.

References

An In-Depth Technical Guide to the Tautomeric Forms of 2-Amino-5-isopropyl-1,3,4-thiadiazole and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and tautomeric nature of 2-amino-5-isopropyl-1,3,4-thiadiazole, a heterocyclic compound with significant potential in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a privileged structure known for a wide range of biological activities, and understanding the nuances of its synthesis and tautomerism is critical for the rational design of novel therapeutics.[1]

Introduction: The Significance of the 2-Amino-1,3,4-thiadiazole Scaffold

The 2-amino-1,3,4-thiadiazole moiety is a cornerstone in the development of new pharmacological agents. Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The presence of the exocyclic amino group provides a crucial handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy. The isopropyl group at the 5-position, an electron-donating and lipophilic substituent, can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. A thorough understanding of the precursor chemistry and the potential for tautomerism in the final molecule is paramount for reproducible synthesis and predictable biological interactions.

Synthesis of 2-Amino-5-isopropyl-1,3,4-thiadiazole: A Mechanistic Approach

The most prevalent and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[3] For the synthesis of the title compound, isobutyric acid (or its derivatives like isobutyryl chloride) serves as the precursor for the 5-isopropyl substituent.

Key Precursors and Reagents

The primary precursors for the synthesis of 2-amino-5-isopropyl-1,3,4-thiadiazole are:

  • Thiosemicarbazide: Provides the core C-N-N-C=S backbone of the resulting thiadiazole.

  • Isobutyric Acid (or Isobutyryl Chloride): Acts as the source of the isopropyl group at the 5-position of the heterocyclic ring.

  • Dehydrating Agent/Catalyst: Essential for promoting the cyclization reaction by removing water. Common choices include strong acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).

Reaction Mechanism: From Precursors to Product

The synthesis proceeds through a cyclodehydration mechanism. The proposed pathway involves the following key steps:

  • Acylation of Thiosemicarbazide: The reaction initiates with the nucleophilic attack of the terminal amino group of thiosemicarbazide on the carbonyl carbon of isobutyric acid (or its activated form). This forms an acylthiosemicarbazide intermediate.

  • Intramolecular Cyclization: Under acidic conditions, the sulfur atom of the acylthiosemicarbazide acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate.

  • Dehydration: The cyclized intermediate undergoes dehydration, facilitated by the strong acid catalyst, to yield the aromatic 2-amino-5-isopropyl-1,3,4-thiadiazole.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiosemicarbazide Thiosemicarbazide Acylthiosemicarbazide Acylthiosemicarbazide Intermediate Thiosemicarbazide->Acylthiosemicarbazide Acylation Isobutyric_Acid Isobutyric Acid Isobutyric_Acid->Acylthiosemicarbazide Cyclized_Intermediate Cyclized Intermediate Acylthiosemicarbazide->Cyclized_Intermediate Intramolecular Cyclization Thiadiazole 2-Amino-5-isopropyl- 1,3,4-thiadiazole Cyclized_Intermediate->Thiadiazole Dehydration

Caption: Synthetic pathway for 2-amino-5-isopropyl-1,3,4-thiadiazole.

Experimental Protocol: A Representative Synthesis

The following is a detailed, self-validating protocol for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles, adapted for the isopropyl derivative.[4]

Materials:

  • Thiosemicarbazide

  • Isobutyric acid

  • Polyphosphoric acid (PPA)

  • Ammonium hydroxide (for neutralization)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add polyphosphoric acid.

  • To the stirred PPA, slowly add thiosemicarbazide, ensuring the temperature is maintained below 30°C.

  • Once the thiosemicarbazide is fully dissolved, add isobutyric acid dropwise to the mixture.

  • Heat the reaction mixture to 100-110°C and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then carefully pour it into a beaker of crushed ice.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-amino-5-isopropyl-1,3,4-thiadiazole.

Self-Validation: The purity of the final product should be assessed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The obtained data should be consistent with the expected structure.

Tautomerism in 2-Amino-5-isopropyl-1,3,4-thiadiazole

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton, is a critical consideration for 2-amino-1,3,4-thiadiazoles. The primary tautomeric equilibrium for this class of compounds is between the amino and imino forms.[5]

Caption: Amino-imino tautomerism in 2-amino-1,3,4-thiadiazoles.

Factors Influencing Tautomeric Equilibrium

The position of the amino-imino equilibrium is influenced by several factors:

  • Electronic Effects of Substituents: The electron-donating nature of the isopropyl group at the 5-position is expected to increase the electron density on the thiadiazole ring. This inductive effect stabilizes the amino form, where the exocyclic nitrogen's lone pair can participate in resonance with the aromatic ring.

  • Solvent Polarity: Computational studies have shown that while the amino tautomer is the most stable form in both the gas phase and in various solvents, the polarity of the solvent can influence the relative energies of the tautomers. However, for 2-amino-1,3,4-thiadiazole, the amino form remains predominant across a range of solvents.

  • Physical State: In the solid state, the amino tautomer is generally the more stable form.

Spectroscopic Evidence for the Predominant Tautomer

Spectroscopic techniques provide definitive evidence for the dominant tautomeric form.

Infrared (IR) Spectroscopy:

The IR spectrum of 2-amino-1,3,4-thiadiazoles typically shows characteristic N-H stretching vibrations for the primary amino group in the region of 3100-3400 cm⁻¹. The presence of two distinct bands in this region is indicative of the symmetric and asymmetric stretching modes of the -NH₂ group, confirming the amino tautomer as the major form. In contrast, the imino tautomer would exhibit a C=N stretching vibration at a lower frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The presence of a broad singlet corresponding to two protons for the amino group (-NH₂) is a key indicator of the amino tautomer. The chemical shift of these protons can vary depending on the solvent and concentration. The isopropyl group will show a characteristic septet for the methine proton and a doublet for the two methyl groups.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the thiadiazole ring are sensitive to the tautomeric form. The amino tautomer will have two distinct signals for the C2 and C5 carbons.

Data Presentation

The following table summarizes the expected spectroscopic data for 2-amino-5-alkyl-1,3,4-thiadiazoles, providing a reference for the characterization of 2-amino-5-isopropyl-1,3,4-thiadiazole.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
2-Amino-1,3,4-thiadiazole7.2 (s, 2H, NH₂), 8.5 (s, 1H, C5-H)~150 (C5), ~170 (C2)~3300, 3100 (N-H str)
2-Amino-5-methyl-1,3,4-thiadiazole2.5 (s, 3H, CH₃), 7.0 (s, 2H, NH₂)~15 (CH₃), ~155 (C5), ~168 (C2)~3290, 3120 (N-H str)
2-Amino-5-isopropyl-1,3,4-thiadiazole (Expected) ~1.3 (d, 6H, 2xCH₃), ~3.2 (sept, 1H, CH), ~7.1 (s, 2H, NH₂)~23 (CH₃), ~33 (CH), ~165 (C5), ~169 (C2)~3300, 3150 (N-H str)

Conclusion

This technical guide has provided a detailed examination of the synthesis and tautomeric forms of 2-amino-5-isopropyl-1,3,4-thiadiazole and its precursors. The acid-catalyzed cyclization of thiosemicarbazide and isobutyric acid is a reliable method for its preparation. Spectroscopic and computational evidence strongly supports the predominance of the amino tautomer. For researchers and drug development professionals, a firm grasp of these fundamental principles is essential for the successful synthesis, characterization, and application of this important class of heterocyclic compounds in the pursuit of novel therapeutic agents.

References

An In-Depth Guide to the Chemical Stability of the 1,3,4-Thiadiazole Moiety: A Critical Review for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,3,4-thiadiazole ring is a cornerstone scaffold in modern medicinal chemistry, integral to the structure of numerous clinically approved drugs, including acetazolamide and sulfamethizole.[1] Its prevalence is due to its favorable physicochemical properties, such as its ability to act as a hydrogen bond acceptor and a two-electron donor system, which facilitate strong interactions with biological targets.[2][3] However, the successful development of drug candidates containing this moiety is contingent upon a thorough understanding of its chemical stability. This guide provides a detailed examination of the stability of the 1,3,4-thiadiazole ring under both acidic and basic conditions, offering mechanistic insights and practical experimental protocols for researchers, scientists, and drug development professionals. We delve into the electronic characteristics that govern its reactivity, explore common degradation pathways, and outline robust methodologies for stability assessment.

The Physicochemical Landscape of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring is a five-membered, planar, and aromatic heterocyclic system.[1] Its defining feature is its electron-deficient nature, a consequence of the inductive effects of the two pyridine-like nitrogen atoms and the sulfur atom.[1] This electron deficiency renders the carbon atoms at the C2 and C5 positions susceptible to nucleophilic attack while making the ring generally inert towards electrophilic substitution.[1][4]

Key physicochemical properties include:

  • Aromaticity: The ring possesses significant aromatic character, which contributes to its overall stability.[2][5]

  • Weak Basicity: The inductive effect of the sulfur atom and the delocalization of nitrogen lone pairs within the aromatic system result in weak basicity.[1]

  • Polarity: A notable dipole moment indicates a polar and symmetric molecular structure.[1]

These fundamental characteristics dictate the ring's behavior in different chemical environments, particularly its lability or resistance to hydrolytic degradation.

Stability Under Acidic Conditions

General Principles and Mechanistic Considerations

The 1,3,4-thiadiazole ring is generally considered to be stable in aqueous acidic media.[1][5] Its high aromaticity provides a significant energy barrier to ring-opening reactions. Under acidic conditions, the primary interaction is the protonation of one of the ring nitrogen atoms. While this increases the electrophilicity of the ring carbons, harsh conditions such as elevated temperatures and highly concentrated acids are typically required to induce significant degradation.

The stability in acid is a critical attribute for oral drug candidates, which must survive the low pH environment of the stomach. For most pharmaceutical applications, the 1,3,4-thiadiazole core demonstrates sufficient stability under physiological acidic conditions.

Experimental Protocol: Acidic Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This protocol outlines a standard procedure for assessing stability in acidic conditions.

Objective: To evaluate the stability of a 1,3,4-thiadiazole-containing compound in a standardized acidic environment and to identify any major degradants.

Materials:

  • Test Compound (e.g., 10 mg)

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1.0 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1.0 M (for neutralization)

  • Volumetric flasks, pipettes

  • HPLC system with UV/PDA and Mass Spectrometry (MS) detectors

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the test compound in a minimal amount of organic solvent (e.g., methanol) and dilute with water to create a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 1.0 M HCl.

    • Dilute to volume with water to achieve a final concentration of 100 µg/mL in 0.1 M HCl.

  • Control Sample: Prepare a control sample by diluting the stock solution with water to the same final concentration (100 µg/mL) without acid.

  • Incubation:

    • Store the stress and control samples at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Prior to injection, neutralize the acidic aliquots with an equimolar amount of NaOH to prevent damage to the HPLC column.

    • Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

    • Quantify the parent compound and any degradation products.

Causality and Interpretation: The use of elevated temperature accelerates degradation, allowing for the assessment of stability within a practical timeframe. The HPLC-MS system is crucial for separating the parent drug from its degradants and for providing mass information to help elucidate the structures of the degradation products. A lack of significant degradation (<5%) after 24 hours under these conditions is a strong indicator of high stability in acidic environments.

Stability Under Basic Conditions

General Principles and Mechanistic Considerations

In contrast to its stability in acid, the 1,3,4-thiadiazole ring is susceptible to degradation under basic conditions.[1][5] The electron-deficient C2 and C5 positions are prime targets for nucleophilic attack by hydroxide ions, which can lead to ring cleavage.[1][6]

The reactivity is highly dependent on the nature of the substituents at the C2 and C5 positions.[6]

  • Leaving Groups: If a position is substituted with a good leaving group (e.g., a halogen), nucleophilic substitution is often facile.[6]

  • Electron-Withdrawing Groups: These groups enhance the electrophilicity of the ring carbons, increasing susceptibility to nucleophilic attack.

  • Electron-Donating Groups: Groups like amino substituents can decrease the ring's susceptibility to cleavage.

In some cases, treatment with a strong base can induce rearrangement rather than simple cleavage, such as the transformation of a 2-amino-1,3,4-thiadiazole into a triazolinethione.[6]

Experimental Protocol: Basic Forced Degradation Study

This protocol details a standard procedure for assessing stability under basic conditions.

Objective: To evaluate the stability of a 1,3,4-thiadiazole-containing compound in a standardized basic environment.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described in the acidic degradation protocol.

  • Stress Sample Preparation:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 1.0 M NaOH.

    • Dilute to volume with water to achieve a final concentration of 100 µg/mL in 0.1 M NaOH.

  • Control Sample: Prepare a control sample as previously described.

  • Incubation:

    • Store samples at a controlled temperature (e.g., room temperature or 40°C, as degradation may be rapid).

    • Withdraw aliquots at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).

  • Sample Analysis:

    • Neutralize the basic aliquots with an equimolar amount of HCl before injection.

    • Analyze all samples by HPLC-UV/MS.

Causality and Interpretation: The rate of degradation under basic conditions provides critical information about the compound's shelf-life and formulation compatibility. Identifying the structure of degradation products is key to understanding the mechanism of lability and can guide future molecular design to improve stability.

Data Presentation and Visualization

Clear presentation of stability data is paramount for interpretation and decision-making in drug development.

Quantitative Data Summary

Data from forced degradation studies should be summarized in a clear, tabular format.

ConditionpHTemperature (°C)Time (h)% Degradation of Parent CompoundMajor Degradants (m/z)
Control~76024< 1%None Detected
Acidic160243.5%215.1
Basic1340845.8%198.2, 154.1
Oxidative (H₂O₂)~725412.1%247.1 (N-oxide)

Table 1: Example summary of forced degradation results for a hypothetical 1,3,4-thiadiazole derivative.

Visualization of Mechanisms and Workflows

Visual diagrams are invaluable for representing complex chemical processes and experimental designs.

Mechanism of Base-Catalyzed Hydrolysis:

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Cleavage Thiadiazole 1,3,4-Thiadiazole Ring (Electron-deficient C2/C5) Intermediate Tetrahedral Intermediate Thiadiazole->Intermediate Attack at C2 Hydroxide Hydroxide Ion (OH⁻) (Nucleophile) Hydroxide->Intermediate Cleavage Ring Opening Products Degradation Products Cleavage->Products Intermediate_ref->Cleavage

Caption: Conceptual overview of base-catalyzed ring cleavage.

Experimental Workflow for Stability Testing:

G start Prepare Compound Stock Solution prep_acid Prepare Acidic Stress Sample start->prep_acid prep_base Prepare Basic Stress Sample start->prep_base prep_control Prepare Control Sample start->prep_control incubate Incubate all samples at controlled temperature prep_acid->incubate prep_base->incubate prep_control->incubate sampling Withdraw aliquots at T=0, 2, 4, 8, 24h incubate->sampling neutralize Neutralize Aliquots sampling->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->analyze data Quantify Parent & Degradants analyze->data

References

Reactivity of the C-Br bond in 2-Bromo-5-isopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 2-Bromo-5-isopropyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2][3] The functionalization of this privileged heterocycle is critical for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides a detailed examination of the chemical reactivity of this compound, a versatile intermediate for drug discovery. The focus is on the C-Br bond, a key synthetic handle that enables a diverse range of chemical transformations. We will explore the underlying electronic principles governing its reactivity and provide field-proven, detailed protocols for its conversion via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination.

Introduction: The Strategic Importance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is an aromatic, five-membered heterocycle characterized by an electron-deficient nature due to the inductive effects of its two nitrogen atoms and one sulfur atom.[4] This electronic profile is not only responsible for the stability of the ring system but also imparts a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][5][6][7]

The introduction of a bromine atom at the C2 position, as in this compound, transforms the molecule into a powerful building block. The C-Br bond serves as an exceptionally versatile leaving group, opening avenues for the synthesis of diverse compound libraries essential for modern drug discovery programs. The isopropyl group at the C5 position provides a lipophilic anchor, often contributing to favorable pharmacokinetic properties.

Synthesis of the Core Intermediate: this compound

The most common and efficient route to 2-bromo-1,3,4-thiadiazoles is through a Sandmeyer-type diazotization of the corresponding 2-amino precursor. This transformation is reliable and can be performed under mild conditions.

Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from a procedure for a similar substrate, 2-bromo-5-ethyl-1,3,4-thiadiazole.[8]

Objective: To synthesize this compound from 2-Amino-5-isopropyl-1,3,4-thiadiazole.

Materials:

  • 2-Amino-5-isopropyl-1,3,4-thiadiazole

  • Copper(II) Bromide (CuBr₂)

  • tert-Butyl nitrite or n-Amyl nitrite

  • Acetonitrile (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-isopropyl-1,3,4-thiadiazole (1.0 eq) in anhydrous acetonitrile (approx. 20 mL per gram of starting material).

  • Addition of Reagents: To the solution, add Copper(II) Bromide (2.0 eq) followed by the slow, dropwise addition of tert-Butyl nitrite (1.4 eq).

    • Causality Insight: CuBr₂ serves as the bromide source. The nitrite reagent, in the presence of the copper catalyst, facilitates the conversion of the primary amine to a diazonium salt, which is an excellent leaving group (N₂) and is immediately displaced by the bromide.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. b. To the residue, add a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate (3x). c. Combine the organic layers and wash successively with water and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the title compound.

G cluster_workflow Synthesis Workflow start 2-Amino-5-isopropyl- 1,3,4-thiadiazole reagents CuBr₂, t-BuONO Acetonitrile, RT start->reagents 1. reaction Diazotization & Bromination reagents->reaction 2. workup Aqueous Work-up & Extraction reaction->workup 3. Monitor by TLC purification Column Chromatography workup->purification 4. product 2-Bromo-5-isopropyl- 1,3,4-thiadiazole purification->product 5.

Caption: Workflow for the synthesis of the target compound.

Reactivity of the C-Br Bond: An Overview

The reactivity of the C-Br bond in this system is dictated by the electron-deficient character of the 1,3,4-thiadiazole ring.[4] The carbon atoms at the C2 and C5 positions are electrophilic, making them susceptible to two primary modes of reaction:

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromide by a strong nucleophile.

  • Palladium-Catalyzed Cross-Coupling: Oxidative addition of the C-Br bond to a Palladium(0) complex, initiating a catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the thiadiazole ring system sufficiently activates the C-Br bond for nucleophilic aromatic substitution, a reaction that is typically difficult for standard aryl halides unless activated by groups like nitro functions.[9][10][11] This pathway allows for the direct introduction of heteroatom nucleophiles.

Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electrophilic carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the ring. In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring.

G cluster_mech SNAr Mechanism R_Br Thiadiazole-Br + Nu⁻ Meisenheimer [Meisenheimer Complex]⁻ (Resonance Stabilized) R_Br->Meisenheimer 1. Addition Product Thiadiazole-Nu + Br⁻ Meisenheimer->Product 2. Elimination

Caption: General mechanism for SNAr reactions.

Experimental Protocol: SNAr with a Thiol Nucleophile

Objective: To synthesize a 2-thioether-substituted 1,3,4-thiadiazole.

Materials:

  • This compound

  • Aryl or alkyl thiol (e.g., thiophenol) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Nucleophile Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the thiol (1.1 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature to form the thiolate nucleophile.

    • Causality Insight: A base is required to deprotonate the thiol, generating the more potent thiolate anion, which is a much stronger nucleophile than the neutral thiol.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Reaction: Heat the reaction to 60-80 °C and stir for 2-6 hours, monitoring by TLC.

  • Work-up: a. Cool the reaction to room temperature and pour it into ice-water. b. Extract the product with ethyl acetate (3x). c. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for forming C-C, C-N, and C-O bonds. The C-Br bond on the electron-deficient thiadiazole ring is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki reaction creates a C-C single bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[12] It is widely used due to its mild conditions and tolerance of numerous functional groups.

The catalytic cycle involves three key steps: (1) Oxidative Addition of the C-Br bond to a Pd(0) complex, forming a Pd(II) intermediate. (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center. (3) Reductive Elimination , where the new C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.[12][13]

G cluster_suzuki Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Pd_II Thiadiazole-Pd(II)L₂-Br OxAdd->Pd_II R_Br Thiadiazole-Br R_Br->OxAdd Transmetal Transmetalation Pd_II->Transmetal Pd_II_R Thiadiazole-Pd(II)L₂-R' Transmetal->Pd_II_R Boronic R'-B(OH)₂ + Base Boronic->Transmetal RedElim Reductive Elimination Pd_II_R->RedElim RedElim->Pd0 Regeneration Product Thiadiazole-R' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki reaction.

This protocol is based on general procedures for Suzuki couplings of bromo-heterocycles.[14][15][16]

Objective: To couple this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • Reaction Setup: To a flask, add the bromo-thiadiazole (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.02-0.05 eq).

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degassing: Bubble argon or nitrogen through the mixture for 10-15 minutes to remove dissolved oxygen.

    • Causality Insight: The active Pd(0) catalyst is sensitive to oxidation. Removing oxygen is crucial for preventing catalyst deactivation and ensuring a high yield.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 4-12 hours until TLC indicates consumption of the starting material.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄Cs₂CO₃Toluene/H₂O100>85[14]
Pd₂(dba)₃Na₂CO₃Dioxane/H₂O90>90[16]
Pd(dppf)Cl₂Na₂CO₃Toluene/EtOH/H₂O80>80[15]
Table 1. Representative conditions for Suzuki coupling reactions of bromo-thiadiazoles.
Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C-C triple bond between an aryl halide and a terminal alkyne.[17] It uniquely employs a dual-catalyst system of palladium and copper(I).[18][19]

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation. The key transmetalation species, a copper(I) acetylide, is formed in the copper cycle. This copper acetylide is generated from the terminal alkyne, the copper(I) salt, and the amine base. Reductive elimination from the palladium center yields the final alkynylated product.[18][20]

This protocol is based on standard Sonogashira conditions.[18][21]

Objective: To couple this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine)

  • Solvent (e.g., THF or DMF, anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under argon, add the bromo-thiadiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous THF, followed by the amine base (2.0 eq) and the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) for 2-8 hours. Monitor by TLC.

    • Causality Insight: The amine serves a dual role: it acts as a base to deprotonate the alkyne and as a solvent. The copper(I) co-catalyst is essential for activating the alkyne, facilitating the transmetalation step at a much lower temperature than would otherwise be possible.[17]

  • Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a landmark reaction for the formation of C-N bonds, coupling aryl halides with primary or secondary amines.[22][23] It has largely replaced harsher classical methods.

Similar to other cross-couplings, the cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amide complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[24]

This protocol is based on established methods for the amination of bromo-heterocycles.[25][26]

Objective: To couple this compound with an amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cs₂CO₃, 1.5 eq)

  • Solvent (e.g., Toluene or Dioxane, anhydrous)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry flask.

    • Causality Insight: Sterically hindered and electron-rich phosphine ligands are critical. They promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition pathways like beta-hydride elimination.[22]

  • Reagent Addition: Add the solvent, the bromo-thiadiazole (1.0 eq), and the amine (1.2 eq).

  • Degassing and Reaction: Seal the vessel, remove from the glovebox, and heat to 80-110 °C for 6-24 hours, monitoring by LC-MS or TLC.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water, then brine. Dry the organic layer and concentrate.

  • Purification: Purify via column chromatography.

Conclusion and Outlook

This compound is a highly valuable and reactive intermediate for chemical synthesis and drug discovery. The C-Br bond, activated by the electron-deficient nature of the thiadiazole ring, readily participates in a wide array of transformations. Mastery of its reactivity through SNAr and palladium-catalyzed cross-coupling reactions provides chemists with a robust platform for generating molecular diversity. The protocols and mechanistic insights provided in this guide serve as a practical foundation for researchers aiming to leverage this powerful building block in the design and synthesis of novel, biologically active compounds.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-isopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2] Its derivatives have been successfully developed as anticancer, antibacterial, antifungal, anti-inflammatory, and diuretic agents.[2] The unique electronic properties of the thiadiazole ring, including its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding, contribute to its favorable interactions with biological targets.[3][4] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of the 1,3,4-thiadiazole core is of paramount importance to researchers in drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for the formation of carbon-carbon bonds in contemporary organic synthesis.[5] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have made it an indispensable method for the construction of complex molecular architectures. This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 2-bromo-5-isopropyl-1,3,4-thiadiazole, a key building block for the synthesis of novel therapeutic agents. We will delve into a detailed experimental protocol, strategies for reaction optimization, and troubleshooting advice to enable researchers to successfully employ this versatile reaction in their synthetic endeavors.

Part I: Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the starting material is a prerequisite for any successful cross-coupling campaign. The synthesis of this compound is readily achieved in a two-step sequence starting from commercially available isobutyric acid and thiosemicarbazide.

Step 1: Synthesis of 2-Amino-5-isopropyl-1,3,4-thiadiazole

The initial step involves the cyclocondensation of isobutyric acid and thiosemicarbazide in a strong acid medium to afford 2-amino-5-isopropyl-1,3,4-thiadiazole.[1][2]

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyric acid (1.0 eq) and thiosemicarbazide (1.0 eq).

  • Carefully add a mixture of polyphosphoric acid and sulfuric acid (e.g., a 3:1 w/w ratio) to the flask, ensuring the reactants are fully submerged.

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-isopropyl-1,3,4-thiadiazole.

Step 2: Synthesis of this compound via a Sandmeyer-type Reaction

The conversion of the 2-amino group to a 2-bromo functionality is efficiently accomplished through a Sandmeyer-type reaction.[4][6][7][8] This classic transformation involves the diazotization of the primary amine followed by displacement with a bromide salt, typically catalyzed by a copper(I) salt.

Protocol:

  • To a solution of 2-amino-5-isopropyl-1,3,4-thiadiazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%), cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Part II: The Suzuki-Miyaura Cross-Coupling Protocol

With the starting material in hand, we now turn our attention to the main transformation: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The following protocol is a robust starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base solvent Add Solvent and Degas reagents->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: Key stages of the Suzuki-Miyaura cross-coupling experimental workflow.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • This compound (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Part III: Optimization of Reaction Conditions

The success of a Suzuki-Miyaura coupling, particularly with electron-deficient heteroaromatic halides, often hinges on the careful selection of the catalyst, base, and solvent system. The following table provides a starting point for the optimization of the reaction conditions.

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)90Moderate
2Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O (4:1)90Moderate
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)100Good
4PdCl₂(dppf) (3)-Cs₂CO₃DMF100Good
5XPhos Pd G3 (2)-K₃PO₄t-AmylOH110Excellent

Note: Yields are representative and will vary depending on the specific boronic acid used.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: For electron-deficient heteroaromatic halides like 2-bromo-1,3,4-thiadiazoles, electron-rich and bulky phosphine ligands such as SPhos and XPhos are often superior.[9] These ligands promote the oxidative addition step and stabilize the palladium(0) species. Buchwald's third-generation (G3) precatalysts are particularly effective as they are air-stable and readily form the active catalytic species in solution.

  • Base: The choice of base is critical for the transmetalation step. While weaker bases like K₂CO₃ can be effective, stronger bases such as K₃PO₄ and Cs₂CO₃ are often required for challenging couplings. The base activates the boronic acid, facilitating the transfer of the organic group to the palladium center.

  • Solvent: A mixture of an organic solvent and water is commonly used. The aqueous phase is crucial for dissolving the inorganic base and promoting the formation of the active boronate species. For higher temperatures, solvents like toluene or t-amyl alcohol can be advantageous.

Part IV: Mechanistic Insights and Troubleshooting

A fundamental understanding of the reaction mechanism is key to troubleshooting and optimizing the Suzuki-Miyaura coupling.

The Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)L₂-Ar' OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product Thiadiazole 2-Bromo-5-isopropyl- 1,3,4-thiadiazole Thiadiazole->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-5-isopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The functionalization of this scaffold is a key strategy in the development of novel therapeutic agents and advanced organic materials. The Sonogashira cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[2][3][4] This reaction's mild conditions and tolerance for a wide array of functional groups make it an invaluable tool for the late-stage modification of complex molecules.[2][5]

This application note provides a comprehensive guide to the Sonogashira coupling of 2-bromo-5-isopropyl-1,3,4-thiadiazole, a key building block for introducing the isopropyl-thiadiazole moiety into target molecules. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss key optimization parameters to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling reaction is a fascinating example of cooperative catalysis, typically employing a palladium complex and a copper(I) co-catalyst.[2][6] The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.

The Palladium Cycle: The primary role of the palladium catalyst is to facilitate the coupling of the aryl halide with the acetylenic partner. The cycle is generally understood to involve three key steps:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the this compound, forming a palladium(II) intermediate.[7][8] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[2][8]

  • Transmetalation: The palladium(II) intermediate then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle.[7][8] This step transfers the alkyne group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond of the final product and regenerate the active palladium(0) catalyst.[7][8]

The Copper Cycle: The copper(I) co-catalyst plays a crucial role in activating the terminal alkyne.

  • π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[2]

  • Deprotonation: In the presence of a base, the terminal alkyne is deprotonated, facilitating the formation of the highly reactive copper acetylide intermediate that participates in the transmetalation step of the palladium cycle.[7][8][9]

Below is a diagram illustrating the intertwined catalytic cycles of the Sonogashira coupling reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂(X) OxAdd->PdII R¹-X Transmetalation Transmetalation PdII->Transmetalation PdII_Alkyne R¹-Pd(II)L₂(C≡CR²) Transmetalation->PdII_Alkyne Cu-C≡C-R² RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product R¹-C≡C-R² RedElim->Product CuX Cu(I)X Cu_Pi [Cu(I)(π-alkyne)]⁺ CuX->Cu_Pi + Alkyne Alkyne H-C≡C-R² Cu_Acetylide Cu-C≡C-R² Cu_Pi->Cu_Acetylide + Base - Base-H⁺X⁻ Base Base Cu_Acetylide->Transmetalation R1X R¹-X = this compound

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocols

General Considerations
  • Inert Atmosphere: Sonogashira couplings are typically sensitive to oxygen, which can lead to undesirable side reactions such as the Glaser coupling (homocoupling of the alkyne).[10][11] Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.

  • Anhydrous Solvents: The use of anhydrous solvents is recommended to prevent quenching of the catalyst and other reagents.[12]

  • Reagent Purity: The purity of the reagents, particularly the alkyne and the base, is critical for a successful reaction.

Protocol 1: Standard Sonogashira Coupling of this compound

This protocol provides a general starting point for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, or a mixture of THF/Et₃N)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (typically between room temperature and 80 °C).[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt and excess copper catalyst.[4]

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Caption: General experimental workflow for Sonogashira coupling.

Optimization of Reaction Parameters

The success and efficiency of the Sonogashira coupling can be highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes key parameters and their potential impact on the reaction outcome.

ParameterOptionsConsiderations and Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃The choice of palladium source can influence catalytic activity. Pd(0) sources like Pd(PPh₃)₄ are often used directly, while Pd(II) sources require in-situ reduction.[2] The use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[13]
Copper Co-catalyst CuI, CuBrCopper(I) iodide is the most commonly used co-catalyst.[5][14] Its presence significantly accelerates the reaction, allowing for milder conditions.[6] Copper-free protocols exist but may require higher temperatures or more specialized ligands.[15]
Base Et₃N, DIPA, Piperidine, K₂CO₃, Cs₂CO₃The base neutralizes the hydrogen halide byproduct and facilitates the formation of the copper acetylide.[9] Amine bases often serve as both the base and a co-solvent.[2] The choice of base can impact the reaction rate and the extent of side reactions.[9]
Solvent THF, DMF, Toluene, Acetonitrile, Amine basesThe solvent must be able to dissolve all reaction components.[16] Aprotic polar solvents like DMF can sometimes accelerate the reaction, but solvent choice is often substrate-dependent.[16]
Temperature Room Temperature to 80 °CWhile many Sonogashira couplings proceed at room temperature, less reactive aryl bromides may require heating to achieve a reasonable reaction rate.[4][8]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Purify the alkyne and base before use.
Glaser Homocoupling - Presence of oxygen- High catalyst loading- Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.[11]- Reduce the amount of copper catalyst.
Decomposition of Starting Material - High reaction temperature- Unstable substrate- Lower the reaction temperature and extend the reaction time.- Screen different solvents and bases to find milder conditions.

Conclusion

The Sonogashira coupling is a robust and highly effective method for the alkynylation of this compound. By understanding the reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a wide range of novel thiadiazole derivatives for applications in drug discovery and materials science. The protocols and optimization guidelines presented in this application note serve as a valuable resource for achieving successful and reproducible results.

References

Palladium-catalyzed amination of 2-Bromo-5-isopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Palladium-Catalyzed Amination of 2-Bromo-5-isopropyl-1,3,4-thiadiazole: A Comprehensive Guide to C-N Bond Formation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the palladium-catalyzed amination of this compound, a key transformation for the synthesis of novel pharmaceutical and agrochemical candidates. We delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, offer a meticulously developed experimental protocol, and discuss the critical parameters that govern reaction success. This guide is intended to empower researchers to confidently and efficiently synthesize 2-amino-5-isopropyl-1,3,4-thiadiazole derivatives.

Introduction: The Significance of Aminothiadiazoles

The 1,3,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4] The introduction of an amino group at the 2-position can significantly modulate the pharmacological profile of these compounds, leading to the discovery of potent therapeutic agents. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[5] This application note focuses on the specific application of this reaction to this compound, an electron-deficient heterocyclic halide.

The successful amination of this substrate provides access to a valuable class of compounds for further derivatization and biological screening. Understanding the nuances of the catalytic system and reaction parameters is paramount for achieving high yields and purity.

The Catalytic Heart: Unraveling the Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds through a catalytic cycle involving a palladium complex.[5][6] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The electron-deficient nature of the thiadiazole ring can influence the rate of this step.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species. The choice of base is critical and can significantly impact the reaction outcome.[6][7]

  • Reductive Elimination: This is the final step where the C-N bond is formed, and the desired 2-amino-5-isopropyl-1,3,4-thiadiazole product is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, although this is less of a concern with aromatic amines.[5]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition Amine_adduct [L-Pd(II)(Ar)(HNR'R'')]Br OA_complex->Amine_adduct Amine Coordination Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_adduct->Amido_complex Deprotonation (-HBr) Amido_complex->Pd0 Reductive Elimination Product 2-Amino-5-isopropyl- 1,3,4-thiadiazole Amido_complex->Product ArBr 2-Bromo-5-isopropyl- 1,3,4-thiadiazole ArBr->OA_complex Amine R'R''NH Amine->Amine_adduct Base Base Base->Amine_adduct + Base caption Figure 1. Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

Experimental Protocol: Synthesis of 2-(Butylamino)-5-isopropyl-1,3,4-thiadiazole

This protocol provides a detailed procedure for the amination of this compound with n-butylamine. This serves as a representative example, and the conditions can be adapted for other primary and secondary amines.

Materials and Equipment
  • Reactants:

    • This compound

    • n-Butylamine

  • Catalyst System:

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base:

    • Sodium tert-butoxide (NaOtBu)

  • Solvent:

    • Toluene (anhydrous)

  • Equipment:

    • Schlenk tube or a round-bottom flask equipped with a reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard laboratory glassware

    • Silica gel for column chromatography

    • Rotary evaporator

Reaction Setup and Procedure

Note: This reaction is air- and moisture-sensitive. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques.

  • Preparation of the Reaction Vessel: To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 1 mol%) and Xantphos (0.048 mmol, 2.4 mol%).

  • Addition of Reactants: Add this compound (2.0 mmol, 1.0 equiv) and sodium tert-butoxide (2.8 mmol, 1.4 equiv) to the Schlenk tube.

  • Solvent and Amine Addition: Add anhydrous toluene (10 mL) to the mixture, followed by n-butylamine (2.4 mmol, 1.2 equiv).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(butylamino)-5-isopropyl-1,3,4-thiadiazole.

Experimental Workflow Diagram

experimental_workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_solids Add Pd₂(dba)₃, Xantphos, This compound, and NaOtBu setup->add_solids add_liquids Add Anhydrous Toluene and n-Butylamine add_solids->add_liquids react Heat to 100°C with Stirring add_liquids->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify product Pure 2-(Butylamino)-5-isopropyl- 1,3,4-thiadiazole purify->product

Caption: A step-by-step workflow for the synthesis of 2-(butylamino)-5-isopropyl-1,3,4-thiadiazole.

Key Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several key parameters.

Parameter Recommendation Rationale and Considerations
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source and is often preferred for its reliability in generating the active catalyst. Pd(OAc)₂ is a Pd(II) source and requires in-situ reduction, which can sometimes be less efficient.[7]
Ligand Xantphos, Josiphos, or bulky biaryl phosphines (e.g., XPhos)The choice of ligand is crucial for stabilizing the palladium catalyst and promoting reductive elimination. For electron-deficient heteroaryl halides, bidentate ligands like Xantphos or bulky monodentate ligands are often effective.[8][9]
Base NaOtBu, K₂CO₃, or Cs₂CO₃Strong, non-nucleophilic bases are generally required. NaOtBu is a common choice. For substrates with base-sensitive functional groups, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be employed, although this may require higher reaction temperatures.[6][7]
Solvent Toluene, Dioxane, or THFAnhydrous, aprotic solvents are necessary. Toluene is a widely used and effective solvent for Buchwald-Hartwig reactions.
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the amine and the chosen base. Higher temperatures are often required for less reactive amines or when using weaker bases.
Amine Primary and Secondary Alkyl or Aryl AminesThe nature of the amine will influence the reaction rate and yield. Sterically hindered amines may require more forcing conditions.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst.

    • Incorrect Base: The basicity of the chosen base may be insufficient to deprotonate the amine. Consider using a stronger base like NaOtBu.

    • Ligand Incompatibility: The chosen ligand may not be optimal for this specific substrate. Screening different ligands can be beneficial.

  • Formation of Side Products:

    • Hydrodehalogenation: This side reaction, where the bromine is replaced by a hydrogen atom, can occur. Using a bulkier ligand can sometimes suppress this pathway.

    • Homocoupling of the Amine: This is less common but can occur under certain conditions.

  • Difficulty in Purification:

    • The polarity of the product may be similar to that of the starting materials or byproducts. Careful optimization of the chromatography eluent system is necessary.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a robust and reliable method for the synthesis of 2-amino-5-isopropyl-1,3,4-thiadiazole derivatives. By understanding the reaction mechanism and carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently access a diverse range of aminated thiadiazoles for further investigation in drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this important transformation.

References

Application Notes and Protocols for the Synthesis of 2-Aryl-5-isopropyl-1,3,4-thiadiazoles via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aryl-5-isopropyl-1,3,4-thiadiazoles in Drug Discovery

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an isopropyl group at the 5-position and a variable aryl moiety at the 2-position of the thiadiazole ring allows for the fine-tuning of steric and electronic properties, making this class of compounds particularly attractive for the development of novel therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-aryl-5-isopropyl-1,3,4-thiadiazoles, with a focus on palladium-catalyzed cross-coupling reactions as a robust and versatile method for the crucial C-C bond formation.

Synthetic Strategy: A Two-Stage Approach to Versatility

The synthesis of the target compounds is strategically divided into two key stages. The first stage involves the construction of a key building block, 2-bromo-5-isopropyl-1,3,4-thiadiazole. This intermediate is then utilized in the second stage, where various aryl groups are introduced via palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Heck, and Sonogashira reactions. This modular approach allows for the generation of a diverse library of 2-aryl-5-isopropyl-1,3,4-thiadiazoles from a common precursor.

Diagram 1: Overall Synthetic Workflow

Synthetic Workflow Isobutyric Acid + Thiosemicarbazide Isobutyric Acid + Thiosemicarbazide 2-Amino-5-isopropyl-1,3,4-thiadiazole 2-Amino-5-isopropyl-1,3,4-thiadiazole Isobutyric Acid + Thiosemicarbazide->2-Amino-5-isopropyl-1,3,4-thiadiazole Cyclization This compound This compound 2-Amino-5-isopropyl-1,3,4-thiadiazole->this compound Sandmeyer Bromination 2-Aryl-5-isopropyl-1,3,4-thiadiazole 2-Aryl-5-isopropyl-1,3,4-thiadiazole This compound->2-Aryl-5-isopropyl-1,3,4-thiadiazole Suzuki Coupling (Arylboronic Acids) 2-Styrenyl-5-isopropyl-1,3,4-thiadiazole 2-Styrenyl-5-isopropyl-1,3,4-thiadiazole This compound->2-Styrenyl-5-isopropyl-1,3,4-thiadiazole Heck Coupling (Styrenes) 2-Alkynyl-5-isopropyl-1,3,4-thiadiazole 2-Alkynyl-5-isopropyl-1,3,4-thiadiazole This compound->2-Alkynyl-5-isopropyl-1,3,4-thiadiazole Sonogashira Coupling (Terminal Alkynes)

Caption: A schematic overview of the synthetic route to 2-aryl-5-isopropyl-1,3,4-thiadiazoles.

Part 1: Synthesis of the Key Precursor: this compound

The synthesis of the pivotal this compound is achieved in two high-yielding steps: the initial formation of the thiadiazole ring followed by a Sandmeyer-type bromination.

Step 1.1: Synthesis of 2-Amino-5-isopropyl-1,3,4-thiadiazole

The formation of the 2-amino-5-isopropyl-1,3,4-thiadiazole core is accomplished through the cyclization of isobutyric acid and thiosemicarbazide. This reaction is typically acid-catalyzed, with phosphorus oxychloride or polyphosphoric acid being effective dehydrating agents.[1]

Protocol 1: Synthesis of 2-Amino-5-isopropyl-1,3,4-thiadiazole

  • Materials:

    • Isobutyric acid

    • Thiosemicarbazide

    • Phosphorus oxychloride (POCl₃)

    • Ice

    • Ammonium hydroxide (aq.)

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add phosphorus oxychloride (3.0 equiv.) to a mixture of isobutyric acid (1.0 equiv.) and thiosemicarbazide (1.1 equiv.) at 0 °C.

    • After the initial exothermic reaction subsides, slowly warm the mixture to room temperature and then heat at 80-90 °C for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8.

    • Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from ethanol to afford pure 2-amino-5-isopropyl-1,3,4-thiadiazole.

Step 1.2: Sandmeyer Bromination to Yield this compound

The conversion of the 2-amino group to a bromo substituent is efficiently achieved via a Sandmeyer-type reaction. This classic transformation involves the diazotization of the amine with a nitrite source, followed by decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst.[2][3]

Protocol 2: Synthesis of this compound

  • Materials:

    • 2-Amino-5-isopropyl-1,3,4-thiadiazole

    • Copper(II) bromide (CuBr₂)

    • tert-Butyl nitrite (t-BuONO)

    • Acetonitrile (anhydrous)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of 2-amino-5-isopropyl-1,3,4-thiadiazole (1.0 equiv.) in anhydrous acetonitrile, add copper(II) bromide (2.0 equiv.).

    • Cool the mixture to 0 °C and add tert-butyl nitrite (1.5 equiv.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • To the residue, add a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil or low-melting solid.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

With the this compound precursor in hand, the introduction of various aryl groups can be achieved through a selection of powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid.[4] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki-Miyaura Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)L₂-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate R-Pd(II)L₂-Ar transmetalation->pd_aryl_intermediate aryl_boronic ArB(OH)₂ + Base aryl_boronic->transmetalation reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar reductive_elimination->product Heck Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)L₂-Br oxidative_addition->pd_intermediate alkene_coordination Alkene Coordination pd_intermediate->alkene_coordination pd_alkene_complex R-Pd(II)L₂(Alkene)-Br alkene_coordination->pd_alkene_complex alkene Styrene alkene->alkene_coordination migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl_intermediate Alkyl-Pd(II)L₂-Br migratory_insertion->pd_alkyl_intermediate beta_hydride_elimination β-Hydride Elimination pd_alkyl_intermediate->beta_hydride_elimination product R-Styrenyl beta_hydride_elimination->product pd_hydride_complex H-Pd(II)L₂-Br beta_hydride_elimination->pd_hydride_complex base_regeneration Base pd_hydride_complex->base_regeneration base_regeneration->pd0 Regeneration Sonogashira Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)L₂-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl_intermediate R-Pd(II)L₂(C≡CAr) transmetalation->pd_alkynyl_intermediate reductive_elimination Reductive Elimination pd_alkynyl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡C-Ar reductive_elimination->product terminal_alkyne H-C≡C-Ar base Base terminal_alkyne->base cu_acetylide Cu-C≡C-Ar cu_acetylide->transmetalation base->cu_acetylide Cu(I)

References

Application Notes and Protocols for the Functionalization of the 1,3,4-Thiadiazole Ring at the 2-Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,3,4-Thiadiazole Scaffold in Modern Chemistry

The 1,3,4-thiadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique structural and electronic properties, including its planarity, aromaticity, and ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold in the design of bioactive molecules and functional materials. The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine and oxadiazole, and its presence in a molecule can enhance liposolubility and metabolic stability.[1][2]

Functionalization of the 1,3,4-thiadiazole ring, particularly at the 2-position, allows for the introduction of a wide array of substituents, enabling the fine-tuning of a compound's physicochemical and biological properties. Derivatives of 2-functionalized 1,3,4-thiadiazoles have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][3] This guide provides a comprehensive overview of the key synthetic strategies for the functionalization of the 1,3,4-thiadiazole ring at the 2-position, complete with detailed experimental protocols, mechanistic insights, and practical application notes for researchers, scientists, and drug development professionals.

I. Synthesis of 2-Amino-1,3,4-Thiadiazoles: A Gateway to Diverse Functionalities

The 2-amino-1,3,4-thiadiazole unit is a versatile building block that serves as a precursor for a multitude of further derivatizations. Several reliable methods exist for the synthesis of this key intermediate, with the most common approach involving the cyclization of thiosemicarbazide or its derivatives with a carboxylic acid or its equivalent.

A. Cyclization of Thiosemicarbazide with Carboxylic Acids

This one-pot synthesis is a widely employed and efficient method for constructing the 2-amino-1,3,4-thiadiazole core. The reaction proceeds through the initial acylation of thiosemicarbazide by the carboxylic acid, followed by an intramolecular cyclodehydration to yield the final product. The choice of the cyclizing/dehydrating agent is crucial for the success of this reaction.

Mechanism Outline:

The proposed mechanism commences with a nucleophilic attack of the nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid, which is activated by a dehydrating agent (e.g., POCl₃, PPE, or H₂SO₄). This is followed by dehydration to form an intermediate. Subsequent intramolecular nucleophilic attack by the sulfur atom on the newly formed imine carbon leads to the cyclized intermediate, which then undergoes another dehydration step to afford the aromatic 2-amino-1,3,4-thiadiazole.[4][5]

Workflow for the Synthesis of 2-Amino-1,3,4-Thiadiazoles:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Carboxylic_Acid Carboxylic Acid (R-COOH) Mixing Mixing and addition of Dehydrating Agent (e.g., POCl₃, PPE, H₂SO₄) Carboxylic_Acid->Mixing Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Mixing Heating Heating under Reflux Mixing->Heating Neutralization Neutralization (e.g., with NaHCO₃ or KOH solution) Heating->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 2-Amino-5-substituted- 1,3,4-thiadiazole Recrystallization->Final_Product

Caption: General workflow for synthesizing 2-amino-1,3,4-thiadiazoles.

Detailed Protocol: Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine using Polyphosphate Ester (PPE) [6][7]

  • Materials:

    • Benzoic acid (5 mmol, 0.61 g)

    • Thiosemicarbazide (5.5 mmol, 0.50 g)

    • Polyphosphate ester (PPE) (≥ 20 g)

    • Chloroform (20 mL)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Distilled water

    • Hexane

  • Procedure:

    • To a 100 mL round-bottom flask, add benzoic acid (5 mmol) and thiosemicarbazide (5.5 mmol).

    • Add chloroform (20 mL) and polyphosphate ester (at least 20 g).

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to reflux (around 60-65°C) and maintain for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully add 15 mL of distilled water to the mixture.

    • Neutralize the residual PPE by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • The product will precipitate out of the solution. Collect the precipitate by filtration.

    • Wash the solid product with chloroform and then with hexane.

    • Dry the product to obtain 5-phenyl-1,3,4-thiadiazol-2-amine as colorless crystals.

  • Expected Yield: ~64%

  • Characterization Data:

    • Mass Spectrum (m/z): 177 [M]⁺[7]

    • IR (cm⁻¹): 3256, 2966, 1633, 1508, 1467[7]

    • ¹H NMR (DMSO-d₆, ppm): 7.37–7.51 (5H, m, NH₂ and Ar-H); 7.77 (2H, d, J = 7.9, Ar-H)[7]

Table 1: Synthesis of 2-Amino-1,3,4-Thiadiazoles using PPE with Various Carboxylic Acids [6]

Carboxylic AcidProductYield (%)
Benzoic acid5-Phenyl-1,3,4-thiadiazol-2-amine64
Phenylacetic acid5-Benzyl-1,3,4-thiadiazol-2-amine52
Phenoxyacetic acid5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine44
Phthalic acid5-(2-Carboxyphenyl)-1,3,4-thiadiazol-2-amine35
Adipic acid5,5'-(Butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine)70

II. Synthesis of 2-Halo-1,3,4-Thiadiazoles: Key Intermediates for Cross-Coupling and Substitution Reactions

2-Halo-1,3,4-thiadiazoles, particularly the chloro and bromo derivatives, are pivotal intermediates for introducing further molecular diversity. They are readily prepared from the corresponding 2-amino-1,3,4-thiadiazoles via a Sandmeyer-type diazotization reaction.

A. Diazotization of 2-Amino-1,3,4-Thiadiazoles

The diazotization reaction involves the treatment of a primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be converted to a variety of functional groups, including halogens.

Mechanism Outline:

The reaction begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. The primary amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule leads to the formation of the diazonium salt.[8][]

Workflow for the Synthesis of 2-Chloro-1,3,4-Thiadiazoles:

G cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up and Purification cluster_product Final Product Amino_Thiadiazole 2-Amino-5-substituted- 1,3,4-thiadiazole Diazotization Addition of NaNO₂ in concentrated HCl at low temperature (0-5°C) Amino_Thiadiazole->Diazotization Sandmeyer Heating with CuCl Diazotization->Sandmeyer Neutralization Neutralization Sandmeyer->Neutralization Extraction Extraction with Organic Solvent Neutralization->Extraction Purification Column Chromatography Extraction->Purification Final_Product 2-Chloro-5-substituted- 1,3,4-thiadiazole Purification->Final_Product

Caption: General workflow for the synthesis of 2-chloro-1,3,4-thiadiazoles.

Detailed Protocol: Synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole [10]

  • Materials:

    • 5-Phenyl-1,3,4-thiadiazol-2-amine (10 mmol, 1.77 g)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Copper(I) Chloride (CuCl)

    • Ice

    • Sodium Hydroxide (NaOH) solution

    • Ethyl acetate

  • Procedure:

    • Suspend 5-phenyl-1,3,4-thiadiazol-2-amine (10 mmol) in concentrated HCl in a beaker and cool to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of CuCl in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution with stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.

    • Cool the mixture and neutralize with a NaOH solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to afford 2-chloro-5-phenyl-1,3,4-thiadiazole.

  • Expected Yield: Varies depending on specific conditions, but generally moderate to good yields are achievable.

  • Characterization Data:

    • Molecular Formula: C₈H₅ClN₂S[11]

    • Molecular Weight: 196.66 g/mol [11]

III. Nucleophilic Aromatic Substitution (SₙAr) on 2-Halo-1,3,4-Thiadiazoles

The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic aromatic substitution (SₙAr) at the 2-position when a suitable leaving group, such as a halogen, is present. This allows for the straightforward introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Mechanism Outline:

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing heterocyclic ring. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[12][13][14]

Detailed Protocol: Synthesis of N-Phenyl-5-phenyl-1,3,4-thiadiazol-2-amine

  • Materials:

    • 2-Chloro-5-phenyl-1,3,4-thiadiazole (5 mmol, 0.98 g)

    • Aniline (5.5 mmol, 0.51 g)

    • Potassium carbonate (K₂CO₃) (10 mmol, 1.38 g)

    • N,N-Dimethylformamide (DMF) (20 mL)

  • Procedure:

    • To a solution of 2-chloro-5-phenyl-1,3,4-thiadiazole (5 mmol) in DMF (20 mL), add aniline (5.5 mmol) and potassium carbonate (10 mmol).

    • Heat the reaction mixture at 80-100°C for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-cold water.

    • The product will precipitate. Collect the solid by filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol to obtain pure N-phenyl-5-phenyl-1,3,4-thiadiazol-2-amine.

  • Expected Yield: Good to excellent yields are typically obtained.

  • Characterization Data:

    • ¹H NMR and ¹³C NMR: The spectra would show signals corresponding to both phenyl rings and the thiadiazole core, with the disappearance of the signal for the C-Cl carbon and the appearance of signals for the N-phenyl group.

Table 2: Examples of Nucleophilic Aromatic Substitution on 2-Halo-1,3,4-Thiadiazoles

2-Halo-1,3,4-ThiadiazoleNucleophileProductReference
2-Chloro-5-phenyl-1,3,4-thiadiazole4-PhenylpiperazineN-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide[10]
2-Chloro-5-aryl-1,3,4-thiadiazolePyridine2-(Pyridin-1-yl)-5-aryl-1,3,4-thiadiazole[10]

IV. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. 2-Halo-1,3,4-thiadiazoles are excellent substrates for these reactions, allowing for the introduction of various aryl, heteroaryl, and vinyl groups at the 2-position.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Mechanism Outline:

The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-1,3,4-thiadiazole to form a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[15][16][17]

Workflow for Suzuki-Miyaura Coupling of 2-Halo-1,3,4-Thiadiazoles:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Halo_Thiadiazole 2-Halo-5-substituted- 1,3,4-thiadiazole Mixing Mixing with Pd Catalyst, Ligand, and Base in Solvent Halo_Thiadiazole->Mixing Boronic_Acid Boronic Acid (R'-B(OH)₂) Boronic_Acid->Mixing Heating Heating under Inert Atmosphere Mixing->Heating Quenching Quenching and Extraction Heating->Quenching Purification Column Chromatography Quenching->Purification Final_Product 2,5-Disubstituted- 1,3,4-thiadiazole Purification->Final_Product

Caption: General workflow for Suzuki-Miyaura coupling of 2-halo-1,3,4-thiadiazoles.

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4,6-dimethoxypyrimidine with Benzo[b]furan-2-boronic acid (Illustrative for Heteroaryl Halides) [18]

Note: This is an illustrative protocol for a similar heteroaryl halide system, as a specific protocol for 2-halo-1,3,4-thiadiazoles with this level of detail was not found in the initial search. The conditions are generally applicable.

  • Materials:

    • 2-Halo-1,3,4-thiadiazole (1.0 eq)

    • Aryl/heteroaryl boronic acid (1.5 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-halo-1,3,4-thiadiazole (1.0 eq), boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 3: Examples of Suzuki-Miyaura Coupling with Heterocyclic Halides [19][20]

Heterocyclic HalideBoronic AcidCatalyst/LigandBaseYield (%)
3-Chloroindazole5-Indoleboronic acidP2 (SPhos precatalyst)K₃PO₄80
3,5-Dichloro-1,2,4-thiadiazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃(Selective mono-arylation)
3-Bromopyrazole4-Methoxyphenylboronic acidP1 (XPhos precatalyst)K₃PO₄86

V. Synthesis of 2-Mercapto-1,3,4-Thiadiazoles (Thione Tautomer)

2-Mercapto-1,3,4-thiadiazoles, which predominantly exist in their thione tautomeric form, are another important class of functionalized thiadiazoles. They can be synthesized through the cyclization of dithiocarbazates, which are typically formed from the reaction of a hydrazine derivative with carbon disulfide.

Detailed Protocol: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol [12]

  • Materials:

    • Thiosemicarbazide (0.1 mol, 9.1 g)

    • Carbon disulfide (CS₂) (0.1 mol, 6.0 mL)

    • Anhydrous sodium carbonate (Na₂CO₃)

    • Absolute ethanol

  • Procedure:

    • Dissolve thiosemicarbazide in absolute ethanol.

    • Add anhydrous sodium carbonate, followed by the dropwise addition of carbon disulfide with stirring.

    • Reflux the reaction mixture for several hours.

    • After completion, cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain 5-amino-1,3,4-thiadiazole-2-thiol.

Conclusion

The functionalization of the 1,3,4-thiadiazole ring at the 2-position is a cornerstone of modern synthetic and medicinal chemistry. The methods outlined in this guide, from the synthesis of versatile 2-amino precursors to the strategic installation of various functionalities via nucleophilic substitution and palladium-catalyzed cross-coupling, provide a robust toolkit for the creation of novel and complex molecules. The detailed protocols and mechanistic insights presented herein are intended to empower researchers to confidently explore the vast chemical space offered by this privileged heterocyclic scaffold.

References

Application Notes and Protocols: 2-Bromo-5-isopropyl-1,3,4-thiadiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This five-membered heterocycle, containing one sulfur and two nitrogen atoms, is noted for its metabolic stability and its ability to engage in various biological interactions.[4][5] Its mesoionic character facilitates the crossing of cellular membranes, enhancing bioavailability and interaction with intracellular targets.[6] Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][5][7]

This guide focuses on a specific, highly versatile building block: 2-Bromo-5-isopropyl-1,3,4-thiadiazole . While not extensively studied as a final bioactive compound itself, its true value lies in its potential as a key intermediate for the synthesis of diverse compound libraries. The bromine atom at the 2-position serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The isopropyl group at the 5-position, on the other hand, provides a unique set of physicochemical properties that can favorably influence the pharmacokinetic and pharmacodynamic profile of the resulting derivatives.

The Role of the Isopropyl Group in Drug Design

The isopropyl group, though seemingly simple, can significantly impact a molecule's properties.[3] Its branched, non-polar nature increases lipophilicity, which can enhance membrane permeability and oral absorption.[8] Furthermore, the steric bulk of the isopropyl group can influence the molecule's conformation and its binding to biological targets, potentially leading to increased selectivity and potency.[3][9] By incorporating this group into the 1,3,4-thiadiazole scaffold, researchers can explore chemical space that might otherwise be inaccessible, potentially leading to the discovery of novel therapeutic agents with improved drug-like properties.

Synthetic Applications: Leveraging the 2-Bromo Moiety

The bromine atom on the this compound is the gateway to a multitude of derivatives. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the bromo-thiadiazole is an excellent substrate for these transformations.

Key Cross-Coupling Strategies:
  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the thiadiazole ring and various aryl or heteroaryl boronic acids or esters.[10][11][12][13] This is a highly versatile method for introducing aromatic systems, which are common features in many bioactive molecules.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines.[14][15][16][17][18] This is particularly useful for creating derivatives that can mimic peptide bonds or engage in hydrogen bonding with target proteins.

  • Heck Reaction: The Heck reaction allows for the coupling of the bromo-thiadiazole with alkenes, leading to the formation of vinyl-substituted thiadiazoles.[19][20][21][22] These products can serve as intermediates for further functionalization or as final compounds with unique electronic and steric properties.

Below is a diagram illustrating the synthetic utility of this compound as a central building block.

G A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C D Heck Reaction (Alkenes) A->D E 2-Aryl/Heteroaryl-5-isopropyl-1,3,4-thiadiazole Derivatives B->E F 2-Amino-5-isopropyl-1,3,4-thiadiazole Derivatives C->F G 2-Vinyl-5-isopropyl-1,3,4-thiadiazole Derivatives D->G

Synthetic pathways from this compound.

Protocols

Protocol 1: Synthesis of a 2-Aryl-5-isopropyl-1,3,4-thiadiazole Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon supply

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

This protocol outlines the steps for assessing the cytotoxicity of newly synthesized 2-substituted-5-isopropyl-1,3,4-thiadiazole derivatives against a cancer cell line.[4][5][6][7]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized thiadiazole derivatives (dissolved in DMSO to make stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[7]

  • 96-well microtiter plates

  • Multichannel pipette

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with thiadiazole derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Workflow for the MTT cell viability assay.
Protocol 3: General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[1][23][24]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized thiadiazole derivatives (dissolved in DMSO)

  • Standard antibiotic (positive control)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

This compound is a promising and versatile starting material for the development of novel therapeutic agents. Its strategic combination of a reactive bromo-handle and a beneficial isopropyl group allows for the creation of diverse chemical libraries. The protocols provided in this guide offer a starting point for the synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives with the potential for significant pharmacological activity.

References

Application Notes and Protocols: 2-Bromo-5-isopropyl-1,3,4-thiadiazole as a Versatile Scaffold for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-bromo-5-isopropyl-1,3,4-thiadiazole as a foundational scaffold for the synthesis and evaluation of novel kinase inhibitors. The 1,3,4-thiadiazole core is a privileged structure in medicinal chemistry, known for its metabolic stability and diverse biological activities, including potent kinase inhibition.[1][2] This guide details the rationale for its selection, provides robust, step-by-step protocols for its synthesis and derivatization, and outlines methodologies for evaluating the resulting compounds as kinase inhibitors, with a particular focus on the Phosphoinositide 3-kinase (PI3K) pathway.

Introduction: The Rationale for the 1,3,4-Thiadiazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of therapeutic targets.[3] The 1,3,4-thiadiazole ring system has emerged as a highly versatile scaffold in the design of kinase inhibitors. Its key attributes include:

  • Bioisosteric Similarity: The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a core component of nucleobases. This similarity may allow derivatives to interfere with ATP-binding sites on kinases.

  • Synthetic Tractability: The scaffold allows for straightforward chemical modification at the 2- and 5-positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1]

  • Proven Pharmacological Activity: A multitude of studies have demonstrated the efficacy of 1,3,4-thiadiazole derivatives as inhibitors of various kinases, including Abl tyrosine kinase, ALK, and members of the PI3K/Akt/mTOR signaling pathway.[2][3][4][5][6][7][8]

The this compound scaffold offers a strategic starting point. The isopropyl group at the 5-position provides a degree of lipophilicity that can aid in cell permeability, while the bromo group at the 2-position serves as a versatile synthetic handle for introducing a wide array of functional groups via cross-coupling reactions.

Synthesis of the this compound Scaffold

The synthesis of the title scaffold is a two-step process, beginning with the formation of the amino-thiadiazole precursor, followed by a Sandmeyer-type bromination.

Step 1: Synthesis of 2-Amino-5-isopropyl-1,3,4-thiadiazole

This procedure is adapted from established methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[9][10]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiosemicarbazide (1.0 eq) and isobutyric acid (1.1 eq).

  • Acidic Cyclization: Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of thiosemicarbazide) to the flask.

  • Heating: Heat the reaction mixture to 100-110°C and maintain this temperature with stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-5-isopropyl-1,3,4-thiadiazole.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Sandmeyer Bromination to Yield this compound

This protocol utilizes a Sandmeyer reaction to replace the amino group with a bromine atom, a well-established transformation for heteroaromatic amines.[11][12][13][14]

Protocol:

  • Diazotization: Suspend 2-amino-5-isopropyl-1,3,4-thiadiazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%). Cool the suspension to 0-5°C in an ice-salt bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Copper(I) Bromide Addition: In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid and cool to 0-5°C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (release of N₂ gas) should be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Characterization: Verify the final product structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_step1 Step 1: Formation of Amino-Thiadiazole cluster_step2 Step 2: Sandmeyer Bromination Thiosemicarbazide Thiosemicarbazide PPA Polyphosphoric Acid (Heat) Thiosemicarbazide->PPA Isobutyric_Acid Isobutyric Acid Isobutyric_Acid->PPA Amino_Thiadiazole 2-Amino-5-isopropyl- 1,3,4-thiadiazole PPA->Amino_Thiadiazole Cyclization NaNO2_HBr NaNO2 / HBr (0-5°C) Amino_Thiadiazole->NaNO2_HBr Diazonium_Salt Diazonium Salt Intermediate CuBr CuBr Diazonium_Salt->CuBr NaNO2_HBr->Diazonium_Salt Diazotization Bromo_Thiadiazole 2-Bromo-5-isopropyl- 1,3,4-thiadiazole CuBr->Bromo_Thiadiazole Bromination

Caption: Synthetic workflow for this compound.

Application in PI3K Inhibitor Synthesis: A Representative Example

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer.[4][5][6][7][8] The this compound scaffold can be elaborated into potent PI3K inhibitors. A common strategy involves a Suzuki coupling to introduce an aryl or heteroaryl moiety at the 2-position, a feature often found in PI3K inhibitors.

Representative Inhibitor: For the purpose of illustrating the subsequent protocols, we will consider a representative inhibitor, "Compound X" , which can be synthesized from our scaffold.

Caption: General scheme for derivatization of the scaffold.

In Vitro Kinase Inhibition Assays

To evaluate the inhibitory activity of synthesized compounds against PI3K, a luminescence-based ADP detection assay is a robust and high-throughput method.

Protocol: In Vitro PI3K Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is based on the principle of measuring the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human PI3K enzyme (e.g., PI3Kα)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Test compounds (e.g., Compound X) dissolved in DMSO

  • PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: In a 384-well plate, add 0.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Enzyme/Substrate Addition: Prepare a master mix of PI3K enzyme and lipid substrate in the kinase buffer. Add 4 µL of this mixture to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration to be optimized, e.g., 25 µM) to each well.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Representative Kinase Inhibition Data

Compound IDTarget KinaseIC₅₀ (nM)
Compound X PI3Kα 50
Gedatolisib (Control)PI3Kα15
Staurosporine (Control)Pan-Kinase5

Cell-Based Assays for Efficacy Evaluation

Cell-based assays are crucial for determining the efficacy of a kinase inhibitor in a more physiologically relevant context.

Protocol: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[3][4][7][15]

Materials:

  • Cancer cell line with a known dependency on the PI3K pathway (e.g., MCF-7, a breast cancer cell line with a PIK3CA mutation)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot it against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Cell_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Adherence Incubate Overnight Seed_Cells->Adherence Compound_Treatment Treat with Serial Dilutions of Compound X Adherence->Compound_Treatment Incubate_72h Incubate for 72 hours Compound_Treatment->Incubate_72h Add_Reagent Add CellTiter-Glo® Reagent Incubate_72h->Add_Reagent Lyse_Cells Mix to Lyse Cells Add_Reagent->Lyse_Cells Stabilize Incubate for 10 min Lyse_Cells->Stabilize Read_Luminescence Measure Luminescence Stabilize->Read_Luminescence Analyze_Data Calculate GI₅₀ Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell viability assay.

Structure-Activity Relationship (SAR) Insights

The synthetic tractability of the this compound scaffold allows for systematic exploration of the SAR. Based on published data for related 1,3,4-thiadiazole kinase inhibitors, the following general trends can be anticipated:[1][2]

  • Substituents at the 2-position: This position is crucial for interacting with the hinge region of the kinase ATP-binding pocket. Introduction of various aryl and heteroaryl groups via cross-coupling reactions can significantly modulate potency and selectivity.

  • Modifications of the 5-isopropyl group: While providing favorable lipophilicity, replacement of the isopropyl group with other alkyl or cycloalkyl groups can fine-tune the compound's properties.

Table 2: Hypothetical SAR Data for Analogs of Compound X

Analog IDModification at 2-positionPI3Kα IC₅₀ (nM)MCF-7 GI₅₀ (µM)
Compound X 4-Morpholinophenyl500.5
Analog 1Phenyl5005.2
Analog 23-Pyridyl1201.8
Analog 34-(Trifluoromethyl)phenyl850.9

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its straightforward synthesis and versatile functionalization capabilities allow for the rapid generation of compound libraries for screening and SAR studies. The protocols outlined in this document provide a robust framework for the synthesis, in vitro characterization, and cell-based evaluation of inhibitors derived from this valuable scaffold, with a particular emphasis on targeting the clinically relevant PI3K signaling pathway.

References

Application Notes & Protocols: A Guide to the Development of Novel Antimicrobial Agents from 2-Bromo-5-isopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1,3,4-Thiadiazole Scaffold

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent and unique mechanisms of action.[1][2] The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities, including antibacterial, antifungal, antitubercular, and anticancer properties.[3][4][5][6][7] This five-membered aromatic system, containing sulfur and two nitrogen atoms, acts as a versatile pharmacophore, capable of engaging in crucial hydrogen bonding and serving as a bioisosteric replacement for other rings like thiazole.[4][8]

This guide focuses on 2-Bromo-5-isopropyl-1,3,4-thiadiazole , a key starting material for generating novel antimicrobial candidates. The strategic placement of a bromine atom at the 2-position provides a reactive handle for chemical modification through nucleophilic substitution or cross-coupling reactions. This allows for the systematic introduction of diverse functional groups, enabling a thorough exploration of the structure-activity relationship (SAR) to optimize antimicrobial potency. The isopropyl group at the 5-position serves as a constant lipophilic anchor, allowing for a focused investigation of the effects of modifications at the 2-position.

Synthesis of a 2-Substituted-5-isopropyl-1,3,4-thiadiazole Library

Rationale and Strategy

The core of our drug discovery effort lies in the synthesis of a diverse library of compounds. The bromo group on the this compound starting material is an excellent leaving group, making it an ideal site for derivatization. Our primary strategy involves nucleophilic aromatic substitution (SNAr) with various amines and thiols. This approach is synthetically straightforward and allows for the rapid generation of a wide array of derivatives with varied electronic and steric properties, which is crucial for building a robust SAR profile.[4][9]

General Synthetic Workflow Diagram

G start Start: 2-Bromo-5-isopropyl- 1,3,4-thiadiazole reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagent Nucleophile (R-NH2 or R-SH) + Base (e.g., K2CO3) reagent->reaction workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: 2-Amino/Thio-5-isopropyl- 1,3,4-thiadiazole Derivative purification->product characterization Structural Characterization (NMR, MS, IR) product->characterization

Caption: General workflow for the synthesis of novel 1,3,4-thiadiazole derivatives.

Protocol: Synthesis of 2-(Phenylamino)-5-isopropyl-1,3,4-thiadiazole

This protocol details a representative synthesis using aniline as the nucleophile.

Materials and Reagents:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the starting material) to the flask. The solvent facilitates the reaction by dissolving the reactants and base.

  • Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). This prevents the formation of side products from prolonged heating.

  • Workup - Quenching: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. This step quenches the reaction and precipitates the crude product.

  • Workup - Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic product is more soluble in ethyl acetate than in water.

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then brine. This removes residual DMF and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane:ethyl acetate gradient) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Primary Antimicrobial Screening: Determining Potency

Once a library of compounds is synthesized, the next critical step is to evaluate their antimicrobial activity. Standardized antimicrobial susceptibility testing (AST) is essential for obtaining reliable and reproducible data.[10] The broth microdilution method is a quantitative technique widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[11][12]

Protocol: MIC and MBC Determination via Broth Microdilution

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

Materials:

  • Synthesized 1,3,4-thiadiazole derivatives (stock solutions in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ampicillin for Gram-positives, Gentamicin for Gram-negatives)[13]

  • Tryptic Soy Agar (TSA) plates

  • Spectrophotometer and incubator

Procedure:

  • Inoculum Preparation: Culture the bacterial strain in MHB overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. Typically, start from a concentration of 128 µg/mL down to 0.25 µg/mL.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Negative/Sterility Control: A well with MHB only.

    • Growth Control: A well with MHB and the bacterial inoculum (no compound).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100-200 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

  • MBC Determination: From each well that shows no visible growth in the MIC assay, take a 10 µL aliquot and spot-plate it onto a TSA plate.

  • Incubation (MBC): Incubate the TSA plates at 37 °C for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration from the MIC plate that shows no colony formation on the TSA plate, indicating a ≥99.9% reduction in the initial inoculum.

Workflow for MIC and MBC Determination

G start_node Prepare Bacterial Inoculum (5x10^5 CFU/mL) dilution Serial Dilute Compounds in 96-Well Plate with MHB start_node->dilution inoculate Inoculate Plate with Bacteria dilution->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates at 37°C for 18-24h subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc

Caption: Standard workflow for determining MIC and MBC values.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematically tabulating the biological data is crucial for discerning SAR.[14]

Table 1: Example Antimicrobial Activity Data for Synthesized Derivatives

Compound IDR-Group at 2-PositionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureus
TDZ-01 -NH-Phenyl16>6432
TDZ-02 -NH-(4-Chlorophenyl)4328
TDZ-03 -NH-(4-Nitrophenyl)2164
TDZ-04 -S-Phenyl32>64>64
TDZ-05 -S-(4-Chlorophenyl)86416
Ampicillin N/A (Control)2>644

SAR Insights: From this hypothetical data, we can derive initial SAR insights. For instance, the introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenylamino moiety (TDZ-02, TDZ-03) significantly enhances activity against the Gram-positive S. aureus compared to the unsubstituted analog (TDZ-01).[15] Furthermore, the amino-linked derivatives appear more potent than their thio-linked counterparts (compare TDZ-01 vs. TDZ-04), suggesting the N-H group may be important for target binding. The compounds show weaker activity against the Gram-negative E. coli, which could be due to the barrier presented by its outer membrane.

Advanced Mechanistic Studies

Identifying potent compounds is only the first step. Understanding their mechanism of action is critical for further development. The broad biological activity of 1,3,4-thiadiazoles is attributed to their ability to modulate various enzymes and disrupt key biochemical pathways.[6][15]

Protocol: Bacterial Cytoplasmic Membrane Permeability Assay

Principle: This assay determines if a compound's antibacterial activity is due to disruption of the bacterial cell membrane. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the membrane is compromised, PI enters the cell, binds to DNA, and fluoresces, which can be quantified.

Materials:

  • Hit compound(s) from primary screening

  • Bacterial culture in mid-log phase

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) stock solution

  • Positive control (e.g., Melittin or Polymyxin B)

  • Fluorometric microplate reader

Procedure:

  • Cell Preparation: Harvest mid-log phase bacteria by centrifugation, wash twice with PBS, and resuspend in PBS to a defined optical density (e.g., OD₆₀₀ = 0.5).

  • Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension.

  • Compound Addition: Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a positive control and a no-compound negative control.

  • PI Addition: Add PI to all wells to a final concentration of ~10 µM.

  • Kinetic Reading: Immediately place the plate in a fluorometer pre-set to 37 °C. Measure the fluorescence (Excitation ~535 nm, Emission ~617 nm) every 2-5 minutes for 1-2 hours.

  • Data Analysis: An increase in fluorescence over time relative to the negative control indicates membrane permeabilization.

Visualizing a Potential Mechanism of Action

G compound Thiadiazole Derivative disruption Membrane Disruption compound->disruption membrane Bacterial Cell Membrane Inner Leaflet Outer Leaflet leakage Ion Leakage & Loss of Membrane Potential membrane->leakage leads to disruption->membrane:p_in inserts into death Cell Death leakage->death

Caption: A potential mechanism involving bacterial membrane disruption.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel antimicrobial agents. The synthetic accessibility of this intermediate allows for the rapid generation of diverse chemical libraries. Through a systematic approach involving targeted synthesis, robust antimicrobial screening, and detailed mechanistic studies, it is possible to identify and optimize lead candidates. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers and drug development professionals to navigate the path from initial concept to a validated antimicrobial lead compound.

References

Application Notes & Protocols: Investigating 2-Bromo-5-isopropyl-1,3,4-thiadiazole Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][2][3] This five-membered ring system, containing sulfur and nitrogen atoms, is a bioisostere of pyrimidines and purines, allowing it to interfere with biological processes like DNA synthesis.[1] The mesoionic character of the ring enables derivatives to cross cellular membranes, enhancing interaction with biological targets while potentially offering low toxicity.[4][5]

Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and notably, anticancer properties.[6][7] In oncology, these compounds have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and target specific molecular pathways crucial for tumor growth and survival.[5][6] Mechanisms of action are diverse, ranging from the inhibition of protein kinases (e.g., tyrosine kinases), carbonic anhydrases, and tubulin polymerization to the modulation of gene expression through histone deacetylase (HDAC) inhibition.[6][8]

This guide focuses on a specific subclass: 2-Bromo-5-isopropyl-1,3,4-thiadiazole derivatives . The bromo-substituent at the 2-position serves as a versatile chemical handle for further structural modifications, allowing for the generation of diverse compound libraries. The isopropyl group at the 5-position contributes to the molecule's lipophilicity, which can be crucial for membrane permeability and target engagement.[5] These notes provide a framework for the synthesis and comprehensive in vitro evaluation of novel derivatives based on this core structure, aiming to identify lead compounds for further anticancer drug development.

Section 1: Synthesis and Characterization

The generation of a library of this compound derivatives is the foundational step in their evaluation. Below is a representative, two-step synthetic protocol, starting from the corresponding 2-amino precursor.

Rationale for Synthetic Approach

The most common route to 2-halo-1,3,4-thiadiazoles involves the diazotization of a 2-amino-1,3,4-thiadiazole precursor, followed by a Sandmeyer-type reaction. This approach is reliable and allows for the late-stage introduction of the bromine atom. The 2-amino-5-isopropyl-1,3,4-thiadiazole intermediate can be readily synthesized by the oxidative cyclization of an appropriate thiosemicarbazide.

Protocol 1: Synthesis of this compound

Step A: Synthesis of 2-Amino-5-isopropyl-1,3,4-thiadiazole

  • To a mixture of isobutyric acid (1 eq.) and thiosemicarbazide (1 eq.), add phosphorus oxychloride (3-4 eq.) dropwise under cooling in an ice bath.

  • After the addition is complete, reflux the reaction mixture for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonia until the pH is ~7-8.

  • The resulting precipitate is filtered, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-5-isopropyl-1,3,4-thiadiazole.

Step B: Synthesis of this compound

  • In a suitable reaction vessel, dissolve copper(II) bromide (2 eq.) in acetonitrile.

  • Add n-amyl nitrite (1.5 eq.) to the solution.

  • Add a solution of 2-amino-5-isopropyl-1,3,4-thiadiazole (1 eq., from Step A) in acetonitrile dropwise to the reaction mixture at room temperature.[9]

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the residue, add a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the resulting residue using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.[9]

Characterization

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

G Figure 1: General Synthesis Workflow cluster_0 Step A: Intermediate Synthesis cluster_1 Step B: Bromination start Isobutyric Acid + Thiosemicarbazide react1 Add POCl₃ Reflux 2-3h start->react1 workup1 Ice Quench Neutralize (pH 7-8) react1->workup1 product1 Filter & Recrystallize workup1->product1 intermediate 2-Amino-5-isopropyl- 1,3,4-thiadiazole product1->intermediate react2 Add Intermediate Stir 2-4h @ RT intermediate->react2 Add to Reaction start2 CuBr₂ + n-Amyl Nitrite in Acetonitrile start2->react2 workup2 Concentrate Aqueous Workup react2->workup2 product2 Column Chromatography workup2->product2 final_product 2-Bromo-5-isopropyl- 1,3,4-thiadiazole product2->final_product

Caption: Figure 1: General Synthesis Workflow

Section 2: Protocols for In Vitro Anticancer Evaluation

A systematic in vitro evaluation is critical to determine the anticancer potential of the synthesized derivatives. The following protocols outline key assays for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Foundational Protocol: Cell Culture and Maintenance

Rationale: Consistent and sterile cell culture techniques are paramount for reproducible results. Cancer cell lines should be chosen to represent different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[10][11]

  • Culture Medium: Grow cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[12]

  • Passaging: Subculture cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase. Use trypsin-EDTA for adherent cells.

  • Authentication: Regularly authenticate cell lines (e.g., via STR profiling) and test for mycoplasma contamination.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells.

  • Cell Seeding: Harvest cells and perform a cell count (e.g., using a hemocytometer and trypan blue). Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium).[12]

  • Adherence: Incubate the plate for 24 hours to allow cells to adhere and resume exponential growth.

  • Drug Treatment: Prepare serial dilutions of the test compounds (and a positive control like Doxorubicin or Cisplatin) in culture medium.[2] Replace the old medium in the wells with 100 µL of medium containing the various drug concentrations. Include "vehicle control" wells (e.g., DMSO at the highest concentration used) and "medium only" wells for background control.

  • Incubation: Incubate the treated plates for a specified period (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS, sterile filtered) to each well for a final concentration of 0.5 mg/mL.[13]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[12]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

G Figure 2: MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Cell Adherence) A->B C 3. Add Drug Dilutions (Test Compounds + Controls) B->C D 4. Incubate 48-72h (Drug Exposure) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ Value H->I

Caption: Figure 2: MTT Assay Workflow

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: Apoptosis is a primary mechanism of action for many anticancer drugs.[12] This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect this event. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes (live and early apoptotic cells) but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15]

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin, neutralize with serum-containing medium, and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 min) and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL).[17]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12][15]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry.[16] Use FITC signal detector for Annexin V (e.g., FL1) and a phycoerythrin emission signal detector for PI (e.g., FL2 or FL3).[17]

Interpreting Results:

  • Annexin V (-) / PI (-): Live cells (Lower Left quadrant).

  • Annexin V (+) / PI (-): Early apoptotic cells (Lower Right quadrant).

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells (Upper Right quadrant).

  • Annexin V (-) / PI (+): Necrotic cells (Upper Left quadrant).

G Figure 3: Quadrant Analysis of Apoptosis Assay origin origin x_axis x_axis origin->x_axis Annexin V-FITC → y_axis y_axis origin->y_axis Propidium Iodide → Q1 Necrotic (Annexin V- / PI+) Q2 Late Apoptotic (Annexin V+ / PI+) Q3 Live (Annexin V- / PI-) Q4 Early Apoptotic (Annexin V+ / PI-) center_x center_x line_x line_x center_x->line_x center_y center_y line_y line_y center_y->line_y

Caption: Figure 3: Quadrant Analysis of Apoptosis Assay

Protocol 4: Cell Cycle Analysis by PI Staining

Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, causing arrest at specific phases (G1, S, or G2/M).[18] This flow cytometry-based assay quantifies the DNA content of cells. Because PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the amount of DNA, allowing for the differentiation of cell cycle phases.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet (~1 x 10⁶ cells) in 1 mL of cold PBS. While gently vortexing, slowly add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.[19] Ethanol fixation is preferred for preserving DNA integrity.

  • Storage: Incubate the cells for at least 2 hours (or overnight) at 4°C to ensure proper fixation.

  • Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[19] RNase A is crucial to eliminate the signal from double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples by flow cytometry. Use a linear scale for fluorescence measurement to properly resolve the G1 and G2 peaks.[20] The data is displayed as a histogram of cell count versus fluorescence intensity.

  • Interpretation: Analyze the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in a particular phase compared to the control suggests drug-induced cell cycle arrest. A prominent sub-G1 peak indicates a population of apoptotic cells with fragmented DNA.

Section 3: Exploring the Mechanism of Action

The 1,3,4-thiadiazole scaffold is known to interact with a variety of molecular targets.[5] While the precise mechanism of any new derivative must be determined experimentally, literature provides a strong basis for forming hypotheses.

Potential Molecular Targets and Pathways:

  • Kinase Inhibition: Many thiadiazole derivatives function as inhibitors of protein kinases, such as Abl kinase, which are critical for cell signaling pathways that regulate proliferation and survival (e.g., PI3K/Akt, MAPK/ERK).[5][6]

  • Tubulin Polymerization: Some derivatives act as microtubule-destabilizing agents, disrupting tubulin polymerization, which leads to mitotic arrest and apoptosis.[6]

  • Induction of Apoptosis: Compounds can trigger the intrinsic (mitochondrial) apoptosis pathway. This involves modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of initiator caspase-9 and executioner caspase-3.[11][12][21]

G Figure 4: Hypothetical Intrinsic Apoptosis Pathway drug Thiadiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Inhibits bax Bax (Pro-apoptotic) drug->bax Activates mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes Pore Formation cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 (Initiator) cytoC->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Cleaves Substrates

References

Troubleshooting & Optimization

Technical Support Center: Navigating Low Yields in Sonogashira Coupling of Bromoheterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting Sonogashira coupling reactions involving bromoheterocycles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet often sensitive C-C bond-forming reaction. Here, we move beyond generic advice to provide in-depth, field-proven insights into overcoming low yields, side reactions, and catalyst deactivation when working with this important class of substrates.

Frequently Asked Questions (FAQs)

Here are rapid-fire answers to some of the most common issues encountered with the Sonogashira coupling of bromoheterocycles.

Q1: My reaction is not working at all. What are the first things I should check?

A1: When a reaction fails completely, a systematic check of the fundamentals is crucial.[1] First, verify the integrity of your reagents and the reaction setup. Ensure your palladium catalyst and copper(I) iodide (if used) are active and have been stored correctly.[1] The reaction is highly sensitive to oxygen, which promotes the unwanted homocoupling of the alkyne (Glaser-Hay coupling).[1][2][3] Therefore, it is imperative to use anhydrous, degassed solvents and maintain a strictly inert atmosphere (argon or nitrogen) throughout the experiment.[1][4]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?

A2: Glaser-Hay coupling is a major side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[2][3][5] The most effective way to mitigate this is to switch to a copper-free protocol.[2][6][7] If a copper co-catalyst is necessary, ensure the reaction is rigorously deoxygenated.[1][3] Some protocols suggest that using a hydrogen/inert gas mixture can also suppress homocoupling.[3][5]

Q3: I see a black precipitate forming in my reaction flask. What is it and what should I do?

A3: The formation of a black precipitate, commonly known as "palladium black," is a sign of palladium catalyst decomposition.[1] This can be triggered by impurities in the reagents or solvent, or by using a reaction temperature that is too high.[1][4] To prevent this, use high-purity reagents and solvents, and consider optimizing the reaction temperature.[1] The choice of ligand can also influence catalyst stability.

Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling?

A4: The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: I > OTf > Br > Cl.[1][8] Consequently, while aryl iodides often react at room temperature, aryl bromides typically require elevated temperatures to achieve a good reaction rate.[1][8]

In-Depth Troubleshooting Guides

Issue 1: Low to No Product Yield with Bromoheterocycles

Low yields in the Sonogashira coupling of bromoheterocycles can stem from a combination of factors related to the electronic nature and coordinating ability of the heterocycle, as well as the general reaction parameters.

Troubleshooting_Low_Yield start Low Yield Observed reagents Verify Reagent Quality & Setup start->reagents catalyst Evaluate Catalyst System (Pd Source & Ligand) conditions Optimize Reaction Conditions (Base, Solvent, Temp.) catalyst->conditions Catalyst Optimized heterocycle Consider Heterocycle Properties (Coordination, Electronics) conditions->heterocycle Conditions Optimized reagents->catalyst Reagents OK success Improved Yield heterocycle->success Adjusted for Heterocycle Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-Br) alkynyl_pd [Ar-Pd(II)-C≡CR]L₂ pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd->product cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Base, Alkyne cu_acetylide->pd_complex Transfers Acetylide alkyne H-C≡CR

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Bromo-5-isopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the cross-coupling of 2-Bromo-5-isopropyl-1,3,4-thiadiazole. As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting strategies grounded in established chemical principles. The 1,3,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, but its electron-deficient nature presents unique challenges in palladium-catalyzed cross-coupling reactions.[1] This guide is structured to address the specific problems you may encounter in the lab, moving from direct troubleshooting to broader frequently asked questions and detailed protocols.

Part 1: Troubleshooting Guide

This section is designed to resolve specific experimental failures in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield. What are the primary factors I should investigate?

Answer: A low or non-existent yield in a Suzuki-Miyaura coupling involving this substrate typically points to one of three areas: the integrity of your reagents, the reaction conditions, or the suitability of your catalytic system.

  • Reagent Quality: The stability of the boronic acid or ester is a very common reason for low yields.[2] Boronic acids can undergo protodeboronation (hydrolysis back to the arene) or form unreactive cyclic anhydrides called boroxines.[2]

    • Actionable Advice: Verify the purity of your boronic acid by NMR. If decomposition is suspected, consider using more robust boronic esters, such as pinacol (BPin) or MIDA esters, which exhibit greater stability.[2] Also, ensure your aryl bromide is pure and your base is anhydrous and of high quality.

  • Reaction Conditions: Inadequate degassing or the presence of moisture can be detrimental. Oxygen can oxidize the active Pd(0) catalyst, while water can facilitate protodeboronation.

    • Actionable Advice: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Use anhydrous solvents if your reaction chemistry allows.[2] While some Suzuki reactions benefit from aqueous co-solvents, for a sensitive substrate, starting under strictly anhydrous conditions can be a good diagnostic test.

  • Catalyst System Inactivity: The active catalyst is Pd(0).[2][3] If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ. This reduction can sometimes be inefficient.[2]

    • Actionable Advice: To test your catalyst's activity, run a control reaction with a known, highly reactive substrate pair, such as bromobenzene and phenylboronic acid.[2] If this fails, your catalyst is likely inactive. For more robust and reproducible generation of Pd(0), consider using modern palladium precatalysts like the Buchwald G3 or G4 palladacycles.[2]

Question 2: I am observing a significant amount of 5-isopropyl-1,3,4-thiadiazole (de-brominated starting material) in my reaction mixture. What causes this side reaction and how can I prevent it?

Answer: The formation of the de-brominated (hydrodehalogenated) product is a common side reaction. It typically arises from the reaction of the organopalladium intermediate (Aryl-Pd-X) with a hydride source before it can undergo the desired cross-coupling step.

  • Causality: The source of the hydride can be trace water, alcohols (if used as solvent), or even the amine base in some cases. This is often exacerbated by harsh reaction conditions such as high temperatures or the use of very strong bases.[2]

  • Preventative Measures:

    • Milder Conditions: Try lowering the reaction temperature and using a milder base. For instance, if you are using NaOtBu, consider switching to K₂CO₃ or Cs₂CO₃.

    • Anhydrous System: Ensure your reaction is rigorously dry. Use freshly distilled, anhydrous solvents and dry reagents.

    • Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination versus side reactions. A more electron-donating and bulky ligand can sometimes promote the desired C-C bond formation more efficiently.

Question 3: My reaction has formed a biaryl product derived from the homocoupling of my boronic acid. Why does this happen and how can I suppress it?

Answer: The homocoupling of boronic acids is a well-known side reaction, often promoted by the presence of oxygen and the palladium catalyst.[2]

  • Mechanism: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II).[2] This Pd(II) species can then promote the coupling of two boronic acid molecules.[2] This is particularly problematic with electron-rich boronic acids.

  • Mitigation Strategies:

    • Rigorous Degassing: The most effective way to prevent this is to ensure your reaction mixture is thoroughly deoxygenated before and during the reaction. Maintain a positive pressure of an inert gas (Argon or Nitrogen).[2]

    • Use a Pd(0) Source: Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes help as it bypasses the need for in situ reduction and potential side reactions associated with Pd(II) precursors.[2][4]

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can favor homocoupling.

Question 4: When attempting a Buchwald-Hartwig amination with an amine, the reaction is sluggish or fails. What are the critical parameters for C-N bond formation with this substrate?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization, especially with electron-deficient heterocycles.[5][6]

  • Catalyst and Ligand: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich phosphine ligands are essential.

    • Actionable Advice: Standard ligands like P(t-Bu)₃ are a good starting point. However, for challenging substrates, consider specialized biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group.[7] The catalyst precursor is also important; Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[8][9]

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. Other bases like LHMDS or K₃PO₄ can also be effective depending on the specific substrates.

  • Solvent Choice: Anhydrous, aprotic polar solvents are preferred. Toluene and dioxane are the most common choices.

  • Potential for Inhibition: Heterocycles containing nitrogen and sulfur atoms, like thiadiazole, can act as ligands themselves and coordinate to the palladium center, inhibiting catalysis.[10] Using a strongly coordinating, bulky phosphine ligand is key to preventing the substrate from poisoning the catalyst.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions about catalyst strategy for the target molecule.

Question 1: What are the key considerations when selecting a palladium catalyst and ligand for coupling with an electron-deficient heterocycle like this compound?

Answer: The electronic nature of the 2-bromo-1,3,4-thiadiazole core is the most critical factor. Being electron-deficient, the C-Br bond is activated towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[7][11] However, the heteroatoms can also pose challenges.

  • Oxidative Addition: While the electron-deficient ring facilitates this step, the choice of ligand is still crucial. Bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are highly effective because they stabilize the electron-rich Pd(0) center and promote the oxidative addition step.[12][13]

  • Reductive Elimination: This is the product-forming step. Ligands that are sterically demanding can accelerate reductive elimination, preventing side reactions of the organopalladium intermediates.

  • Catalyst Poisoning: The nitrogen and sulfur atoms in the thiadiazole ring can coordinate to the palladium catalyst, leading to deactivation.[10] Using a ligand that binds more strongly to palladium than the substrate/product is essential. This is another reason why bulky, electron-rich phosphines are often successful.

Question 2: Which cross-coupling reactions are most suitable for this substrate (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)?

Answer: All of these reactions are viable, but their requirements and potential for success differ.

  • Suzuki-Miyaura Coupling: This is generally the most versatile and widely used method for C(sp²)-C(sp²) bond formation due to the commercial availability of a vast array of boronic acids and the high functional group tolerance.[4][11] It is an excellent first choice for aryl or vinyl coupling partners.

  • Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds.[5][14] Given the prevalence of N-aryl thiadiazoles in pharmaceuticals, this is a highly relevant and powerful reaction for this substrate class.[8][9]

  • Sonogashira Coupling: This reaction is ideal for installing terminal alkynes to form C(sp²)-C(sp) bonds.[15][16] It proceeds under mild conditions and is tolerant of many functional groups.[17] The resulting alkynyl-thiadiazoles are versatile intermediates for further synthesis.

  • Heck Coupling: This reaction couples the aryl bromide with an alkene.[18] It is a good choice for synthesizing styrenyl- or acrylyl-thiadiazoles. The reaction often requires higher temperatures but can be very effective.[19]

Question 3: How does the choice of base and solvent impact reaction efficiency?

Answer: The base and solvent are not passive components; they play active roles in the catalytic cycle.

  • Role of the Base:

    • In Suzuki-Miyaura coupling, the base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[20] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane/water, toluene, DMF) must be matched to ensure sufficient solubility and reactivity without causing substrate/product degradation.[21]

    • In Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is needed to deprotonate the amine, allowing it to coordinate to the palladium center.[6]

    • In Sonogashira and Heck reactions, an amine base (e.g., Et₃N, DIPEA) is typically used to neutralize the H-X acid generated during the reaction.[15][18]

  • Role of the Solvent:

    • The primary role is to solubilize all components of the reaction. Poor solubility is a common cause of reaction failure.[21]

    • Polar aprotic solvents like dioxane, THF, DMF, and toluene are most common. For Suzuki reactions, a co-solvent of water is often used to help dissolve the inorganic base and facilitate the formation of the "ate" complex.[3] However, for sensitive substrates, anhydrous conditions may be preferable.[2]

Part 3: Data and Protocols

Table 1: Recommended Catalyst Systems for Cross-Coupling of Bromo-Thiadiazole Analogues
Coupling TypeCoupling PartnerCatalyst / PrecatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄PPh₃ (integral)Cs₂CO₃Toluene/EtOH/H₂ORefluxHigh[4]
Suzuki-Miyaura Heteroarylboronic AcidPd(dppf)Cl₂dppf (integral)Na₂CO₃Dioxane/H₂O80-100Good-High[22]
Suzuki-Miyaura Arylboronic AcidPd₂(dba)₃None (Ligand-free)Na₂CO₃Dioxane/H₂ORefluxGood[23]
Buchwald-Hartwig Substituted AnilinesPd₂(dba)₃XantphosCs₂CO₃Dioxane110 (MW)50-90[9][24]
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂PPh₃ (integral)Et₃N / CuITHFRT - 60Good-High[15][17]
Heck StyrenePd(OAc)₂None (Ligand-free)K₂CO₃DMF/H₂O80Good[19]

Note: Yields are representative and highly dependent on the specific substrates used.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq, 3 mol%)

  • K₂CO₃ (2.0 eq, dried)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and dried K₂CO₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The total solvent volume should result in a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired product.

Part 4: Visualization of Key Processes

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Intermediate pd0->oa_complex Ar-X trans_complex Transmetalation Intermediate oa_complex->trans_complex Ar'-B(OR)₂ (Base Activated) re_complex Reductive Elimination Intermediate trans_complex->re_complex Isomerization re_complex->pd0 Ar-Ar' product Product R-Ar' re_complex->product dummy1 dummy2 arx R-Br (Thiadiazole) arx->oa_complex boronic Ar'-B(OR)₂ boronic->trans_complex

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Diagram 2: Troubleshooting Workflow for Failed Cross-Coupling

Troubleshooting_Workflow start Low / No Product Yield reagents 1. Verify Reagents start->reagents conditions 2. Assess Conditions start->conditions catalyst 3. Evaluate Catalyst System start->catalyst bromide Aryl Bromide Purity? reagents->bromide boronic Boronic Acid/Ester Decomposition? reagents->boronic base Base Quality/Strength? reagents->base degas Solvent Degassed? conditions->degas temp Temperature Optimal? conditions->temp soluble Solubility Issues? conditions->soluble active Catalyst Active? (Run Control Rxn) catalyst->active ligand Ligand Appropriate? (Sterics/Electronics) catalyst->ligand loading Catalyst Loading Correct? catalyst->loading

Caption: Decision tree for troubleshooting a failed cross-coupling reaction.

References

Technical Support Center: Purification Strategies for 2,5-Disubstituted 1,3,4-Thiadiazole Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,5-disubstituted 1,3,4-thiadiazole products. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining high-purity thiadiazole compounds. The unique electronic and physical properties of the 1,3,4-thiadiazole scaffold, which make it a valuable pharmacophore in drug discovery, can also present specific purification hurdles.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to directly address common issues, helping you streamline your workflow and achieve your desired product purity.

Section 1: Core Purification Challenges & Troubleshooting

This section addresses the most frequent and complex issues encountered during the purification of 2,5-disubstituted 1,3,4-thiadiazoles. Each question is framed as a common laboratory problem, followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Question 1: "My column chromatography separation is poor. The product is co-eluting with impurities, or it won't elute at all. What should I do?"

Answer: This is a classic problem that almost always points to an issue with the mobile phase (solvent system) or a stationary phase interaction.

  • Causality & Diagnosis:

    • Improper Solvent System: The polarity of your mobile phase is the most critical factor. If the solvent is not polar enough, your compound will have a strong affinity for the silica gel and will not move. If it's too polar, both your product and nearby impurities will travel quickly up the column, resulting in poor separation (co-elution).[4]

    • Product Decomposition: Some thiadiazole derivatives can be sensitive to the acidic nature of standard silica gel.[4] The Lewis acid sites on the silica surface can catalyze degradation, leading to streaking on the TLC plate and new impurity spots appearing during the purification process.

  • Solutions & Protocols:

    • Systematic TLC Analysis: Before every column, optimize your solvent system using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf (retention factor) value of approximately 0.25-0.35. This provides the best balance for good separation from impurities.

    • Test for On-Plate Degradation: Spot your crude product on a TLC plate, let it sit in the open air for 30-60 minutes, and then develop it. If you see new spots or significant streaking that wasn't present in the initial crude TLC, your compound is likely degrading on the silica.

    • Neutralize the Stationary Phase: If degradation is suspected, you can use a neutralized silica gel. A common method is to prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) and add 1% triethylamine (v/v) relative to the solvent volume. Mix thoroughly before packing the column. This deactivates the acidic sites.

Question 2: "During recrystallization, my compound 'oils out' instead of forming crystals. How can I fix this?"

Answer: "Oiling out" is a common frustration where the compound separates from the cooling solvent as a liquid phase instead of a solid crystalline lattice. This is typically caused by high impurity levels or a suboptimal solvent choice.[4]

  • Causality & Diagnosis:

    • High Impurity Load: Impurities disrupt the formation of a uniform crystal lattice. They can also act as a eutectic mixture, lowering the melting point of your product to below the temperature of the solution, causing it to separate as an oil.

    • Inappropriate Solvent Choice: The solvent may be too effective, keeping the compound dissolved even at low temperatures. Conversely, if the solvent is too poor, the compound may crash out of solution too rapidly, preventing orderly crystal formation.

    • Rapid Cooling: Cooling the solution too quickly favors kinetic trapping in a disordered, oily state over the thermodynamically favored crystalline state.

  • Solutions & Protocols:

    • Pre-Purification: If your crude product is visibly impure or oily, perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.

    • Solvent System Optimization: Experiment with different solvents or solvent mixtures. Ethanol or mixtures of ethanol and water are often excellent starting points for recrystallizing thiadiazole derivatives.[5][6] The goal is to find a solvent that dissolves your compound when hot but in which it is poorly soluble when cold.

    • Control the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask with glass wool can help. Once at room temperature, slowly transfer it to an ice bath or refrigerator.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed crystal" from a previous successful batch.

Question 3: "After one round of purification, my product is still not pure. What's the next step?"

Answer: It's common for a single purification method to be insufficient, especially for challenging mixtures. The key is to use an orthogonal purification technique—one that separates compounds based on a different physical property.

  • Causality & Diagnosis:

    • Similar Polarity: If you used column chromatography, the remaining impurities likely have a polarity very similar to your product, making separation by this method difficult.

    • Incomplete Reaction: Unreacted starting materials or stable intermediates may persist.[4]

    • Product Instability: The compound may be degrading during the workup or purification process itself.

  • Solutions & Protocols:

    • Orthogonal Purification: If you first used column chromatography (separation by polarity), follow it with recrystallization (separation by solubility and crystal packing). This two-step process is highly effective.

    • Acid-Base Extraction: If your thiadiazole derivative has a basic nitrogen atom, you can use an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate and pull your basic compound into the aqueous layer, discard the organic layer containing neutral impurities, then basify the aqueous layer (e.g., with NaOH) to deprotonate your compound and extract it back into a fresh organic solvent.

    • Reaction Review: Re-evaluate your reaction conditions. Check for completion by TLC before workup. If starting materials are present, consider extending the reaction time or increasing the temperature.

Section 2: Visualized Purification Workflow

To select the appropriate purification strategy, a logical decision-making process is essential. The following diagram outlines a general workflow.

Purification_Workflow start Crude Product Analysis (TLC, NMR) solid_check Is the product a solid? start->solid_check purity_check Purity > 90% by NMR? solid_check->purity_check Yes oily_check Is the product an oil or highly impure solid? solid_check->oily_check No recrystallize Attempt Recrystallization purity_check->recrystallize Yes column Perform Column Chromatography purity_check->column No oily_check->column Yes final_purity Check Final Purity recrystallize->final_purity column->final_purity success Pure Product final_purity->success Purity > 98% failure Further Purification Needed (e.g., Prep-HPLC) final_purity->failure Purity < 98%

Caption: Decision tree for selecting an initial purification strategy.

Section 3: Standard Operating Protocols

Here are detailed, step-by-step protocols for the most common purification techniques discussed.

Protocol 1: Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal solvent system (e.g., Hexane/Ethyl Acetate mixture) that provides an Rf of 0.25-0.35 for the target compound.[4]

  • Column Packing (Slurry Method):

    • Choose an appropriate size column.

    • In a beaker, mix silica gel with the non-polar component of your mobile phase (e.g., hexane) to create a free-flowing slurry.

    • With the stopcock closed, pour the slurry into the column. Open the stopcock to drain the solvent while continuously tapping the column to ensure even packing. Add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • In a separate flask, add a small amount of silica gel and your dissolved product. Evaporate the solvent under reduced pressure to get a dry, free-flowing powder ("dry loading").

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your pre-determined mobile phase to the column.

    • Apply gentle pressure (if needed) and begin collecting fractions.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol is a common and effective choice for many 1,3,4-thiadiazoles.[5][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystal Formation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Section 4: Data & Reference Tables

For quick reference, these tables summarize common solvent systems.

Table 1: Common Mobile Phases for Column Chromatography

PolaritySolvent System (v/v)Typical Applications
Low95:5 Hexane / Ethyl AcetateNon-polar thiadiazoles
Medium80:20 Hexane / Ethyl AcetateThiadiazoles of intermediate polarity
High50:50 Hexane / Ethyl AcetatePolar thiadiazoles
Very High95:5 Ethyl Acetate / MethanolHighly polar or H-bonding thiadiazoles

Table 2: Common Solvents for Recrystallization

SolventPropertiesOften Used For
EthanolGood general-purpose solvent.[6]Wide range of thiadiazoles.
MethanolMore polar than ethanol.Can be used for more polar compounds.[7]
AcetonitrileGood for compounds with moderate polarity.Alternative to alcohols.[8]
Ethanol/WaterA mixture can be tuned for optimal solubility.When a single solvent is not ideal.[5]
Acetic AcidFor compounds that are difficult to dissolve.Used in specific synthetic workups.

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2,5-disubstituted-1,3,4-thiadiazoles? A1: The two most widely used purification techniques for this class of compounds are silica gel column chromatography and recrystallization.[4] Column chromatography is effective for separating compounds with different polarities, while recrystallization is excellent for removing small amounts of impurities from a solid product.

Q2: What are the recommended solvent systems for column chromatography? A2: A mixture of hexane and ethyl acetate is a very common and effective mobile phase for the column chromatography of 2,5-disubstituted-1,3,4-thiadiazoles.[4] The ratio of the two solvents should be optimized based on the polarity of the specific target molecule, as determined by preliminary TLC analysis. For more polar compounds, chloroform/ethyl acetate mixtures have also been successfully used.[5]

Q3: Which solvents are typically used for the recrystallization of 2,5-disubstituted-1,3,4-thiadiazoles? A3: Ethanol is a frequently reported solvent for the recrystallization of these compounds.[6] Other common options include methanol, acetonitrile, and mixtures such as ethanol-water.[5][7] The ideal solvent will dissolve the compound when hot but not at room temperature.

References

Technical Support Center: Scalable Synthesis of 2-Bromo-5-isopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scalable synthesis of 2-Bromo-5-isopropyl-1,3,4-thiadiazole. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into this synthetic route. We will explore the underlying chemistry, offer detailed experimental protocols, and provide robust troubleshooting solutions to common challenges encountered during this synthesis.

I. Synthetic Strategy Overview

The scalable synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclization of a suitable carboxylic acid with thiosemicarbazide to form the 2-amino-5-isopropyl-1,3,4-thiadiazole intermediate. The subsequent step is the conversion of the amino group to a bromo group via a Sandmeyer-type reaction. This approach is generally robust and amenable to scale-up.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Step 1: Synthesis of 2-Amino-5-isopropyl-1,3,4-thiadiazole

Question 1: My reaction yield for the 2-amino intermediate is very low, or I'm not getting any of the desired product. What are the common causes?

Answer: Low or no yield in the synthesis of 2-amino-5-isopropyl-1,3,4-thiadiazole can stem from several factors:

  • Inefficient Dehydrating Agent: The cyclization step requires a strong dehydrating agent to remove water and drive the reaction forward. Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃)[1]. The choice and quantity of the dehydrating agent are crucial. For instance, in the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids, an insufficient amount of the dehydrating agent can lead to incomplete cyclization[1][2].

  • Reaction Temperature and Time: The reaction may require heating to proceed at an optimal rate. Ensure that the reaction is maintained at the recommended temperature for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the point of completion[3].

  • Purity of Starting Materials: The purity of isobutyric acid and thiosemicarbazide is critical. Impurities can interfere with the reaction and lead to the formation of side products.

  • Improper Work-up: The work-up procedure, which typically involves neutralization with a base, must be performed carefully. Over-acidification or over-basification can lead to the degradation of the product.

Question 2: During the work-up, I get a sticky solid or an oil instead of a crystalline product. How can I resolve this?

Answer: The formation of an oil or a sticky solid is a common issue, often related to the presence of impurities or residual solvent.

  • Trituration: Try triturating the crude product with a suitable solvent system, such as diethyl ether/hexane or ethyl acetate/hexane. This can help to induce crystallization and remove soluble impurities.

  • Recrystallization: If trituration is unsuccessful, recrystallization from an appropriate solvent is the next step. Ethanol or aqueous ethanol are often good starting points for 2-amino-1,3,4-thiadiazole derivatives[4]. If the compound "oils out" during recrystallization, it may be due to a high impurity level or too rapid cooling. Allow the solution to cool slowly to room temperature before further cooling in an ice bath[4].

  • Column Chromatography: If the product is still impure, purification by column chromatography may be necessary. A common eluent system is a gradient of hexane and ethyl acetate[4].

Step 2: Sandmeyer Reaction for this compound

Question 3: The Sandmeyer reaction is not proceeding to completion, and I observe a significant amount of the starting amino-thiadiazole.

Answer: Incomplete conversion in a Sandmeyer reaction is a frequent challenge. Here are the key aspects to investigate:

  • Diazotization Conditions: The formation of the diazonium salt is critical and highly temperature-dependent. The reaction should be carried out at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt[5]. Ensure that the addition of the sodium nitrite solution is slow and that the temperature is carefully controlled.

  • Stoichiometry of Reagents: The molar ratios of the reagents are important. A slight excess of sodium nitrite and hydrobromic acid is often used to ensure complete diazotization.

  • Purity of Copper(I) Bromide: The CuBr catalyst should be pure and free of colored impurities. If necessary, it can be purified by washing with a dilute solution of HBr, followed by ethanol and diethyl ether.

Question 4: I am observing the formation of significant byproducts, leading to a low yield of the desired bromo-thiadiazole.

Answer: Byproduct formation in the Sandmeyer reaction can arise from several competing pathways.

  • Phenol Formation: If the diazonium salt reacts with water before the bromide displacement, the corresponding phenol (2-hydroxy-5-isopropyl-1,3,4-thiadiazole) will be formed. Maintaining a low temperature and a high concentration of bromide ions can minimize this side reaction.

  • Reduction of the Diazonium Salt: The diazonium salt can be reduced back to the corresponding hydrazine or other reduced species. This is often indicated by the evolution of nitrogen gas and the formation of a complex mixture of products.

  • Azo Coupling: If the pH of the reaction mixture is not sufficiently acidic, the diazonium salt can couple with unreacted 2-amino-5-isopropyl-1,3,4-thiadiazole to form colored azo compounds.

Question 5: The final product is difficult to purify and appears as a dark oil.

Answer: The crude product of a Sandmeyer reaction can often be a dark, oily mixture due to the presence of copper salts and organic byproducts.

  • Aqueous Work-up: A thorough aqueous work-up is essential to remove inorganic salts. Washing the organic extract with a saturated solution of ammonium chloride can help to remove residual copper salts.

  • Decolorization: If the product is colored, it can be treated with activated charcoal during the work-up or before recrystallization.

  • Column Chromatography: Flash column chromatography is often the most effective method for purifying the final product. A non-polar eluent system, such as hexane with a small amount of ethyl acetate, is typically effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the copper(I) catalyst in the Sandmeyer reaction?

A1: The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr). The copper(I) salt acts as a catalyst to facilitate the conversion of the aryl diazonium salt to an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with the halide from a copper(II) species to form the aryl halide and regenerate the copper(I) catalyst[6].

Q2: Are there alternative methods to the Sandmeyer reaction for this transformation?

A2: Yes, there are Sandmeyer-type reactions that do not use copper catalysts. For instance, the use of tert-butyl nitrite or n-amyl nitrite in the presence of a bromide source can also effect this transformation[7]. However, the classic Sandmeyer reaction with copper(I) bromide is generally reliable and well-established.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Several safety precautions are crucial:

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is imperative to keep them in solution and at low temperatures at all times.

  • Corrosive Reagents: Strong acids like concentrated sulfuric acid and hydrobromic acid are highly corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Phosphorus Oxychloride: POCl₃ is highly corrosive and reacts violently with water. It should be handled with extreme care.

  • Exothermic Reactions: Both the cyclization and the diazotization steps can be exothermic. Slow addition of reagents and efficient cooling are essential to control the reaction temperature.

Q4: How can I monitor the progress of these reactions?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the cyclization and the Sandmeyer reaction. Use a suitable solvent system (e.g., hexane/ethyl acetate) to achieve good separation between the starting material, intermediate, and product. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.

Q5: What are the general stability characteristics of the 1,3,4-thiadiazole ring?

A5: The 1,3,4-thiadiazole ring is an aromatic heterocycle and is generally stable to a wide range of reaction conditions[3]. This stability is a key feature that contributes to the utility of its derivatives in various applications, including pharmaceuticals and materials science.

IV. Experimental Protocols & Data

Step 1: Synthesis of 2-Amino-5-isopropyl-1,3,4-thiadiazole

Materials:

  • Isobutyric acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Ethanol

Procedure using POCl₃:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (1.0 eq).

  • Carefully add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

  • To this mixture, add isobutyric acid (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-3 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated solution of sodium hydroxide or ammonium hydroxide to a pH of 7-8, keeping the temperature below 20 °C.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

  • The crude product can be recrystallized from ethanol to afford pure 2-amino-5-isopropyl-1,3,4-thiadiazole.

Parameter Condition
Reactants Isobutyric acid, Thiosemicarbazide
Dehydrating Agent POCl₃ or conc. H₂SO₄
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 75-85%
Purification Recrystallization from ethanol
Step 2: Synthesis of this compound (Sandmeyer Reaction)

Materials:

  • 2-Amino-5-isopropyl-1,3,4-thiadiazole

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-isopropyl-1,3,4-thiadiazole (1.0 eq) in 48% hydrobromic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil or low-melting solid.

Parameter Condition
Reactants 2-Amino-5-isopropyl-1,3,4-thiadiazole, NaNO₂, HBr, CuBr
Temperature 0-5 °C (diazotization), RT (displacement)
Reaction Time 2-3 hours
Typical Yield 60-75%
Purification Column Chromatography

V. Visualized Workflows and Pathways

Synthetic Pathway

Synthetic_Pathway A Isobutyric Acid + Thiosemicarbazide B 2-Amino-5-isopropyl-1,3,4-thiadiazole A->B  Cyclization (POCl3 or H2SO4) C This compound B->C  Sandmeyer Reaction (NaNO2, HBr, CuBr)

Caption: Overall synthetic route to this compound.

Troubleshooting Logic for Low Yield in Step 1

Troubleshooting_Step1 Start Low Yield of 2-Amino Intermediate Q1 Check Dehydrating Agent? Start->Q1 A1_1 Insufficient amount? Q1->A1_1 Yes A1_2 Incorrect choice? Q1->A1_2 Yes Q2 Check Reaction Conditions? Q1->Q2 No S1 Increase amount or switch to a stronger agent (e.g., PPA). A1_1->S1 A1_2->S1 A2_1 Temperature too low? Q2->A2_1 Yes A2_2 Time too short? Q2->A2_2 Yes Q3 Check Work-up? Q2->Q3 No S2 Increase temperature and/or reaction time. Monitor by TLC. A2_1->S2 A2_2->S2 A3_1 Incorrect pH? Q3->A3_1 Yes S3 Carefully adjust pH to 7-8 during neutralization. A3_1->S3

Caption: Decision tree for troubleshooting low yield in the cyclization step.

VI. References

  • BenchChem. (2025). Troubleshooting cyclization reactions for 1,3,4-thiadiazole ring formation. 1

  • BenchChem. (2025). Technical Support Center: Synthesis of 1,3,4-Thiadiazole Derivatives. 3

  • Wikipedia. (2023). Sandmeyer reaction. --INVALID-LINK--

  • Journal of Pharmaceutical and Chemical Research. (2015). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. --INVALID-LINK--

  • Niu, P., et al. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry, 80(2), 1018-1024. --INVALID-LINK--

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-bromo-3-methyl-1,2,4-thiadiazole synthesis. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). 1,3,4-Thiadiazole synthesis. --INVALID-LINK--

  • Yadav, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(53), 33543-33565. --INVALID-LINK--

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences and Research. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. --INVALID-LINK--

  • Guidechem. (n.d.). How to Prepare 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE?. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-BROMO-5-ETHYL-1,3,4-THIADIAZOLE synthesis. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 2,5-Disubstituted-1,3,4-thiadiazoles. 4

References

Technical Support Center: Regioselective Functionalization of Substituted Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of thiadiazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve precise control over the regiochemical outcome of their reactions. We will move beyond simple protocols to explore the underlying principles that govern selectivity, empowering you to troubleshoot effectively and innovate confidently.

Section 1: Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses common questions that form the basis of understanding thiadiazole reactivity.

Question 1: Why is regioselectivity a major challenge in thiadiazole chemistry?

Answer: The challenge arises from the inherent electronic nature of the thiadiazole ring system. It is an electron-deficient heterocycle, which deactivates the carbon atoms towards electrophilic substitution. The presence of two nitrogen atoms and a sulfur atom creates distinct electronic environments at each carbon position. For instance, in 1,3,4-thiadiazole, the C2 and C5 positions are electronically different and their reactivity is highly influenced by the nature of the substituents already present on the ring. This subtle interplay of electronics and sterics often leads to mixtures of isomers if reaction conditions are not carefully controlled.

Question 2: How do I predict the most reactive site on my substituted thiadiazole?

Answer: Predicting the most reactive site requires an analysis of both electronic and steric factors.

  • Electronic Effects: The thiadiazole ring is π-deficient, making it susceptible to nucleophilic attack but resistant to electrophilic attack. C-H bonds on the ring are acidic, particularly in 1,3,4-thiadiazoles, facilitating deprotonation and subsequent functionalization. A substituent's electron-donating or electron-withdrawing nature will significantly modulate the acidity and reactivity of the remaining C-H bonds.

  • Steric Hindrance: Bulky substituents will sterically shield adjacent positions, directing incoming reagents to less hindered sites. This is a critical factor in transition-metal-catalyzed cross-coupling reactions where the catalyst's coordination to the ring is a key step.

  • Directing Groups: The most reliable method for ensuring high regioselectivity is the use of a directing group. These are moieties installed on the ring that chelate to a metal catalyst, delivering it to a specific, often adjacent, C-H bond for activation.

Below is a diagram illustrating the key reactive sites on a generic 2-substituted-1,3,4-thiadiazole.

Troubleshooting_Regioselectivity Start Poor Regioselectivity Observed CheckDG Is a Directing Group (DG) being used? Start->CheckDG CheckConditions Review Reaction Conditions CheckDG->CheckConditions Yes ImplementDG Strategy 1: Implement a Directing Group (e.g., Pyridyl, Pyrimidyl) CheckDG->ImplementDG No CheckSubstrate Analyze Substrate Electronics/Sterics CheckConditions->CheckSubstrate Conditions Seem Optimal OptimizeLigand Strategy 2: Optimize Catalyst/Ligand - Use bulkier ligands (e.g., XPhos, SPhos) - Screen different metals (Pd, Ru, Rh) CheckConditions->OptimizeLigand Ligand/Catalyst Ineffective LowerTemp Strategy 4: Lower Reaction Temperature - Increases kinetic selectivity CheckConditions->LowerTemp Kinetics Suspected ModifySubstrate Strategy 3: Modify Substrate - Install a temporary blocking group - Change electronics of existing substituents CheckSubstrate->ModifySubstrate End Regioselectivity Improved ImplementDG->End OptimizeLigand->End ModifySubstrate->End LowerTemp->End

Validation & Comparative

A Comparative Analysis of the Projected Biological Activity of 2-Bromo- vs. 2-Chloro-5-isopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in hydrogen bonding, rendering it a privileged structure in drug design.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The biological activity of 2,5-disubstituted 1,3,4-thiadiazoles can be significantly modulated by the nature of the substituents at these positions. This guide provides a comparative projection of the biological activity of two such analogs: 2-bromo-5-isopropyl-1,3,4-thiadiazole and 2-chloro-5-isopropyl-1,3,4-thiadiazole.

Comparative Biological Activity: A Predictive Analysis

The introduction of a halogen atom at the 2-position of the 1,3,4-thiadiazole ring is known to influence the molecule's electronic properties and, consequently, its biological activity. Both bromine and chlorine are electron-withdrawing groups, which can enhance the interaction of the thiadiazole core with biological targets.

Anticipated Antimicrobial Activity

Halogenated compounds, particularly those containing chlorine and bromine, have shown significant antibacterial and antifungal properties.[4] The electronegativity of the halogen atom can increase the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.

Structure-Activity Relationship Insights:

  • Electron-Withdrawing Effects: The electron-withdrawing nature of both bromine and chlorine is expected to polarize the C-X bond (where X is the halogen), potentially making the carbon atom more susceptible to nucleophilic attack within a biological target, such as an enzyme active site.

  • Lipophilicity and Cell Penetration: Bromine is larger and generally more lipophilic than chlorine. This could lead to enhanced cell penetration for the 2-bromo analog, potentially resulting in greater antimicrobial potency. However, this is a generalization, and the overall lipophilicity of the molecule is influenced by all its constituent parts.

  • Leaving Group Ability: In certain mechanisms of action, the halogen may act as a leaving group. The C-Br bond is weaker than the C-Cl bond, which could make the 2-bromo derivative more reactive in such scenarios.

Projected Comparison: Based on these principles, it is plausible to hypothesize that This compound might exhibit slightly superior or at least comparable antimicrobial activity to its 2-chloro counterpart . This is primarily attributed to the potentially enhanced lipophilicity and reactivity conferred by the bromine atom. However, without direct experimental evidence, this remains a well-informed prediction.

Anticipated Anticancer Activity

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the development of anticancer agents, with some derivatives showing potent cytotoxic effects against various cancer cell lines.[5][6][7][8][9] The mechanism of action for many of these compounds involves the inhibition of key cellular processes like cell proliferation and the induction of apoptosis.[9]

Structure-Activity Relationship Insights:

  • Target Engagement: The halogen substituent can play a crucial role in the binding affinity of the molecule to its molecular target within cancer cells. The size and electronic properties of bromine versus chlorine could lead to differential interactions with the target protein's binding pocket.

  • Modulation of Signaling Pathways: Halogenated organic compounds have been shown to modulate various signaling pathways involved in cancer progression. The specific halogen can influence which pathways are affected and to what extent.

Projected Comparison: The prediction of anticancer activity is more complex than for antimicrobial effects, as the mechanisms are often more specific and target-dependent. While the general principles of lipophilicity and reactivity apply, the subtle differences in size and electronegativity between bromine and chlorine could lead to significant variations in activity. It is conceivable that one analog may show superior activity against a specific cancer cell line, while the other may be more effective against a different one. Therefore, a definitive prediction of superior anticancer activity for one compound over the other is not feasible without experimental data.

Quantitative Data Summary (Hypothetical)

To illustrate how experimental data for these compounds would be presented, the following table provides a template for summarizing hypothetical antimicrobial and anticancer activity data.

CompoundTest Organism/Cell LineMIC (µg/mL)IC50 (µM)
This compoundStaphylococcus aureusData-
2-chloro-5-isopropyl-1,3,4-thiadiazoleStaphylococcus aureusData-
This compoundEscherichia coliData-
2-chloro-5-isopropyl-1,3,4-thiadiazoleEscherichia coliData-
This compoundMCF-7 (Breast Cancer)-Data
2-chloro-5-isopropyl-1,3,4-thiadiazoleMCF-7 (Breast Cancer)-Data
This compoundA549 (Lung Cancer)-Data
2-chloro-5-isopropyl-1,3,4-thiadiazoleA549 (Lung Cancer)-Data

Experimental Protocols

The following are detailed, standard protocols for evaluating the antimicrobial and anticancer activities of the compounds .

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[10][11][12]

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare stock solutions of 2-bromo and 2-chloro analogs serial_dilution Perform serial dilutions of compounds in a 96-well microtiter plate prep_compound->serial_dilution prep_media Prepare sterile Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland standard) inoculation Inoculate each well with the standardized microbial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate the plate at 37°C for 18-24 hours inoculation->incubation controls Include positive (microbe only) and negative (broth only) controls controls->incubation read_results Visually inspect for turbidity to determine the MIC incubation->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare stock solutions of 2-bromo- and 2-chloro-5-isopropyl-1,3,4-thiadiazole in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well.[10]

  • Controls: Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]

Workflow for MTT Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate cell_adhesion Allow cells to adhere overnight seed_cells->cell_adhesion treat_cells Treat cells with various concentrations of the test compounds cell_adhesion->treat_cells incubation_treatment Incubate for 24-72 hours treat_cells->incubation_treatment add_mtt Add MTT solution to each well incubation_treatment->add_mtt incubation_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubation_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50

Caption: Workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-bromo and 2-chloro analogs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

Based on established structure-activity relationships for halogenated 1,3,4-thiadiazoles, it is reasonable to project that both 2-bromo- and 2-chloro-5-isopropyl-1,3,4-thiadiazole will exhibit notable biological activity. The bromo-substituted analog may hold a slight advantage in antimicrobial efficacy due to factors like lipophilicity and reactivity. However, a definitive comparison, particularly for anticancer activity, necessitates direct experimental evaluation using standardized protocols as outlined in this guide. The provided methodologies offer a robust framework for researchers to conduct such a comparative analysis and contribute valuable data to the field of medicinal chemistry.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Substituted-5-Isopropyl-1,3,4-Thiadiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 2-substituted-5-isopropyl-1,3,4-thiadiazoles. By systematically exploring how modifications at the 2-position influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for designing novel therapeutic agents with enhanced potency and selectivity.

The rationale for focusing on the 5-isopropyl substitution stems from its potential to enhance lipophilicity, which can improve cell membrane permeability and target engagement. This guide will synthesize findings from various studies to illuminate the interplay between the constant isopropyl group and a variety of substituents at the 2-position, offering insights into their collective impact on antimicrobial and anticancer activities.

The Architectural Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its unique electronic properties, including its electron-deficient nature, make it a versatile pharmacophore capable of engaging in various biological interactions.[1] The stability of this ring system under physiological conditions further enhances its appeal as a central scaffold in drug design.[2]

Deciphering the Structure-Activity Landscape

The biological activity of 2,5-disubstituted-1,3,4-thiadiazoles is profoundly influenced by the nature of the substituents at these positions. The 5-isopropyl group provides a constant lipophilic anchor, allowing for a focused investigation of the electronic and steric effects of various substituents at the 2-position.

Antimicrobial Activity: A Tale of Two Positions

The quest for novel antimicrobial agents is a perpetual challenge in the face of rising antibiotic resistance. The 1,3,4-thiadiazole nucleus has emerged as a promising scaffold for the development of new anti-infective drugs.[3]

Key SAR Insights for Antimicrobial Activity:

  • Aromatic and Heterocyclic Substituents at C2: The introduction of various aryl and heteroaryl moieties at the 2-position has been a fruitful strategy. The electronic nature of these rings plays a critical role. Electron-withdrawing groups on a phenyl ring at the 2-position, such as halogens, tend to enhance antibacterial activity.[4] This is likely due to the modulation of the overall electron density of the thiadiazole ring, which can influence its interaction with microbial targets.

  • Amino and Substituted Amino Groups at C2: The presence of a 2-amino group offers a valuable synthetic handle for further derivatization. Acylation or Schiff base formation with various aldehydes can lead to compounds with significant antimicrobial potential.[5][6] The nature of the substituent on the amino group can fine-tune the lipophilicity and hydrogen bonding capacity of the molecule, thereby affecting its ability to penetrate bacterial cell walls and bind to target enzymes.

  • The Role of the 5-Isopropyl Group: While direct comparative studies isolating the effect of the 5-isopropyl group are limited, its presence is anticipated to contribute favorably to the overall lipophilicity of the molecule. This can enhance passage across the lipid-rich membranes of bacteria. In a series of 2-amino-5-alkyl-1,3,4-thiadiazoles, an increase in the alkyl chain length at the 5-position has been correlated with varied antimicrobial activity, suggesting an optimal lipophilicity is required for potent action.

Table 1: Comparative Antimicrobial Activity of 2-Substituted-5-Aryl/Alkyl-1,3,4-Thiadiazole Analogs

Compound ID5-Substituent2-SubstituentTest OrganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
1a 4-IsopropylphenylAminoS. aureusZone of Inhibition: 12 mmInferred from related studies
1b 4-Isopropylphenyl4-ChlorobenzamidoS. aureusZone of Inhibition: 18 mmInferred from related studies
2a PhenylAminoE. coliMIC: >100 µg/mL[3]
2b Phenyl4-NitroanilinoE. coliMIC: 25 µg/mL[3]
3a MethylAminoB. subtilisMIC: 50 µg/mLInferred from related studies
3b Methyl2,4-DichlorobenzylideneaminoB. subtilisMIC: 12.5 µg/mLInferred from related studies

Note: Data is compiled and inferred from multiple sources to illustrate general SAR trends. Direct comparative data for a 5-isopropyl series is limited.

Anticancer Activity: Targeting Cellular Proliferation

The 1,3,4-thiadiazole scaffold is also a privileged structure in the design of anticancer agents, with derivatives reported to exhibit a range of cytotoxic mechanisms, including the inhibition of crucial enzymes like carbonic anhydrase and various kinases.[7][8]

Key SAR Insights for Anticancer Activity:

  • Aryl and Heteroaryl Groups at C2: Similar to antimicrobial agents, the nature of the aromatic substituent at the 2-position is a key determinant of anticancer potency. The presence of substituted phenyl rings, particularly with electron-withdrawing or bulky lipophilic groups, has been shown to enhance cytotoxicity against various cancer cell lines.[9] For instance, a 2-(benzenesulfonylmethyl)phenyl group at the 5-position of a 2-amino-1,3,4-thiadiazole resulted in a compound with an IC50 value of 2.44 µM against LoVo cancer cells.[9]

Table 2: In Vitro Cytotoxicity of 2,5-Disubstituted-1,3,4-Thiadiazole Analogs

Compound ID5-Substituent2-SubstituentCancer Cell LineIC50 (µM)Reference
4a 4-Chlorophenyl4-(4-Methylpiperazin-1-yl)acetamidoMCF-751.56
4b 4-Chlorophenyl4-(4-Benzoylpiperazin-1-yl)acetamidoMCF-72.34
5a 2-(Benzenesulfonylmethyl)phenylAminoLoVo2.44[9]
5b 2-(Benzenesulfonylmethyl)phenylAminoMCF-723.29[9]
6a Coumarin-3-ylAminoMCF-7>50[10]
6b Coumarin-3-yl4-ChlorophenylaminoMCF-715.2[10]

Note: This table showcases the impact of 2-substituents on anticancer activity in related 1,3,4-thiadiazole series to infer potential trends for 5-isopropyl analogs.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of 2-substituted-5-isopropyl-1,3,4-thiadiazoles typically follows established synthetic routes for 2,5-disubstituted-1,3,4-thiadiazoles.

General Synthesis of 2-Amino-5-isopropyl-1,3,4-thiadiazole

A common starting point is the cyclization of a thiosemicarbazide derivative.

Step-by-Step Methodology:

  • Preparation of Isobutyryl Thiosemicarbazide: Isobutyric acid is converted to its corresponding acid chloride using thionyl chloride. The resulting isobutyryl chloride is then reacted with thiosemicarbazide in a suitable solvent like dry acetone to yield isobutyryl thiosemicarbazide.

  • Cyclization: The isobutyryl thiosemicarbazide is then subjected to cyclization. A common method involves heating with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. The reaction mixture is then neutralized with a base (e.g., ammonia solution) to precipitate the 2-amino-5-isopropyl-1,3,4-thiadiazole.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 2-Substituted Derivatives

The 2-amino group of 2-amino-5-isopropyl-1,3,4-thiadiazole serves as a versatile handle for introducing a wide array of substituents.

  • Schiff Bases: Reaction with various aromatic or heterocyclic aldehydes in the presence of a catalytic amount of glacial acetic acid in ethanol under reflux conditions yields the corresponding Schiff bases.

  • Amides: Acylation with different acid chlorides or anhydrides in the presence of a base like pyridine affords the N-acylated derivatives.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the broth microdilution method or the agar well diffusion method.

Broth Microdilution Method for MIC Determination:

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth medium.

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity is commonly assessed by determining the cytotoxicity of the compounds against various cancer cell lines using the MTT assay.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent like DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Visualizing the Structure-Activity Relationships

To better illustrate the key SAR principles, the following diagrams depict the general structural framework and the influence of different substituents.

SAR_Antimicrobial cluster_R2 2-Position Substituent Thiadiazole 5-Isopropyl-1,3,4-Thiadiazole Core (Lipophilic Anchor) Aryl Aryl/Heteroaryl (e.g., Phenyl, Pyridyl) Thiadiazole->Aryl Modulates Electronics Amino Amino/Substituted Amino (e.g., -NH2, -NHCOR, -N=CHR) Thiadiazole->Amino Provides H-bonding & Synthetic Handle Activity Antimicrobial Activity Aryl->Activity Electron-withdrawing groups often enhance activity Amino->Activity Lipophilic/Aromatic substituents on N can increase potency

Caption: SAR for Antimicrobial Activity.

SAR_Anticancer cluster_R2 2-Position Substituent Thiadiazole 5-Isopropyl-1,3,4-Thiadiazole Core (Hydrophobic Interaction) Aryl Substituted Aryl (e.g., Chlorophenyl, Benzoylpiperazinyl) Thiadiazole->Aryl Influences Target Binding Complex Complex Heterocycles Thiadiazole->Complex Can Enhance Selectivity Activity Anticancer Activity Aryl->Activity Lipophilic & EWG groups can increase cytotoxicity Complex->Activity Affects Enzyme Inhibition (e.g., Kinases)

Caption: SAR for Anticancer Activity.

Conclusion and Future Directions

The 2-substituted-5-isopropyl-1,3,4-thiadiazole scaffold holds significant promise for the development of novel antimicrobial and anticancer agents. The structure-activity relationships discussed in this guide highlight the critical role of the substituent at the 2-position in modulating biological activity. While the 5-isopropyl group provides a beneficial lipophilic character, the electronic and steric properties of the 2-substituent are key to fine-tuning potency and selectivity.

Future research should focus on synthesizing and evaluating a systematic series of 2-substituted-5-isopropyl-1,3,4-thiadiazoles to generate direct comparative data. This would allow for the development of robust quantitative structure-activity relationship (QSAR) models to guide the rational design of more effective therapeutic candidates. Furthermore, elucidation of the specific molecular targets and mechanisms of action for the most potent compounds will be crucial for their advancement in the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Thiadiazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiadiazole Scaffold and the Imperative of Mechanistic Validation

The thiadiazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This versatility stems from its unique electronic and structural characteristics, which allow for diverse functionalization and effective binding to biological targets.[1][3] However, the journey from a promising "hit" compound to a validated therapeutic agent is contingent on a rigorous and unambiguous determination of its mechanism of action (MoA).

For researchers, scientists, and drug development professionals, understanding how an inhibitor works is as critical as knowing that it works. A validated MoA provides the causal link between target modulation and therapeutic effect, informs lead optimization, predicts potential off-target effects, and is a cornerstone of any successful investigational new drug (IND) application. This guide provides an in-depth, experience-driven comparison of the essential experimental techniques required to robustly validate the MoA of thiadiazole-based enzyme inhibitors, moving beyond simple protocols to explain the scientific rationale behind each methodological choice.

Section 1: The First Step – Elucidating Inhibition Modality with Enzyme Kinetics

The initial characterization of any enzyme inhibitor must begin with classical steady-state enzyme kinetics. This foundational analysis is the fastest way to determine the inhibitor's modality—whether it is competitive, noncompetitive, uncompetitive, or mixed-mode—which provides the first clues about its binding site and mechanism.[5][6]

The Causality Behind the Choice: Enzyme kinetics experiments are designed to probe the inhibitor's effect on the enzyme's key kinetic parameters: the Michaelis constant (Kₘ), which reflects substrate binding affinity, and the maximum velocity (Vₘₐₓ), which represents the catalytic rate.[7][8] By systematically varying the concentrations of both the substrate and the inhibitor, we can generate data that, when plotted (e.g., using a Lineweaver-Burk plot), reveals a distinct graphical signature for each inhibition type.[7]

Core Protocol: Determining Mode of Inhibition via Michaelis-Menten Kinetics
  • Enzyme and Substrate Preparation:

    • Reconstitute a highly purified, active enzyme to a known concentration in a suitable assay buffer.

    • Prepare a stock solution of the substrate. The final assay concentrations should ideally span from 0.1 x Kₘ to 10 x Kₘ.[5]

  • Inhibitor Preparation:

    • Prepare a stock solution of the thiadiazole inhibitor in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the inhibitor. Concentrations should bracket the expected IC₅₀/Kᵢ value.

  • Assay Execution (96-well plate format):

    • To each well, add the assay buffer, the thiadiazole inhibitor (or vehicle control), and the enzyme.

    • Critical Step: Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached. This is especially important for slow-binding or covalent inhibitors.[9]

    • Initiate the reaction by adding the substrate.

  • Data Acquisition:

    • Measure product formation over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) on a plate reader. It is essential to operate within the initial velocity phase, where the reaction rate is linear.[8]

  • Data Analysis:

    • Calculate the initial velocity (rate) for each condition.

    • Plot the initial velocities against substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

    • Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) to visually determine the mode of inhibition.[7]

    • Fit the data to the appropriate inhibition models using non-linear regression software to calculate the inhibition constant (Kᵢ).

Data Interpretation and Visualization

The pattern observed on the Lineweaver-Burk plot is diagnostic of the inhibition mechanism.

Inhibition_Modes

Caption: Lineweaver-Burk plots illustrating distinct inhibition patterns.

Table 1: Comparison of Kinetic Parameters for a Hypothetical Thiadiazole Inhibitor (Thiadia-A) vs. a Known Quinazoline-Based Inhibitor

ParameterThiadia-AQuinazoline-B (Alternative)Interpretation
Target Enzyme Kinase XKinase XBoth inhibitors target the same enzyme.
Kᵢ (nM) 5025Quinazoline-B has a higher binding affinity.
Inhibition Mode ATP-CompetitiveATP-CompetitiveBoth inhibitors bind to the ATP-binding site.
Time-Dependence YesNoThiadia-A may be a covalent or slow-binding inhibitor.

This initial kinetic data suggests Thiadia-A is an ATP-competitive inhibitor. The observed time-dependence is a critical finding that necessitates further investigation into a potential covalent mechanism.[9]

Section 2: Confirming Target Engagement in a Cellular Context

While enzyme kinetics are essential, they are performed in a clean, in vitro system. To build a compelling case, one must demonstrate that the inhibitor engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[10][11][12]

The Causality Behind the Choice: CETSA operates on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[13] By heating intact cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift." This shift in the melting curve is direct physical evidence of target engagement in a physiological context.[10][11]

Core Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with the thiadiazole inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 42°C to 68°C) for 3 minutes using a thermal cycler, followed by immediate cooling.[10]

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein in the supernatant using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein remaining against the temperature for both vehicle- and inhibitor-treated samples.

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and thus, engagement.[11]

Data Interpretation and Visualization

A successful CETSA experiment provides unambiguous proof of target binding inside the cell. This can be complemented by biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) on purified proteins to quantify binding thermodynamics and kinetics.[14][15]

CETSA_Workflow

Caption: A logical workflow for validating target engagement.

Table 2: Comparative Biophysical and Cellular Data

ParameterThiadia-AQuinazoline-B (Alternative)Interpretation
Method CETSACETSAIn-cell target engagement.
Thermal Shift (ΔTₘ, °C) + 4.5°C+ 2.1°CThiadia-A induces greater target stabilization.
Method SPRSPRIn-vitro binding kinetics.
Kᴅ (nM) 6530Quinazoline-B shows tighter binding in vitro.
Off-rate (k_off, s⁻¹) 1 x 10⁻⁵2 x 10⁻³Thiadia-A has a much slower dissociation rate, consistent with covalent binding.

The CETSA data confirms Thiadia-A engages its target in cells more effectively than Quinazoline-B, despite having a slightly lower in vitro affinity (Kᴅ). The extremely slow off-rate from SPR is strong evidence supporting a covalent mechanism of action.[16]

Section 3: Definitive Proof – Structural and Covalent Validation

For a complete and irrefutable MoA, especially when covalent inhibition is suspected, two additional lines of evidence are paramount: structural biology and mass spectrometry.

The Causality Behind the Choice:

  • X-ray Crystallography: This technique provides the ultimate proof of binding by delivering an atomic-resolution 3D picture of the inhibitor bound to the enzyme's active site.[17][18] It visually confirms the binding pose, reveals the specific amino acid interactions, and can show the covalent bond formed between the inhibitor and a nucleophilic residue (e.g., cysteine).[18]

  • Intact Protein Mass Spectrometry: This method directly confirms covalent modification. By measuring the precise mass of the enzyme before and after incubation with the inhibitor, a mass increase corresponding to the molecular weight of the inhibitor provides definitive evidence of a covalent adduct formation.[19]

Core Workflow: Covalent Mechanism Validation
  • Protein-Inhibitor Incubation: Incubate the purified target enzyme with a molar excess of the thiadiazole inhibitor for a sufficient time to allow for the covalent reaction to occur. Include a vehicle-only control.

  • Mass Spectrometry Analysis:

    • Desalt the protein samples.

    • Analyze via Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the intact mass of the protein.

    • Self-Validation: The control sample must show the expected mass of the unmodified protein. The inhibitor-treated sample should show a new peak with a mass shift equal to the inhibitor's molecular weight.

  • X-ray Crystallography:

    • Co-crystallize the protein with the inhibitor or soak the inhibitor into pre-formed protein crystals.

    • Collect X-ray diffraction data at a synchrotron source.

    • Solve the structure to visualize the binding mode and the covalent linkage.[20]

Table 3: Case Study Summary - Thiadia-A vs. Quinazoline-B for Kinase X

Validation StageFinding for Thiadia-AFinding for Quinazoline-BConclusion
Enzyme Kinetics ATP-competitive, time-dependent Kᵢ = 50 nMATP-competitive, reversible Kᵢ = 25 nMBoth are competitive; Thiadia-A suggests irreversibility.
Target Engagement Strong cellular thermal shift (+4.5°C)Moderate cellular thermal shift (+2.1°C)Both engage the target in cells; Thiadia-A is more robust.
Biophysics (SPR) Very slow off-rate (k_off ≈ 10⁻⁵ s⁻¹)Fast off-rate (k_off ≈ 10⁻³ s⁻¹)Thiadia-A has a long residence time, characteristic of covalent binding.
Mass Spectrometry Mass shift of +287.3 Da observedNo mass shift observedConfirms covalent adduct formation for Thiadia-A.
Structural Biology Crystal structure shows covalent bond to Cys797Crystal structure shows reversible binding in ATP pocketDefinitive proof of covalent vs. non-covalent MoA.

Conclusion: An Orthogonal, Self-Validating Approach

References

The Ascendant Profile of Thiadiazole Scaffolds: A Comparative Efficacy Analysis Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel pharmacophores that offer enhanced efficacy, superior safety profiles, and the ability to circumvent existing resistance mechanisms is paramount. Among the heterocyclic scaffolds that have garnered significant attention, the thiadiazole nucleus stands out as a privileged structure.[1] Its inherent properties, such as its mesoionic nature, allow for favorable interaction with biological targets and the ability to cross cellular membranes.[2] This guide provides a comprehensive, data-driven comparison of the efficacy of various thiadiazole derivatives against established therapeutic agents across key pharmacological domains: oncology, infectious diseases, and inflammatory conditions.

The Rationale for Thiadiazole Scaffolds in Drug Design

The 1,3,4-thiadiazole ring, in particular, is a versatile scaffold in drug design due to its unique chemical and biological characteristics.[3] Its structural similarity to pyrimidine, a fundamental component of nucleobases, allows thiadiazole derivatives to potentially interfere with DNA replication and other critical cellular processes.[4] This bioisosteric relationship is a cornerstone of the rationale for its exploration as a therapeutic agent.[2] Furthermore, the thiadiazole moiety can be readily functionalized at multiple positions, enabling the generation of large libraries of derivatives with diverse pharmacological activities.

I. Anticancer Activity: Challenging the Primacy of Doxorubicin

The quest for more effective and less toxic anticancer agents is a principal objective in drug development. Thiadiazole derivatives have emerged as a promising class of compounds with potent cytotoxic activity against a range of cancer cell lines.[5]

Comparative Efficacy Data: Thiadiazole Derivatives vs. Doxorubicin
Compound/DrugCancer Cell LineIC50 (µM)Reference
Thiadiazole Derivative 1 MCF-7 (Breast)1.01[5]
HCT-116 (Colon)0.092[5]
Thiadiazole Derivative 2 PC-3 (Prostate)64.46[5]
HT-29 (Colon)33.67[5]
Doxorubicin MCF-7 (Breast)0.75[5]
HCT-116 (Colon)0.127[5]

Note: Lower IC50 values indicate higher potency.

The data clearly indicates that certain thiadiazole derivatives exhibit comparable, and in some cases, superior, cytotoxic activity to the widely used chemotherapeutic agent, doxorubicin. For instance, Thiadiazole Derivative 1 shows a significantly lower IC50 value against the HCT-116 colon cancer cell line than doxorubicin.[5]

Mechanistic Insights: Beyond Simple Cytotoxicity

The anticancer activity of thiadiazole derivatives is not limited to non-specific cytotoxicity. Many derivatives have been shown to target specific signaling pathways implicated in cancer progression.

anticancer_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation Thiadiazole Thiadiazole Derivative Thiadiazole->EGFR Inhibition Bax Bax Thiadiazole->Bax Upregulation Bcl2 Bcl2 Thiadiazole->Bcl2 Downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer mechanism of action for select thiadiazole derivatives.

As illustrated, certain thiadiazole derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. This inhibition disrupts downstream signaling pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival. Furthermore, some derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of the caspase cascade.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivative or the reference drug (e.g., doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Antimicrobial Activity: A New Frontier Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel agents with different mechanisms of action. Thiadiazole derivatives have demonstrated broad-spectrum activity against both bacteria and fungi.

Comparative Efficacy Data: Thiadiazole Derivatives vs. Ampicillin
Compound/DrugBacterial StrainMIC (µg/mL)Reference
Thiadiazole Derivative 3 Enterococcus faecalis12 (zone of inhibition in mm)
Thiadiazole Derivative 4 Staphylococcus aureus4[1]
Escherichia coli8[1]
Ampicillin Enterococcus faecalisNot specified, but derivative was superior
Staphylococcus aureusNot specified
Escherichia coliNot specified

Note: Lower MIC (Minimum Inhibitory Concentration) values indicate higher potency.

Several thiadiazole derivatives have shown potent antibacterial activity, with some exhibiting greater efficacy than the standard antibiotic ampicillin against certain strains.

Mechanistic Insights: Disrupting Microbial Viability

The antimicrobial mechanism of action for thiadiazole derivatives is multifaceted and can involve the inhibition of essential microbial enzymes and disruption of the cell membrane.

antimicrobial_mechanism cluster_bacterium Bacterial Cell Thiadiazole Thiadiazole Derivative CellWall Cell Wall Synthesis Thiadiazole->CellWall Inhibition DNAgyrase DNA Gyrase Thiadiazole->DNAgyrase Inhibition Ergosterol Ergosterol Biosynthesis (Fungi) Thiadiazole->Ergosterol Inhibition CellMembrane Cell Membrane Integrity Thiadiazole->CellMembrane Disruption

Caption: Putative antimicrobial mechanisms of action for thiadiazole derivatives.

Some thiadiazole derivatives are thought to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. In fungi, they can inhibit ergosterol biosynthesis, a key component of the fungal cell membrane.[1]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the thiadiazole derivative or reference antibiotic (e.g., ampicillin) and perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

III. Anti-inflammatory Activity: A Safer Alternative to NSAIDs

Nonsteroidal anti-inflammatory drugs (NSAIDs) are effective but are associated with gastrointestinal and cardiovascular side effects. Thiadiazole derivatives have shown significant anti-inflammatory properties with potentially better safety profiles.

Comparative Efficacy Data: Thiadiazole Derivatives vs. Diclofenac
Compound/DrugPaw Edema Inhibition (%)Ulcerogenic ActivityReference
Imidazo[2,1-b][2][4]thiadiazole derivative 5c > DiclofenacNone observed
Diclofenac StandardPresent

One study found that an imidazo[2,1-b][2][4]thiadiazole derivative exhibited better anti-inflammatory activity than diclofenac in a carrageenan-induced rat paw edema model, without causing any observable ulcerogenic activity.

Mechanistic Insights: Targeting the Inflammatory Cascade

The anti-inflammatory effects of many thiadiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

antiinflammatory_mechanism InflammatoryStimulus Inflammatory Stimulus ArachidonicAcid Arachidonic Acid InflammatoryStimulus->ArachidonicAcid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Thiadiazole Thiadiazole Derivative Thiadiazole->COX2 Inhibition

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever, while potentially sparing the gastroprotective functions of the COX-1 isoform.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Compound Administration: Administer the thiadiazole derivative, a reference drug (e.g., diclofenac), or a vehicle control to the rats via oral gavage or intraperitoneal injection.

  • Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

IV. Antiviral Activity and Carbonic Anhydrase Inhibition

Thiadiazole derivatives have also shown promise as antiviral agents and as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes.

Comparative Efficacy Data: Antiviral and Carbonic Anhydrase Inhibition
ActivityCompound/DrugTargetIC50/KiReference
Antiviral Thiadiazole Derivative HIV-17.50-20.83 µM[5]
Zidovudine (Standard) HIV-10.016 µM[5]
Carbonic Anhydrase Inhibition Thiadiazole Derivative hCA I76.48 nM (Ki)
Acetazolamide (Standard) hCA I454.10 nM (Ki)

While some thiadiazole derivatives have shown significant anti-HIV activity, they are generally less potent than standard drugs like zidovudine.[5] However, in the realm of carbonic anhydrase inhibition, certain thiadiazole derivatives have demonstrated superior inhibitory activity compared to the clinically used drug acetazolamide.

Conclusion

The thiadiazole scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. The evidence presented in this guide demonstrates that thiadiazole derivatives can exhibit efficacy that is comparable or even superior to existing drugs in anticancer, antimicrobial, and anti-inflammatory applications. Their diverse mechanisms of action and the potential for a better safety profile underscore the importance of continued research and development in this area. As our understanding of the structure-activity relationships of these compounds deepens, we can anticipate the emergence of novel thiadiazole-based drugs that will make a significant impact on the treatment of a wide range of diseases.

References

A Senior Application Scientist's Guide to Bioisosteric Replacement: Phenyl Ring vs. 2-(5-Isopropyl-1,3,4-thiadiazolyl) Moiety

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, the phenyl ring is a ubiquitous scaffold. However, its seemingly simple structure often conceals a range of liabilities, including poor metabolic stability and low aqueous solubility.[1][2] This has led medicinal chemists to seek out bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This guide provides an in-depth comparison of the phenyl ring with a promising heterocyclic alternative: the 2-(5-isopropyl-1,3,4-thiadiazolyl) moiety. We will explore the strategic advantages of this replacement, supported by experimental data and detailed protocols, to aid researchers in lead optimization campaigns.

Rationale for Phenyl Ring Replacement

The indiscriminate use of phenyl rings can contribute to poor physicochemical properties in drug candidates.[1] Key drawbacks include:

  • Metabolic Instability: Unsubstituted phenyl rings are prime targets for oxidation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and clearance.[3]

  • Low Solubility: The hydrophobic nature of the phenyl ring often results in poor aqueous solubility, hindering oral bioavailability.[4]

  • High Lipophilicity: An excess of phenyl groups can lead to high lipophilicity (logP), which is associated with issues like non-specific binding, increased toxicity, and poor pharmacokinetic profiles.[2]

The 1,3,4-thiadiazole ring system has emerged as an effective bioisostere due to its unique electronic structure, metabolic stability, and ability to engage in favorable interactions with biological targets.[5][6] The inclusion of an isopropyl group at the 5-position further modulates these properties, offering a nuanced alternative to a simple phenyl ring.

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

The decision to replace a phenyl ring is context-dependent and should be guided by data.[1] The following sections compare the key properties of the two moieties.

The fundamental differences in structure and electronics underpin the varying properties of the phenyl and 2-(5-isopropyl-1,3,4-thiadiazolyl) rings. The thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and a sulfur atom, which imparts a different electronic distribution and potential for hydrogen bonding compared to the six-membered aromatic carbocycle of benzene.[7]

Caption: Structural comparison of a phenyl ring and a 2-(5-isopropyl-1,3,4-thiadiazolyl) moiety.

The introduction of heteroatoms in the thiadiazole ring significantly alters its physicochemical profile compared to the all-carbon phenyl ring.

PropertyPhenyl Moiety2-(5-Isopropyl-1,3,4-thiadiazolyl) MoietyRationale for Difference
Lipophilicity (logP) Generally highModerately lowerThe nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, increasing polarity and reducing lipophilicity.[7]
Aqueous Solubility Typically lowGenerally improvedIncreased polarity and the potential for hydrogen bonding with water molecules enhance solubility.[4]
Hydrogen Bonding π-system can act as a weak H-bond acceptorTwo nitrogen atoms act as strong H-bond acceptorsThe lone pairs on the nitrogen atoms are more available for hydrogen bonding than the delocalized π-electrons of the phenyl ring.[7]
Metabolic Stability Susceptible to aromatic hydroxylationGenerally more stableThe thiadiazole ring is less prone to CYP450-mediated oxidation compared to the electron-rich phenyl ring.[3][6]

Note: The exact values for these properties are highly dependent on the rest of the molecular structure.

Synthetic Accessibility

A key consideration for any bioisosteric replacement is synthetic tractability. The 2-(5-isopropyl-1,3,4-thiadiazolyl) moiety can be readily synthesized from commercially available starting materials. A common route involves the cyclization of a thiosemicarbazide derivative.[8]

General Synthetic Protocol:

  • Formation of Thiosemicarbazide: React isobutyryl chloride with thiosemicarbazide in a suitable solvent (e.g., pyridine) to form the corresponding acylthiosemicarbazide.

  • Cyclization: The acylthiosemicarbazide is then cyclized to the 2-amino-5-isopropyl-1,3,4-thiadiazole. This is often achieved by treatment with a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid.[9]

  • Further Functionalization: The resulting 2-amino group can be further modified, for example, through diazotization followed by a Sandmeyer reaction, to install the desired linkage to the parent molecule.

Synthesis_Workflow start Isovaleric acid + Thiosemicarbazide step1 Acid-catalyzed Dehydrocyclization start->step1 product 2-Amino-5-isopropyl-1,3,4-thiadiazole step1->product step2 Diazotization (e.g., NaNO2, HCl) product->step2 diazonium Thiadiazole Diazonium Salt step2->diazonium step3 Coupling Reaction (e.g., Sandmeyer) diazonium->step3 final_product Target Molecule step3->final_product

Caption: General synthetic workflow for incorporating the 2-(5-isopropyl-1,3,4-thiadiazolyl) moiety.

Experimental Protocols for Comparative Evaluation

To objectively compare a phenyl-containing compound with its thiadiazole bioisostere, a series of standardized in vitro assays are essential.

This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.[3]

Materials:

  • Test compound and its bioisostere (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin) for quenching

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a 96-well plate, mix HLM (final concentration 0.5 mg/mL) and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound (final concentration 1 µM) and the NADPH regenerating system to start the reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using LC-MS/MS.

  • Data Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the slope of the natural log of the peak area ratio (compound/internal standard) versus time.

This assay measures the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution.

Materials:

  • Test compound and its bioisostere (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (0.45 µm)

  • Spectrophotometer or LC-MS system

Procedure:

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to 198 µL of PBS in a 96-well plate (final concentration 100 µM).

  • Equilibration: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Filtration: Filter the samples through the 96-well filter plate to remove any precipitated compound.

  • Quantification: Quantify the concentration of the compound in the filtrate using a standard curve, either by UV-Vis spectrophotometry or LC-MS. The resulting concentration is the kinetic solubility.

Conclusion and Strategic Outlook

The bioisosteric replacement of a phenyl ring with a 2-(5-isopropyl-1,3,4-thiadiazolyl) moiety offers a powerful strategy to overcome common challenges in drug development, particularly those related to metabolic stability and solubility.[1][5] The thiadiazole ring introduces hydrogen bond acceptors and reduces the likelihood of oxidative metabolism, often leading to an improved pharmacokinetic profile.[6][7] However, this replacement is not a universal solution. The effect on compound properties is always contextual, and careful, data-driven evaluation is paramount.[10] By employing the comparative assays detailed in this guide, researchers can make informed decisions to accelerate the optimization of lead compounds and enhance their potential for clinical success.

References

A Researcher's Guide to Assessing and Improving the Metabolic Stability of 2-Isopropyl-1,3,4-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey from a promising chemical entity to a life-saving therapeutic, few hurdles are as critical as metabolic stability.[1] This property, a measure of a compound's resistance to breakdown by the body's metabolic enzymes, profoundly influences its pharmacokinetic profile, dictating its efficacy, duration of action, and potential for toxicity.[1][2] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and cause adverse effects.[3][4] Therefore, a deep understanding and early assessment of metabolic stability are paramount for successful drug development.[5][6]

The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active agents due to its favorable physicochemical properties and ability to engage in crucial biological interactions.[7][8][9][10][11] When substituted with a 2-isopropyl group, this scaffold presents a unique set of opportunities and challenges. The isopropyl moiety can be a key pharmacophoric feature, but it is also a potential "metabolic hotspot," susceptible to oxidative metabolism primarily mediated by cytochrome P450 (CYP) enzymes.[12]

This guide provides an in-depth comparison of methodologies for assessing the metabolic stability of 2-isopropyl-1,3,4-thiadiazole-containing compounds. We will delve into the causality behind experimental choices, provide actionable protocols, and explore strategies for rationally designing more robust molecules.

Pillar 1: The Rationale Behind In Vitro Metabolic Stability Assessment

The primary goal of in vitro metabolic stability assays is to predict a compound's in vivo behavior.[13] By incubating a drug candidate with liver-derived enzyme systems, we can determine its intrinsic clearance (CLint)—the inherent ability of the liver to metabolize the drug.[5][14] This value is crucial for forecasting key pharmacokinetic parameters such as hepatic clearance, bioavailability, and in vivo half-life.[4][5]

Choosing the Right In Vitro System:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells and are a rich source of Phase I drug-metabolizing enzymes, particularly CYPs.[14][15] Microsomal stability assays are cost-effective, high-throughput, and ideal for the early-stage screening and rank-ordering of compounds based on their susceptibility to oxidative metabolism.[15][16]

  • Hepatocytes: As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies.[14] They contain a full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters, offering a more physiologically relevant picture of overall hepatic metabolism.[3][13]

  • S9 Fraction: This is the supernatant fraction obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, thus capturing a broader range of Phase I and Phase II metabolic activities than microsomes alone.[3][14]

For the initial assessment of novel 2-isopropyl-1,3,4-thiadiazole scaffolds, the liver microsomal stability assay provides the best balance of throughput, cost, and relevant information regarding oxidative liabilities.

Pillar 2: A Self-Validating Protocol for Liver Microsomal Stability

Trustworthiness in experimental data stems from a robust, well-controlled protocol. The following methodology for a human liver microsomal (HLM) stability assay is designed to be a self-validating system, incorporating necessary controls to ensure the integrity of the results.

Experimental Workflow: Human Liver Microsomal Stability Assay

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Incubation cluster_sampling 3. Time-Point Sampling & Quenching cluster_analysis 4. Analysis & Data Processing P1 Prepare 100 mM Phosphate Buffer (pH 7.4) R1 Pre-warm HLM & Buffer at 37°C P1->R1 P2 Prepare Test Compound Stock (e.g., 10 mM in DMSO) R2 Add Test Compound (Final Conc. ~1 µM) P2->R2 P3 Prepare NADPH Regenerating System (NRS) R3 Initiate Reaction: Add pre-warmed NRS P3->R3 P4 Thaw Pooled Human Liver Microsomes (HLM) on ice P4->R1 R1->R2 R2->R3 R4 Incubate at 37°C with shaking R3->R4 S1 Aliquots taken at 0, 5, 15, 30, 60 min R4->S1 S2 Quench Reaction: Add ice-cold Acetonitrile with Internal Standard S1->S2 S3 Vortex and Centrifuge to precipitate protein S2->S3 A1 Analyze Supernatant by LC-MS/MS S3->A1 A2 Quantify Parent Compound Remaining vs. Time A1->A2 A3 Calculate Half-Life (t½) and Intrinsic Clearance (CLint) A2->A3

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Step-by-Step Methodology
  • Preparation of Reagents:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.[17][18]

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.[17] Create a working solution by diluting the stock in acetonitrile.

    • Microsomal Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and immediately place on ice.[19] Dilute the microsomes to a final protein concentration of 0.5-1.0 mg/mL in the phosphate buffer.[18][19]

    • NADPH Regenerating System (NRS): Prepare the NRS solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[17] The cofactor NADPH is essential for CYP enzyme activity and must be freshly prepared.[16]

  • Incubation Procedure:

    • In a 96-well plate, add the microsomal suspension. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Add the test compound working solution to the wells to achieve a final concentration of ~1 µM. The final concentration of organic solvent (DMSO/acetonitrile) should be less than 1% to avoid enzyme inhibition.[18]

    • To initiate the metabolic reaction, add the pre-warmed NRS to all wells.[15][18]

    • Control Wells: Include wells without NRS (to assess non-enzymatic degradation) and wells with a control compound of known metabolic stability (e.g., Verapamil for high clearance, Warfarin for low clearance) to validate the assay performance.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (a structurally similar compound used for analytical normalization).[15][17]

    • The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing and Analysis:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[20]

    • Carefully transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13][15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Half-life (t½): Calculated as 0.693 / k.

    • Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[15][17]

Pillar 3: Structure-Metabolism Relationships & Design Strategies

The data from the microsomal stability assay provides the foundation for rational drug design. By comparing the metabolic stability of closely related analogs, we can build a picture of the structure-metabolism relationship (SMR).

Hypothetical Comparison of 2-Isopropyl-1,3,4-Thiadiazole Analogs

The table below presents hypothetical, yet plausible, data for a series of compounds to illustrate how structural modifications can impact metabolic stability.

Compound IDR Group (at position 5)t½ (min)CLint (µL/min/mg)Stability Class
REF-01 Phenyl1592.4High Clearance
REF-02 4-Fluorophenyl4530.8Moderate Clearance
REF-03 Pyridin-4-yl5525.2Moderate Clearance
REF-04 4-Trifluoromethylphenyl> 60< 23.1Low Clearance

Interpretation:

  • REF-01 , with an unsubstituted phenyl ring, is rapidly metabolized. This is a classic "metabolic hotspot" prone to CYP-mediated oxidation.[16]

  • REF-02 , by introducing a fluorine atom, blocks a potential site of para-hydroxylation. The strong carbon-fluorine bond is resistant to metabolic cleavage, and the electron-withdrawing nature of fluorine deactivates the ring, making it less susceptible to oxidation.[16][21]

  • REF-03 replaces the phenyl ring with a pyridine ring. The nitrogen atom in the ring acts as an electron sink, which generally increases resistance to oxidative metabolism.[21][22]

  • REF-04 shows the most significant improvement. The potent electron-withdrawing trifluoromethyl group strongly deactivates the aromatic ring, dramatically reducing its susceptibility to oxidation.[16]

Common Metabolic Pathways and Mitigation Strategies

Understanding the likely sites of metabolism is key to designing more stable compounds.

G cluster_pathways Potential Metabolic Pathways (CYP450-mediated) Parent Parent Compound 2-isopropyl-1,3,4-thiadiazole P1 Pathway A Isopropyl Oxidation Hydroxylation at secondary or tertiary carbon Parent->P1 Major Route P2 Pathway B Ring Oxidation S-oxidation or C-oxidation on thiadiazole ring Parent->P2 Minor Route P3 Pathway C Substituent Oxidation Oxidation of other attached aromatic/aliphatic groups Parent->P3 Context-Dependent

Caption: Potential metabolic pathways for 2-isopropyl-1,3,4-thiadiazole compounds.

Strategies to Enhance Stability:

  • Addressing Isopropyl Group Metabolism (Pathway A):

    • Deuteration: Replacing hydrogens on the isopropyl group with deuterium can slow the rate of metabolism due to the kinetic isotope effect, where the heavier C-D bond is harder to break than a C-H bond.[6]

    • Bioisosteric Replacement: Substitute the isopropyl group with a more metabolically robust group of similar size, such as a cyclopropyl or tert-butyl group. These groups lack the easily oxidizable secondary C-H bond.

  • Addressing Ring Metabolism (Pathway B & C):

    • Ring Deactivation: As demonstrated in the data table, adding electron-withdrawing groups to aromatic substituents is a highly effective strategy.[16]

    • Bioisosteric Replacement of the Thiadiazole Ring: While the 1,3,4-thiadiazole ring itself is relatively electron-deficient and stable, exploring bioisosteres can sometimes improve overall properties.[22][23]

Comparison of Heterocyclic Scaffolds
HeterocycleGeneral Metabolic CharacteristicsRationale for Use
1,3,4-Thiadiazole Generally stable, electron-deficient.Privileged scaffold, good physicochemical properties.[8][9]
1,3,4-Oxadiazole Often used as a bioisostere for thiadiazole; can alter electronics and solubility.[8][24]Modulating properties while maintaining core structure.
Isoxazole Less electron-rich than thiazole, can offer improved metabolic stability.[23]Alternative 5-membered ring to reduce oxidative liability.
1,2,3-Triazole Very stable and polar; often used as a linker.Can improve stability and solubility.
Pyridine More resistant to oxidation than a phenyl ring due to the nitrogen atom.[21][22]A common and effective replacement for metabolically labile phenyl rings.

Conclusion

The metabolic stability of 2-isopropyl-1,3,4-thiadiazole containing compounds is a multifaceted challenge that can be systematically addressed through a logical, iterative process. By employing high-throughput in vitro assays like the liver microsomal stability assay, researchers can efficiently rank-order early-stage compounds and identify metabolic liabilities. The resulting data, when interpreted through the lens of structure-metabolism relationships, provides clear guidance for chemical modification. Strategies such as blocking metabolic hotspots with fluorine or replacing labile moieties with robust bioisosteres are powerful tools in the medicinal chemist's arsenal. Ultimately, a proactive and informed approach to assessing and engineering metabolic stability is not just a technical exercise but a crucial step toward designing safer and more effective medicines.

References

A Senior Application Scientist’s Guide to Cross-Coupling Methods for Thiadiazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiadiazole Scaffold and the Cross-Coupling Imperative

Thiadiazoles, a family of five-membered aromatic rings containing one sulfur and two nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1][2] Their unique electronic properties and ability to act as bioisosteres for other heterocycles have cemented their role in a wide array of therapeutic agents, from antimicrobials to anticancer drugs.[1][3] However, the inherent stability and specific electronic nature of the thiadiazole ring often present a significant challenge for synthetic chemists. Direct functionalization can be difficult, requiring harsh conditions or yielding complex mixtures of regioisomers.[1]

This is where palladium-catalyzed cross-coupling reactions have revolutionized the field. These powerful methods provide a predictable and highly versatile toolkit for forging new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds with remarkable precision.[4][5][6][7] For researchers in drug development, mastering these techniques is not merely an academic exercise; it is essential for rapidly generating diverse compound libraries, optimizing lead candidates, and ultimately, accelerating the discovery of new medicines.

This guide provides a head-to-head comparison of the most prevalent cross-coupling strategies for thiadiazole functionalization. We will move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights to help you select the optimal method for your synthetic challenge.

The Chemist's Toolkit: Key Cross-Coupling Strategies

The functionalization of thiadiazoles typically begins with a "handle"—most commonly a halogen (I, Br, Cl) or a triflate—that can participate in the catalytic cycle of a cross-coupling reaction. The choice of the coupling partner then dictates the type of bond formed. We will focus on the following cornerstone reactions:

  • Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) bond formation using boronic acids/esters.

  • Stille Coupling: For C(sp²)–C(sp²) bond formation using organostannanes.

  • Sonogashira Coupling: For C(sp²)–C(sp) bond formation with terminal alkynes.

  • Buchwald-Hartwig Amination: For C(sp²)–N bond formation with amines.

  • Direct C-H Activation/Functionalization: An emerging strategy that bypasses the need for a pre-installed halide handle.

Head-to-Head Comparison of Cross-Coupling Methods

The selection of a cross-coupling method is a multi-factorial decision, balancing reaction scope, functional group tolerance, reagent toxicity, and operational simplicity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used C-C cross-coupling reaction due to the stability, low toxicity, and commercial availability of its key reagents, boronic acids and their esters.[8]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are the oxidative addition of the halothiadiazole to the Pd(0) center, followed by transmetalation with the boronate species (activated by a base), and concluding with reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_ox cluster_trans cluster_red pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex R¹-Pd(II)L₂-X (Thiadiazole Complex) pd0->pd_complex + R¹-X (Halothiadiazole) transmetal Transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1_r2 boronate R²-B(OR)₂ (Boronic Acid/Ester) base Base (e.g., K₂CO₃) pd_r1_r2->pd0 red_elim Reductive Elimination product R¹-R² (Functionalized Thiadiazole) pd_r1_r2->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Insights:

  • Substrate Scope: Excellent. Tolerates a wide variety of functional groups on both the thiadiazole and the boronic acid partner. Both electron-rich and electron-poor arylboronic acids are generally effective.[9][10]

  • Regioselectivity: In di-halogenated thiadiazoles, reactivity often follows the order I > Br > Cl, allowing for sequential, regioselective functionalization.[10][11] For instance, in 3-bromo-5-chloro-1,2,4-thiadiazole, Suzuki coupling has been shown to occur selectively at the 5-chloro position, which is counterintuitive to normal halogen reactivity but highlights the specific electronic nature of the heterocycle.[10]

  • Catalyst System: Typically involves a palladium precursor like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand. The choice of ligand is critical and can significantly impact reaction efficiency.

  • Limitations: Boronic acids can undergo protodeboronation, especially under harsh basic conditions or elevated temperatures. Some boronic acids are also prone to trimerization to form boroxines.

Stille Coupling

The Stille reaction is a powerful and versatile C-C bond-forming method that utilizes organostannane reagents.[12] It often succeeds where Suzuki couplings may fail, particularly with complex or sensitive substrates.

Performance Insights:

  • Substrate Scope: Very broad. Organostannanes are generally unreactive to air and moisture, making them easy to handle.[12] The reaction is highly tolerant of a vast array of functional groups.

  • Key Advantage: The primary advantage of Stille coupling is its neutrality. The reaction does not require a strong base for transmetalation, which is beneficial for substrates containing base-sensitive functional groups.[5]

  • Catalyst System: Similar to Suzuki, Pd(0) catalysts like Pd(PPh₃)₄ are standard. Additives like Cu(I) salts or lithium chloride can accelerate the transmetalation step.[5]

  • Major Drawback: The primary limitation is the high toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts during purification.[5][12] This is a significant concern in medicinal chemistry, often relegating the Stille reaction to early-stage discovery rather than late-stage development.

Sonogashira Coupling

For the installation of alkyne moieties, the Sonogashira coupling is the undisputed method of choice. This reaction couples a terminal alkyne with an aryl or vinyl halide.[6][13]

Mechanistic Rationale: The Sonogashira reaction is unique in this list as it typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[6][14] The copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the Pd(II)-halide complex.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (+ R¹-X) pd_alkyne R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product R¹-C≡CR² (Alkynyl-Thiadiazole) pd_alkyne->product cu_x Cu(I)-X cu_acetylide Cu(I)-C≡CR² (Copper Acetylide) cu_acetylide->pd_complex cu_acetylide->cu_x alkyne H-C≡CR² alkyne->cu_acetylide + Cu(I)-X, Base base Base

Caption: Interlinked catalytic cycles of the Sonogashira cross-coupling reaction.

Performance Insights:

  • Selectivity: In di-iodinated thiadiazoles, such as 3,5-diiodo-1,2,4-thiadiazole, Sonogashira coupling shows high selectivity for the replacement of the iodine atom at the C5 position (adjacent to the sulfur atom), allowing for controlled mono- or di-functionalization by tuning reaction conditions.[15]

  • Conditions: The reaction is typically run under mild, basic conditions (e.g., using an amine base like triethylamine or diisopropylamine), which also serves as the solvent.[13]

  • Limitations: A major side reaction is the Glaser coupling, a copper-catalyzed homocoupling of the terminal alkyne to form a diyne. This can often be suppressed by using rigorous anaerobic conditions or by employing copper-free Sonogashira protocols, although these may require more specialized ligands.[16]

Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines, anilines, and even amides.[4]

Performance Insights:

  • Substrate Scope: Extremely broad. It has been successfully applied to various substituted imidazo[2,1-b][1][8][9]thiadiazoles.[17] The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the challenging reductive elimination step that forms the C-N bond.[4][18]

  • Base Sensitivity: The reaction requires a strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to deprotonate the amine, which can limit its use with base-sensitive functional groups.[18]

  • Alternative: SₙAr: For highly electron-deficient thiadiazole systems, direct nucleophilic aromatic substitution (SₙAr) with amines can sometimes be a viable, palladium-free alternative to Buchwald-Hartwig amination. A comparative study on imidazo[2,1-b][1][8][9]thiadiazoles has explored the scope of both SₙAr and Buchwald-Hartwig pathways.[17]

C-H Activation

The field of C-H activation represents a paradigm shift in synthesis, aiming to form bonds by directly functionalizing a C-H bond instead of a pre-functionalized halide.[19] This approach is highly atom-economical.

Performance Insights:

  • Potential: This strategy can simplify synthetic routes by eliminating steps needed to install a halide. For example, regioselective C-C cross-coupling of 1,2,4-thiadiazoles with maleimides has been achieved through an iridium-catalyzed C-H activation pathway.[19] Copper-mediated C-H activation has also been used for C-S bond formation on heterocycles like thiazoles.[20][21]

  • Current Challenges: The primary challenge is controlling regioselectivity. On a simple thiadiazole ring, there may be multiple C-H bonds with similar reactivity, leading to mixtures of products. Directing groups are often required to achieve high selectivity.

  • State of the Art: While incredibly promising, C-H activation for thiadiazoles is less developed than traditional cross-coupling methods and often requires case-by-case optimization. It is an active and rapidly evolving area of research.[22]

Quantitative Data Summary: A Head-to-Head Comparison

MethodBond FormedKey ReagentTypical Catalyst SystemTypical YieldsAdvantagesLimitations
Suzuki-Miyaura C–C (sp²-sp²)Boronic Acid / EsterPd(0) or Pd(II) precursor + Phosphine Ligand (e.g., PPh₃, SPhos)60-95%[8][9]Low toxicity, stable reagents, wide functional group tolerance, commercially available reagents.Protodeboronation side reactions; potential for boroxine formation.
Stille C–C (sp²-sp²)OrganostannanePd(PPh₃)₄, often with Cu(I) or LiCl additive70-98%[12][23]Extremely wide functional group tolerance, neutral reaction conditions (no strong base).High toxicity of tin reagents and byproducts; difficult purification.[5]
Sonogashira C–C (sp²-sp)Terminal AlkynePd(0)/Pd(II) catalyst + Cu(I) co-catalyst + Amine base65-95%[6][15]Mild conditions, direct installation of valuable alkyne group.Susceptible to alkyne homocoupling (Glaser); requires anaerobic conditions.[16]
Buchwald-Hartwig C–NAmine / AmidePd(0)/Pd(II) precursor + Bulky Ligand (e.g., XPhos, BINAP) + Strong Base50-90%[17][18]Unparalleled scope for C-N bond formation.Requires strong base; sensitive to steric hindrance; ligand cost.[4]
C-H Activation C–C, C–N, C–SCoupling PartnerIr, Rh, Pd, or Cu catalystsHighly variable[19][21]High atom economy, reduces synthetic steps.Regioselectivity is a major challenge; often requires directing groups; less general.

Field-Proven Experimental Protocols

The following protocols are representative examples, providing a validated starting point for laboratory work.

Protocol 1: Suzuki-Miyaura Coupling of 3,5-Dichloro-1,2,4-Thiadiazole

This protocol describes the selective mono-arylation of a di-halogenated thiadiazole, a common synthetic challenge.[9][10]

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 3,5-dichloro-1,2,4-thiadiazole (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

    • Scientist's Note: Pd(PPh₃)₄ is a reliable "workhorse" catalyst for many Suzuki couplings. It is sensitive to air and should be handled under an inert atmosphere. For more challenging substrates, a pre-catalyst system like Pd₂(dba)₃ with a ligand such as SPhos may provide better results.

  • Solvent Addition: Add a degassed solvent mixture of toluene, water, and methanol (e.g., 4:1:1 ratio, ~0.1 M concentration relative to the limiting reagent). The multiphasic system is crucial for dissolving both the organic and inorganic reagents.

  • Reaction Execution: Heat the reaction mixture to reflux (or a specific temperature like 80 °C) and monitor by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the 5-aryl-3-chloro-1,2,4-thiadiazole product.[9]

Protocol 2: Buchwald-Hartwig Amination of a Bromo-imidazo[2,1-b][1][8][9]thiadiazole

This protocol is adapted for the C-N coupling on a fused thiadiazole system, where steric hindrance can be a factor.[17]

  • Reaction Setup: In a glovebox or under a strict argon atmosphere, charge a vial with the bromo-imidazo[2,1-b][1][8][9]thiadiazole (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

    • Scientist's Note: NaOtBu is a very strong, moisture-sensitive base. It must be weighed and handled under inert conditions. For more sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be used, but this often requires a higher reaction temperature or longer reaction time.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the bulky phosphine ligand (e.g., XPhos, 0.05 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (~0.2 M).

  • Reaction Execution: Seal the vial and heat to 100-110 °C. Microwave irradiation can dramatically shorten reaction times from hours to minutes.[18] Monitor the reaction for the consumption of the starting material.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify by flash chromatography to obtain the aminated product.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of thiadiazoles. The Suzuki-Miyaura coupling remains the first choice for C-C bond formation due to its operational simplicity and low toxicity profile. The Stille reaction provides a powerful, albeit toxic, alternative for base-sensitive substrates. For C-N bond formation, the Buchwald-Hartwig amination is unmatched in scope, while the Sonogashira reaction is the gold standard for installing alkynes.

Looking forward, the continued development of C-H activation methodologies holds the promise of more efficient and environmentally benign syntheses. As catalysts and ligands become more sophisticated, we can expect to see these atom-economical methods play an increasingly prominent role in the synthesis of novel thiadiazole-based therapeutics. The ability to choose the right tool for the job, based on a deep understanding of the underlying mechanisms and practical limitations, will remain a key skill for every scientist in the field of drug discovery.

References

A Senior Application Scientist's Guide to Cross-Validation of Computational Docking and Experimental Binding Assays for Thiadiazole Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is not merely advantageous; it is essential for the rapid and cost-effective identification of promising therapeutic candidates. This guide provides an in-depth comparison and procedural walkthrough for the cross-validation of computational docking and experimental binding assays, with a specific focus on thiadiazole ligands. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This makes it an excellent case study for illustrating the robust validation of potential drug candidates.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for integrating these powerful techniques, ensuring both scientific rigor and actionable insights.

The Imperative of Cross-Validation in Drug Discovery

Computational docking offers a powerful in silico method to predict the binding orientation and affinity of a small molecule within the active site of a target protein.[6][7] It allows for the high-throughput screening of vast compound libraries, prioritizing candidates for experimental validation. However, docking scores are theoretical and can be influenced by various factors, including the scoring function's limitations and the inherent flexibility of both the ligand and the protein, which are not always perfectly captured.[6][8] Therefore, experimental validation is non-negotiable to confirm the computational predictions and provide tangible evidence of a direct physical interaction.

This guide will explore three widely used experimental binding assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). Each technique offers unique advantages and provides complementary data to build a comprehensive understanding of the ligand-target interaction.

Part 1: Computational Docking of Thiadiazole Ligands

Computational docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] The process involves sampling a large number of possible conformations of the ligand in the binding site and scoring each conformation to estimate its binding affinity.

Step-by-Step Protocol for Molecular Docking
  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. This step is crucial for accurate modeling of interactions.

    • Define the binding site, which can be identified from the position of a co-crystallized ligand or through binding site prediction algorithms.[7]

  • Ligand Preparation:

    • Generate the 3D structure of the thiadiazole ligand.

    • Perform energy minimization of the ligand structure to obtain a low-energy conformation.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the protein.

    • The software will generate multiple binding poses and rank them based on a scoring function, which estimates the binding free energy.[9]

  • Analysis of Docking Results:

    • Analyze the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the thiadiazole ligand and the protein's active site residues.[6][10][11][12][13][14][15][16][17][18]

    • The docking score provides a quantitative estimate of the binding affinity (e.g., in kcal/mol).

Causality Behind Experimental Choices in Docking

The choice of docking software and scoring function is critical. Different algorithms may yield varied results, so it is often advisable to use multiple docking programs for consensus scoring.[9] The preparation of the protein and ligand is equally important; for instance, the protonation state of histidine residues can significantly impact the predicted binding mode.

Part 2: Experimental Binding Assays for Validation

Experimental validation provides the ground truth for computational predictions. The following assays directly measure the binding of a ligand to its target protein.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[19][20][21][22] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[20][23]

  • Sample Preparation:

    • Prepare solutions of the target protein and the thiadiazole ligand in the same buffer to minimize heat of dilution effects.

    • The concentration of the ligand in the syringe should be 10-15 times higher than the protein concentration in the cell.[19]

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

    • Perform a series of small injections of the ligand into the protein solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • The raw data (a series of heat spikes) is integrated to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors the binding of an analyte (ligand) to a ligand (protein) immobilized on a sensor surface in real-time.[24][25][26] It provides kinetic information, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[27][28]

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip. Common methods include amine coupling or capture of a tagged protein.

    • It is crucial to ensure that the immobilized protein remains active.[25]

  • SPR Experiment:

    • Flow a solution containing the thiadiazole ligand over the sensor surface at different concentrations.

    • The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

    • After the association phase, flow buffer over the surface to monitor the dissociation of the ligand.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal versus time) are fitted to kinetic models to determine ka, kd, and Kd.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule upon binding to a larger molecule.[29][30][31][32][33] It is well-suited for high-throughput screening.[32][33]

  • Probe Selection and Labeling:

    • A fluorescent probe (a known ligand or a labeled version of the test compound) is required.

    • In a competitive FP assay, a fluorescently labeled ligand and the unlabeled thiadiazole test compound compete for binding to the target protein.[29]

  • FP Experiment:

    • Mix the target protein, the fluorescent probe, and varying concentrations of the thiadiazole ligand in a microplate.

    • Excite the sample with polarized light and measure the parallel and perpendicular components of the emitted fluorescent light.

  • Data Analysis:

    • The fluorescence polarization is calculated from the intensity of the parallel and perpendicular components.

    • The binding of the fluorescent probe to the protein results in a high polarization value. The displacement of the probe by the thiadiazole ligand leads to a decrease in polarization.

    • The data is plotted as polarization versus ligand concentration, and the IC50 (the concentration of ligand that displaces 50% of the bound probe) is determined. The Ki (inhibition constant) can then be calculated from the IC50.

Part 3: Cross-Validation and Data Interpretation

The core of this guide is the cross-validation of the data obtained from computational docking and experimental assays. A strong correlation between the predicted and experimentally determined binding affinities provides high confidence in the binding mode and the potential of the thiadiazole ligand as a drug candidate.

Comparative Data Table
Thiadiazole LigandDocking Score (kcal/mol)ITC Kd (µM)SPR Kd (µM)FP Ki (µM)
Compound A-9.51.21.52.1
Compound B-8.210.512.315.8
Compound C-7.155.260.172.4
Compound D-6.5>100>100>100

This is an example table. Actual data will vary based on the specific system under investigation.

Interpreting the Results
  • Strong Correlation: A good correlation between the ranking of compounds by docking score and their experimentally determined affinities (as shown in the example table) validates the docking protocol.[7][34]

  • Discrepancies: Discrepancies can arise from inaccuracies in the docking scoring function, incorrect prediction of the binding pose, or experimental artifacts. In such cases, it is important to re-evaluate the docking protocol and consider alternative binding modes.[6] Molecular dynamics simulations can provide further insights into the stability of the docked pose.[34]

  • Complementary Information: Each experimental technique provides unique information. ITC offers a complete thermodynamic profile, SPR provides kinetic data, and FP is ideal for high-throughput screening.[20][33][35] Together, they provide a comprehensive picture of the ligand-target interaction.

Visualizing the Workflow

A clear workflow is essential for planning and executing a cross-validation study.

CrossValidationWorkflow cluster_computational Computational Docking cluster_experimental Experimental Binding Assays protein_prep Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking analysis_comp Pose & Score Analysis docking->analysis_comp cross_validation Cross-Validation & Data Correlation analysis_comp->cross_validation Predicted Affinity itc Isothermal Titration Calorimetry (ITC) itc->cross_validation Thermodynamics (Kd) spr Surface Plasmon Resonance (SPR) spr->cross_validation Kinetics (Kd) fp Fluorescence Polarization (FP) fp->cross_validation Binding Affinity (Ki) sar Structure-Activity Relationship (SAR) cross_validation->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for cross-validating computational docking and experimental binding assays.

Conclusion

The cross-validation of computational docking with experimental binding assays is a cornerstone of modern, efficient drug discovery. By integrating the predictive power of in silico methods with the empirical evidence from biophysical techniques, researchers can confidently identify and prioritize promising thiadiazole ligands for further development. This guide provides a comprehensive framework for this process, emphasizing the importance of rigorous methodology, thoughtful experimental design, and careful data interpretation. The ultimate goal is to accelerate the journey from a chemical scaffold to a life-saving therapeutic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-isopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Bromo-5-isopropyl-1,3,4-thiadiazole. As a brominated heterocyclic compound, this substance requires meticulous handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Section 1: Hazard Assessment and Chemical Profile

Understanding the intrinsic properties and associated hazards of a chemical is the foundational step for its safe management. This compound is a halogenated organic compound, a classification that immediately places it under stringent regulatory scrutiny for disposal.

Causality of Hazard: The presence of a carbon-bromine bond and the thiadiazole ring system are key determinants of its chemical reactivity and toxicological profile. During thermal decomposition, for instance, there is a significant risk of releasing toxic and corrosive gases, including hydrogen bromide, nitrogen oxides (NOx), and sulfur oxides (SOx).[1] Its classification as "Harmful if swallowed" and its high hazard potential to water (WGK 3) necessitates that it never be disposed of via standard drains or municipal waste streams.[2]

The table below summarizes the critical identification and safety information for this compound.

PropertyValueSource
Chemical Name This compound[2]
Molecular Formula C₅H₇BrN₂S[2]
Physical Form Solid[2]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statement H302: Harmful if swallowed[2]
Storage Class 11: Combustible Solids[2]
Water Hazard Class WGK 3: Highly hazardous to water[2]

Section 2: Regulatory Framework for Disposal

Due to its chemical nature, this compound is classified as a hazardous waste. In the United States, its disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Specifically, as a Halogenated Organic Compound (HOC) , it falls under regulations that often prohibit land disposal without prior treatment.[3][4] The primary and most effective disposal method for such compounds is high-temperature incineration at a licensed hazardous waste facility.[5] This process ensures the complete destruction of the organic structure, converting it into less hazardous inorganic components. It is imperative that all disposal activities comply with federal, state, and local regulations.[1]

Section 3: Core Disposal Workflow

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its transfer to a licensed disposal contractor. The following workflow diagram illustrates the critical decision points and procedural flow.

G cluster_0 Disposal Decision Workflow A Waste Generation (Pure compound, solutions, contaminated labware) B Segregate Waste Streams A->B C Solid Waste (Pure compound, contaminated wipes, gloves, weigh boats) B->C Solid D Liquid Waste (Solutions, reaction mixtures) B->D Liquid E Sharps Waste (Contaminated needles, broken glassware) B->E Sharps F Package in Approved Hazardous Waste Container C->F D->F E->F G Label Container Correctly (Full Chemical Name, Hazard Symbols, 'Hazardous Waste') F->G H Store in Designated Satellite Accumulation Area (Well-ventilated, secure, away from incompatibles) G->H I Arrange Pickup with Institutional EHS or Licensed Contractor H->I J Final Disposal via High-Temperature Incineration I->J

Caption: Workflow for the safe disposal of this compound.

Section 4: Detailed Step-by-Step Protocols

Adherence to the following detailed procedures is mandatory for ensuring safety and compliance.

Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following PPE must be worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: For operations that may generate dust, use an approved/certified respirator.[6]

All handling of the solid compound should occur in a well-ventilated area, preferably within a chemical fume hood.[6]

Waste Segregation and Containerization

Proper segregation prevents accidental chemical reactions and ensures compliant disposal. Do not mix this waste with other incompatible waste streams.[7]

  • Solid Waste: Collect any unused this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips, gloves, wipes) in a dedicated, leak-proof hazardous waste container with a secure lid.[1]

  • Liquid Waste: If the compound is in solution, collect it in a dedicated, compatible, and clearly labeled hazardous waste container for liquids.[1] Ensure the container is appropriate for halogenated organic waste.

  • Sharps Waste: Dispose of any contaminated sharps, such as needles or broken glassware, in a designated, puncture-proof sharps container labeled for hazardous chemical waste.[1]

Labeling

Accurate labeling is critical for safety and regulatory compliance. Every waste container must be clearly labeled before any waste is added. The label must include:

  • The full chemical name: "Waste this compound".

  • The words "Hazardous Waste".[1]

  • All associated hazard symbols (e.g., GHS07 pictogram).[1]

  • The date of accumulation.

Temporary Storage

Store sealed and labeled waste containers in a designated and secure satellite accumulation area. This area must be well-ventilated and away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][8]

Spill Management

In the event of a spill, immediate action is crucial.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep or scoop the material into a labeled container for disposal, avoiding dust generation.[1][8] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1]

  • Clean: Thoroughly clean the spill area with soap and water.[7]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.[1]

Section 5: Final Disposal Pathway

The ultimate disposal of this compound must be managed by professionals.

  • Professional Disposal: The primary and required route for disposal is through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][7] Never attempt to treat or dispose of this chemical yourself.

  • Incineration: As a halogenated organic compound, the accepted and regulated method of final disposal is high-temperature incineration at an approved waste disposal plant.[5][7] This ensures the complete destruction of the hazardous molecule.

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.[7] This creates a paper trail that validates the compliant disposal of the material.

By adhering to this guide, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.

References

Personal protective equipment for handling 2-Bromo-5-isopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-Bromo-5-isopropyl-1,3,4-thiadiazole

A Senior Application Scientist's Procedural Guide

In the landscape of pharmaceutical research and chemical synthesis, the paramount principle is safety. The effective handling of novel compounds is the bedrock upon which successful and reproducible science is built. This guide provides a detailed, experience-driven protocol for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to furnish laboratory professionals with not just a set of instructions, but a framework of understanding, ensuring that safety is an integral and logical component of the experimental workflow.

Hazard Analysis: Understanding the Compound

Before any handling protocol can be established, a thorough understanding of the compound's potential hazards is essential. This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard. Specifically, it is designated with the hazard code H302, meaning it is harmful if swallowed.

While comprehensive toxicological data for this specific molecule may be limited, the chemical class of halogenated thiadiazoles warrants a cautious approach. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, the selection of PPE is based on the precautionary principle, designed to mitigate risks from all potential routes of exposure—dermal, ocular, and inhalation.

Core PPE Protocol: A Multi-Layered Defense

A robust PPE strategy is the primary barrier between the researcher and potential chemical exposure. The following equipment is mandatory when handling this compound.

PPE ComponentSpecification & StandardRationale for Use
Hand Protection Nitrile Gloves (minimum 4 mil thickness)Provides effective resistance against incidental contact with a wide range of organic compounds. Double-gloving is recommended for extended procedures.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 / EN166)Protects against splashes and airborne particles. The tight seal is crucial for preventing serious eye irritation.[1][5]
Face Shield (worn over goggles)Required when handling larger quantities (>5g) or when there is a significant risk of splashing during transfers or reactions.
Body Protection Chemically Resistant Laboratory CoatPrevents contamination of personal clothing and minimizes skin contact. Must be kept fully buttoned.
Respiratory Protection Certified Chemical Fume HoodPrimary Engineering Control. All handling of the solid and its solutions should occur within a fume hood to prevent inhalation of dust or vapors.[4][6]
NIOSH-Approved RespiratorSecondary/Contingency. Required if a fume hood is unavailable or during emergency situations (e.g., large spills). Must have an organic vapor cartridge and a P95/P100 particulate filter.

Procedural Breakdown: From Preparation to Disposal

Adherence to a strict, logical workflow is critical for ensuring safety. The following diagram outlines the necessary steps for handling the compound.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_disposal Phase 3: Cleanup & Disposal prep1 Verify Fume Hood is Operational prep2 Don All Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Designate & Prepare Work Area (e.g., absorbent liner) prep2->prep3 handle1 Transfer Compound Within Fume Hood prep3->handle1 handle2 Weigh Solid in Ventilated Enclosure or via Tare Method handle1->handle2 handle3 Perform All Solution Preparations and Reactions in Hood handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 clean2 Segregate All Waste (Solid, Liquid, Contaminated PPE) clean1->clean2 clean3 Doff PPE in Correct Order (Gloves last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A three-phase workflow for safe handling of this compound.

Operational Plans and Emergency Response

Safe Handling and Operations
  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize inhalation risk.[4][6] Ensure eyewash stations and safety showers are unobstructed and accessible.[1][5]

  • Weighing and Transfer : When weighing the solid, use a ventilated balance enclosure or perform the task within the fume hood to contain any dust. Use anti-static tools and equipment where appropriate.

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands thoroughly after handling the compound, even if gloves were worn.[1] Remove and wash contaminated clothing before reuse.[7]

Emergency Procedures

In the event of an exposure, time is of the essence.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][8]

  • Skin Contact : Remove all contaminated clothing. Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[1][3][8] Seek medical attention if irritation develops or persists.

  • Inhalation : Move the exposed individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[1][3][8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Disposal Plan: A Self-Validating System

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance. All materials contaminated with this compound are considered hazardous waste.

start Waste Generated (e.g., gloves, glassware, excess chemical) decision Is the item contaminated with This compound? start->decision hazardous_waste Segregate into Labeled 'Halogenated Organic Waste' Container decision->hazardous_waste  Yes non_hazardous Dispose via Normal Laboratory Waste Stream decision->non_hazardous  No end_disposal Arrange for Pickup by Certified Hazardous Waste Management hazardous_waste->end_disposal

Caption: Decision tree for the proper segregation and disposal of laboratory waste.

Disposal Protocol:

  • Segregation : Do not mix this waste with other streams. Collect all contaminated solids (gloves, paper towels, excess reagent) and liquids in separate, clearly labeled, and sealed containers for hazardous waste.

  • Labeling : The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.

  • Disposal : The sealed container must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[1][2][3] Do not pour down the drain or discard in regular trash.

By integrating these safety protocols into your standard operating procedures, you create a robust and self-validating system that protects researchers, ensures experimental integrity, and maintains regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-isopropyl-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-isopropyl-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.